molecular formula C7H4N2O2S2 B1348667 2-Mercapto-6-nitrobenzothiazole CAS No. 4845-58-3

2-Mercapto-6-nitrobenzothiazole

Cat. No.: B1348667
CAS No.: 4845-58-3
M. Wt: 212.3 g/mol
InChI Key: QPOZGXKWWKLJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercapto-6-nitrobenzothiazole is a useful research compound. Its molecular formula is C7H4N2O2S2 and its molecular weight is 212.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2630. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-nitro-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S2/c10-9(11)4-1-2-5-6(3-4)13-7(12)8-5/h1-3H,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOZGXKWWKLJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063621
Record name 2(3H)-Benzothiazolethione, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4845-58-3
Record name 6-Nitro-2(3H)-benzothiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4845-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(3H)-Benzothiazolethione, 6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004845583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Mercapto-6-nitrobenzothiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(3H)-Benzothiazolethione, 6-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2(3H)-Benzothiazolethione, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Mercapto-6-nitrobenzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Mercapto-6-nitrobenzothiazole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characteristics of 2-Mercapto-6-nitrobenzothiazole. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical Identity and Physical Properties

This compound is a nitro-substituted heterocyclic thiol compound. Its core structure consists of a benzene ring fused to a thiazole ring, with a nitro group at position 6 and a mercapto group at position 2. This compound is typically a light yellow to orange crystalline powder.[1]

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueReferences
IUPAC Name 6-nitro-1,3-benzothiazole-2-thiol[2]
Synonyms 6-Nitro-2-mercaptobenzothiazole, 2(3H)-Benzothiazolethione, 6-nitro-[1][2]
CAS Number 4845-58-3[1][2]
Molecular Formula C₇H₄N₂O₂S₂[1][2]
Molecular Weight 212.24 g/mol [1][2]
Appearance Light yellow to yellow to orange crystalline powder[1]
Melting Point 250 - 254 °C[1]
Purity ≥ 98% (HPLC)[1]
Storage Room Temperature[1]

Chemical Structure

The chemical structure of this compound is characterized by the benzothiazole bicyclic system. The presence of the electron-withdrawing nitro group and the reactive mercapto group makes it a versatile intermediate in organic synthesis.

Table 2: Structural Representations of this compound

RepresentationIdentifier
SMILES O=--INVALID-LINK--c1cc2sc(S)[nH]c2cc1
InChI InChI=1S/C7H4N2O2S2/c10-9(11)4-1-2-5-6(3-4)13-7(12)8-5/h1-3H,(H,8,12)

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 2-aminobenzothiazole. The first step is the nitration of 2-aminobenzothiazole to form the key intermediate, 2-amino-6-nitrobenzothiazole. The second step involves the conversion of the amino group to a mercapto group.

Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole [3][4]

This procedure involves the nitration of 2-aminobenzothiazole using a mixture of nitric acid and sulfuric acid.

  • Materials: 2-aminobenzothiazole, concentrated sulfuric acid, concentrated nitric acid, ice, aqueous ammonia.

  • Procedure:

    • Dissolve 2-aminobenzothiazole (0.157 mol) in 36 ml of concentrated sulfuric acid, ensuring the temperature is maintained below 5°C with vigorous stirring.[3][4]

    • Slowly add 19 ml of concentrated nitric acid dropwise to the solution, keeping the temperature below 20°C.[3][4]

    • Continue stirring the reaction mixture for 4-5 hours.[3][4]

    • Pour the reaction mixture onto crushed ice with continuous stirring.

    • Neutralize the solution with aqueous ammonia until a slightly orange solid precipitates.[3][4]

    • Filter the precipitate, wash thoroughly with water, and dry.

    • The crude product can be recrystallized from ethanol to yield pure 2-amino-6-nitrobenzothiazole.[4]

Step 2: Conversion of 2-Amino-6-nitrobenzothiazole to this compound

This conversion can be achieved via a Sandmeyer-type reaction, where the amino group is first diazotized and then displaced by a sulfur nucleophile.

  • Materials: 2-amino-6-nitrobenzothiazole, sodium nitrite, hydrochloric acid, potassium ethyl xanthate (or a similar sulfur source), ice.

  • Procedure (General):

    • Prepare a solution of 2-amino-6-nitrobenzothiazole in aqueous hydrochloric acid and cool it to 0-5°C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite to the stirred mixture to form the diazonium salt. Maintain the temperature below 5°C.

    • In a separate flask, prepare a solution of potassium ethyl xanthate in water.

    • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. Nitrogen gas will evolve.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

    • The intermediate xanthate ester can be hydrolyzed by heating with an acid or base to yield the final product, this compound.

    • The product can be isolated by filtration and purified by recrystallization from a suitable solvent.

G cluster_0 Synthesis of 2-Amino-6-nitrobenzothiazole cluster_1 Synthesis of this compound 2-Aminobenzothiazole 2-Aminobenzothiazole Nitration Nitration 2-Aminobenzothiazole->Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration 2-Amino-6-nitrobenzothiazole 2-Amino-6-nitrobenzothiazole Nitration->2-Amino-6-nitrobenzothiazole 2-Amino-6-nitrobenzothiazole_2 2-Amino-6-nitrobenzothiazole Diazotization (NaNO2/HCl) Diazotization (NaNO2/HCl) 2-Amino-6-nitrobenzothiazole_2->Diazotization (NaNO2/HCl) Diazonium Salt Diazonium Salt Diazotization (NaNO2/HCl)->Diazonium Salt Nucleophilic Substitution Nucleophilic Substitution Diazonium Salt->Nucleophilic Substitution Sulfur Nucleophile (e.g., Potassium Ethyl Xanthate) Sulfur Nucleophile (e.g., Potassium Ethyl Xanthate) Sulfur Nucleophile (e.g., Potassium Ethyl Xanthate)->Nucleophilic Substitution Hydrolysis Hydrolysis Nucleophilic Substitution->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Synthetic workflow for this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra are crucial for the structural elucidation of this compound. The aromatic protons will appear in the downfield region, and their splitting patterns will be indicative of their positions on the benzene ring. The carbon signals can be assigned based on their chemical shifts and coupling with attached protons.

  • 1H NMR: Aromatic protons are expected in the range of 7.0-9.0 ppm. The proton on the nitrogen atom of the thiazole ring may be broad and its chemical shift can be solvent-dependent.

  • 13C NMR: The spectrum will show distinct signals for the seven carbon atoms. The carbon attached to the nitro group and the carbons of the thiazole ring will have characteristic chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Table 3: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3100-3000Aromatic C-HStretching
2600-2550S-H (Thiol)Stretching (often weak)
~1600, ~1475Aromatic C=CStretching
1550-1475N-O (Nitro)Asymmetric Stretching
1350-1290N-O (Nitro)Symmetric Stretching
~1300C-NStretching
~700C-SStretching

Note: The N-H stretching vibration of the tautomeric thione form may also be observed.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2-mercaptobenzothiazole derivatives typically shows two main absorption bands.[5] For the parent compound, 2-mercaptobenzothiazole, these bands are observed in the ranges of 230-240 nm and 308-320 nm.[5] The presence of the nitro group in this compound is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system.

Biological Activity and Potential Applications

Derivatives of 2-mercaptobenzothiazole are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.[6] this compound and its analogs are of particular interest in drug development.

Enzyme Inhibition

Monoamine Oxidase (MAO) Inhibition: Derivatives of 2-amino-6-nitrobenzothiazole have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[7] Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases.[8][9][10] The inhibition is often competitive and reversible.[7]

G Monoamine Neurotransmitter (e.g., Dopamine) Monoamine Neurotransmitter (e.g., Dopamine) MAO Enzyme MAO Enzyme Monoamine Neurotransmitter (e.g., Dopamine)->MAO Enzyme Degradation Inactive Metabolites Inactive Metabolites MAO Enzyme->Inactive Metabolites This compound Derivative This compound Derivative This compound Derivative->MAO Enzyme Inhibition

Caption: Mechanism of Monoamine Oxidase (MAO) Inhibition.

Polyphenol Oxidase (PPO) Inhibition: 2-Mercaptobenzothiazole is a potent inhibitor of polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables.[11] PPO catalyzes the oxidation of phenolic compounds to quinones, which then polymerize to form dark pigments.[12][13][14][15] The inhibitory action involves the formation of a complex between the inhibitor and the enzyme.[11]

G Phenolic Substrates Phenolic Substrates PPO Enzyme PPO Enzyme Phenolic Substrates->PPO Enzyme Oxidation Quinones Quinones PPO Enzyme->Quinones Melanins (Brown Pigments) Melanins (Brown Pigments) Quinones->Melanins (Brown Pigments) Polymerization This compound This compound This compound->PPO Enzyme Inhibition

Caption: Mechanism of Polyphenol Oxidase (PPO) Inhibition.

Other Potential Applications
  • Antimicrobial and Antifungal Agent: The benzothiazole scaffold is present in many compounds with antimicrobial and antifungal activity.[6]

  • Analytical Chemistry: It can be used as a reagent for the detection and quantification of metal ions.[1]

  • Materials Science: The compound has potential applications in the development of rubber and polymer products due to its antioxidant properties.[1]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautions: Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-Depth Technical Guide to the Synthesis of 2-Mercapto-6-nitrobenzothiazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Mercapto-6-nitrobenzothiazole and its derivatives, compounds of significant interest in medicinal chemistry and materials science. This document details synthetic pathways, experimental protocols, and quantitative data to support research and development in these fields.

Introduction

2-Mercaptobenzothiazoles (MBTs) are a class of heterocyclic compounds recognized for their diverse biological activities and industrial applications.[1] The introduction of a nitro group at the 6-position of the benzothiazole ring can significantly modulate the molecule's electronic properties and biological activity, making this compound a valuable scaffold for drug discovery and a versatile intermediate for further chemical modifications.[2][3] Derivatives of this core structure have been investigated for their potential as antimicrobial, antifungal, and enzyme inhibitory agents.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process, commencing with the synthesis of the key intermediate, 2-amino-6-nitrobenzothiazole, from p-nitroaniline. This intermediate is then converted to the target compound.

Synthesis of 2-Amino-6-nitrobenzothiazole

A common and effective method for the synthesis of 2-amino-6-nitrobenzothiazole involves the reaction of p-nitroaniline with potassium thiocyanate and bromine in glacial acetic acid.[4]

Experimental Protocol:

  • A solution of p-nitroaniline (0.085 mol) in 50 ml of 95% acetic acid is prepared.

  • This solution is added to a solution of potassium thiocyanate (0.308 mol) in 100 ml of 95% acetic acid.

  • The resulting mixture is cooled to 0°C.

  • A solution of bromine (7.5 ml) in 30 ml of acetic acid is added dropwise with continuous stirring, maintaining the temperature between 0 and 10°C.[4]

  • After the addition is complete, stirring is continued for an additional hour at 5°C.

  • The reaction mixture is then poured into water, leading to the precipitation of the product.

  • The solid is collected by filtration and recrystallized from ethanol to yield 2-amino-6-nitrobenzothiazole.[4]

Conversion of 2-Amino-6-nitrobenzothiazole to this compound

The conversion of the 2-amino group to a 2-mercapto group can be achieved via a Sandmeyer-type reaction. This involves diazotization of the amino group followed by reaction with a sulfur-containing nucleophile.

Experimental Protocol:

  • 2-Amino-6-nitrobenzothiazole is dissolved in a suitable acidic medium, such as a mixture of sulfuric acid and water, and cooled to 0-5°C.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution to form the diazonium salt. The temperature should be strictly maintained during this addition.

  • The resulting diazonium salt solution is then added to a solution of a sulfur nucleophile, such as potassium ethyl xanthate, at a controlled temperature.

  • The intermediate xanthate ester is then hydrolyzed, typically by heating with an alkali solution (e.g., sodium hydroxide), to yield the sodium salt of this compound.

  • Acidification of the solution with a mineral acid, such as hydrochloric acid, precipitates the final product, this compound.

  • The precipitate is collected by filtration, washed with water, and dried.

Synthesis of this compound Derivatives

The thiol group of this compound is a versatile handle for the synthesis of a wide range of derivatives. A common approach is the S-alkylation with various alkyl or aryl halides.

General Procedure for S-Alkylation

Experimental Protocol:

  • To a solution of this compound in a suitable solvent such as ethanol or dimethylformamide (DMF), a base (e.g., sodium hydroxide, potassium carbonate, or triethylamine) is added to deprotonate the thiol group and form the thiolate anion.

  • The appropriate alkyl or aryl halide is then added to the reaction mixture.

  • The reaction is stirred at room temperature or heated, depending on the reactivity of the halide, until completion (monitored by TLC).

  • Upon completion, the reaction mixture is poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified by recrystallization or column chromatography.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₄N₂O₂S₂
Molecular Weight212.25 g/mol
AppearanceYellowish powder
Melting Point>300 °C (decomposes)
CAS Number4845-58-3[5]

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole cluster_step2 Step 2: Synthesis of this compound cluster_step3 Step 3: Synthesis of Derivatives A p-Nitroaniline C 2-Amino-6-nitrobenzothiazole A->C Reaction B KSCN, Br₂, Acetic Acid B->C Reagents D 2-Amino-6-nitrobenzothiazole F This compound D->F Diazotization & Nucleophilic Substitution E 1. NaNO₂, H₂SO₄ 2. Potassium Ethyl Xanthate 3. NaOH, then HCl E->F Reagents G This compound I S-Substituted Derivatives G->I S-Alkylation H Alkyl/Aryl Halide, Base H->I Reagents

References

An In-depth Technical Guide to 6-Nitro-1,3-benzothiazole-2-thiol (CAS 4845-58-3): Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitro-1,3-benzothiazole-2-thiol, identified by CAS number 4845-58-3, is a nitro-substituted heterocyclic compound that has emerged as a significant scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and, most notably, its diverse biological activities and potential therapeutic applications. The presence of the nitro group on the benzothiazole ring has been shown to be a key determinant of its pharmacological profile, which includes potent anticancer and antimicrobial activities. This document consolidates key quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical core.

Chemical and Physical Properties

6-Nitro-1,3-benzothiazole-2-thiol is a yellow powder with a molecular formula of C₇H₄N₂O₂S₂ and a molecular weight of 212.25 g/mol .[1][2][3][4] Its chemical structure features a benzothiazole core substituted with a nitro group at the 6-position and a thiol group at the 2-position. This compound is also known by several synonyms, including 2-Mercapto-6-nitrobenzothiazole and 6-Nitrobenzothiazole-2-thiol.[2][4]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
IUPAC Name 6-nitro-3H-1,3-benzothiazole-2-thione[2]
CAS Number 4845-58-3[2][3]
Molecular Formula C₇H₄N₂O₂S₂[2][3]
Molecular Weight 212.25 g/mol [1][3]
Appearance Yellow powder
Melting Point 249-253 °C
Boiling Point 380.8 ± 34.0 °C at 760 mmHg[1]
LogP 2.14[1]
Water Solubility Low[5]
SMILES O=--INVALID-LINK--c1ccc2nc(S)sc2c1[6]
InChIKey QPOZGXKWWKLJDK-UHFFFAOYSA-N[6]

Synthesis

The synthesis of 6-nitro-1,3-benzothiazole-2-thiol and its derivatives often involves the cyclization of substituted anilines. A common precursor for many 6-nitro-benzothiazole derivatives is 2-amino-6-nitrobenzothiazole.[7][8] The synthesis of this precursor can be achieved through the nitration of 2-aminobenzothiazole.[7] Subsequent modifications can then be made to introduce the thiol group at the 2-position.

A general synthetic approach for related benzothiazole-2-thiol derivatives involves the reaction of o-haloanilines with carbon disulfide.[9]

Biological Activities and Potential Uses

The benzothiazole scaffold, particularly when substituted with a nitro group, is a recurring motif in compounds with significant pharmacological properties.[10][11] 6-Nitro-1,3-benzothiazole-2-thiol and its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.

Anticancer Activity

Nitro-substituted benzothiazoles have shown significant cytotoxic effects against a range of cancer cell lines.[10][12][13] The presence of the nitro group often enhances the anticancer potential of the benzothiazole core.[10]

Mechanism of Action: Several studies suggest that the anticancer effects of benzothiazole derivatives are mediated through the modulation of key signaling pathways involved in cell proliferation, inflammation, and apoptosis.[10] Some derivatives have been shown to inhibit the NF-κB signaling pathway, leading to a reduction in the expression of inflammatory mediators.[10] Furthermore, inhibition of protein kinases, such as c-Jun N-terminal kinase (JNK), has been identified as a potential mechanism.[14] The induction of apoptosis is another key mechanism through which these compounds exert their anticancer effects.[9]

Below is a diagram illustrating a potential signaling pathway modulated by nitro-substituted benzothiazole derivatives in cancer cells.

anticancer_pathway 6-Nitro-1,3-benzothiazole-2-thiol 6-Nitro-1,3-benzothiazole-2-thiol JNK JNK 6-Nitro-1,3-benzothiazole-2-thiol->JNK Inhibition NF-κB NF-κB 6-Nitro-1,3-benzothiazole-2-thiol->NF-κB Inhibition Apoptosis Apoptosis JNK->Apoptosis Activation Cell Proliferation Cell Proliferation NF-κB->Cell Proliferation Promotion Inflammation Inflammation NF-κB->Inflammation Promotion

Potential anticancer mechanism of 6-nitro-1,3-benzothiazole-2-thiol.

Quantitative Data on Anticancer Activity of Related Compounds:

Compound/DerivativeCancer Cell LineIC50 (µM)Reference(s)
Nitro-substituted BenzothiazoleHepG2 (Liver Cancer)38.54 (48h)[10]
Pyridinyl-2-amine linked benzothiazole-2-thiol (7e)SKRB-3 (Breast Cancer)0.0012[9]
Pyridinyl-2-amine linked benzothiazole-2-thiol (7e)SW620 (Colon Cancer)0.0043[9]
Pyridinyl-2-amine linked benzothiazole-2-thiol (7e)A549 (Lung Cancer)0.044[9]
Pyridinyl-2-amine linked benzothiazole-2-thiol (7e)HepG2 (Liver Cancer)0.048[9]
Antimicrobial Activity

Derivatives of 2-mercaptobenzothiazole, including those with a nitro substitution, have demonstrated significant activity against various bacterial and fungal strains.[11] The 6-nitro analogues, in particular, have exhibited potent inhibitory activity against fungi like Aspergillus niger and Chaetomium globosum.[11]

Mechanism of Action: The antibacterial activity of some benzothiazole derivatives has been attributed to the inhibition of essential bacterial enzymes such as DNA gyrase and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB).[5] Docking studies have suggested that these compounds can bind to the active sites of these enzymes, thereby inhibiting their function and leading to bacterial cell death.[5]

Quantitative Data on Antimicrobial Activity of Related Compounds:

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
6-Nitro analogue of 2-(thiocyanomethylthio)benzothiazoleAspergillus niger5[11]
6-Nitro analogue of 2-(thiocyanomethylthio)benzothiazoleChaetomium globosum7[11]
6-Nitro substituted benzothiazole conjugate (72c)Staphylococcus aureus6.25[5]
6-Nitro substituted benzothiazole conjugate (72c)Escherichia coli6.25[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activities of 6-nitro-1,3-benzothiazole-2-thiol and its derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

mtt_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in 96-well plate Compound_Prep Prepare serial dilutions of test compound Treatment Treat cells with compound dilutions Compound_Prep->Treatment Incubation_48h Incubate for 48-72 hours Treatment->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 value Absorbance_Measurement->IC50_Calculation

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.[15]

  • Compound Treatment: Prepare serial dilutions of 6-nitro-1,3-benzothiazole-2-thiol in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include appropriate controls (vehicle control, positive control).[15]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[15]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.[15]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[15]

Antimicrobial Susceptibility Testing: Agar Diffusion Method

The agar diffusion method is a widely used technique to determine the antimicrobial activity of a compound.

Protocol:

  • Plate Preparation: Prepare nutrient agar plates and inoculate them with the test microorganism.[7]

  • Well Creation: Create wells in the agar using a sterile cork borer.[7]

  • Compound Application: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells.[7]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 hours.[7]

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.[7]

Conclusion

6-Nitro-1,3-benzothiazole-2-thiol (CAS 4845-58-3) represents a versatile and promising scaffold for the development of new therapeutic agents. Its derivatives have demonstrated significant anticancer and antimicrobial activities, with mechanisms of action that involve the modulation of key cellular signaling pathways and the inhibition of essential enzymes. The quantitative data presented in this guide highlight the potency of this class of compounds. The detailed experimental protocols provide a foundation for researchers to further investigate the pharmacological properties of 6-nitro-1,3-benzothiazole-2-thiol and its analogues. Further research into the specific molecular targets and the optimization of its structure could lead to the development of novel and effective drugs for the treatment of cancer and infectious diseases.

References

Unveiling the Potent Biological Activities of 2-Mercapto-6-nitrobenzothiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a heterocyclic aromatic molecule, has long been a subject of intense scientific scrutiny due to the diverse and potent biological activities exhibited by its derivatives. Among these, 2-Mercapto-6-nitrobenzothiazole and its analogues have emerged as particularly promising candidates in the quest for novel therapeutic agents. The introduction of a nitro group at the 6-position of the benzothiazole ring, coupled with the reactive mercapto group at the 2-position, imparts unique electronic and structural features that translate into a broad spectrum of pharmacological effects. This technical guide provides an in-depth exploration of the biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and a visual representation of the underlying molecular mechanisms to aid researchers in their drug discovery and development endeavors.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The anticancer activity is often attributed to the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

A notable derivative, a sulphonamide based on 2-amino-6-nitrobenzothiazole, has shown modest anti-cancer activity against breast (MCF-7), cervical (HeLa), and human osteosarcoma (MG63) cancer cell lines[1][2][3]. Another study highlighted that a 6-nitro derivative of 2-benzylthio-benzothiazole exerted a remarkable cytotoxic effect on HeLa cells, achieving approximately 80% inhibition[4].

Quantitative Anticancer Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines, providing a comparative overview of their potency.

Derivative ClassCell LineIC50 (µM)Reference
Sulphonamide derivative of 2-amino-6-nitrobenzothiazoleMCF-7 (Breast Cancer)34.5[1][2][3]
HeLa (Cervical Cancer)44.15[1][2][3]
MG63 (Osteosarcoma)36.1[1][2][3]
2-Benzylthio-6-nitro-1,3-benzothiazoleHeLa (Cervical Cancer)~80% inhibition at 100 µM[4]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The antimicrobial potential of this compound derivatives has been extensively investigated, revealing broad-spectrum activity against both bacteria and fungi. The presence of the nitro group is often associated with enhanced antimicrobial efficacy.

For instance, a 6-nitro derivative of 2-benzylthio-benzothiazole has shown significant activity against Staphylococcus aureus and Escherichia coli[4][5]. Furthermore, 6-nitro analogues of 2-(thiocyanomethylthio)benzothiazole have exhibited potent inhibitory activity against the fungal strains Aspergillus niger and Chaetomium globosum[4][5].

Quantitative Antimicrobial Data

The table below presents the Minimum Inhibitory Concentration (MIC) values of this compound derivatives against various microbial strains, illustrating their efficacy in inhibiting microbial growth.

Derivative ClassMicrobial StrainMIC (µg/mL)Reference
2-Benzylthio-6-nitro-1,3-benzothiazoleStaphylococcus aureus12.5[4][5]
Escherichia coli25[4][5]
2-(Thiocyanomethylthio)-6-nitrobenzothiazoleAspergillus niger5 ppm[4][5]
Chaetomium globosum7 ppm[4][5]

Mechanisms of Action: Elucidating the Molecular Pathways

The biological activities of this compound compounds are underpinned by their interaction with various molecular targets and signaling pathways. Key mechanisms include the induction of apoptosis, modulation of the NF-κB signaling pathway, and inhibition of tubulin polymerization.

Apoptosis Signaling Pathway

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Benzothiazole derivatives have been shown to trigger this process through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic program.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Executioner Caspases (Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Caspase-8->Executioner Caspases (Caspase-3, -6, -7) Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Executioner Caspases (Caspase-3, -6, -7) This compound This compound This compound->Death Receptors This compound->Mitochondrion Apoptosis Apoptosis Executioner Caspases (Caspase-3, -6, -7)->Apoptosis NFkB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα P NF-κB (p50/p65) NF-κB (p50/p65) Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Gene Transcription (Inflammation, Survival) Gene Transcription (Inflammation, Survival) Nuclear Translocation->Gene Transcription (Inflammation, Survival) This compound This compound This compound->IKK Complex MTT_Assay_Workflow Cell Seeding (96-well plate) Cell Seeding (96-well plate) Incubation (24h) Incubation (24h) Cell Seeding (96-well plate)->Incubation (24h) Compound Treatment Compound Treatment Incubation (24h)->Compound Treatment Incubation (24-72h) Incubation (24-72h) Compound Treatment->Incubation (24-72h) Add MTT Solution Add MTT Solution Incubation (24-72h)->Add MTT Solution Incubation (4h) Incubation (4h) Add MTT Solution->Incubation (4h) Add Solubilization Solution Add Solubilization Solution Incubation (4h)->Add Solubilization Solution Measure Absorbance (570 nm) Measure Absorbance (570 nm) Add Solubilization Solution->Measure Absorbance (570 nm) Calculate IC50 Calculate IC50 Measure Absorbance (570 nm)->Calculate IC50 Broth_Microdilution_Workflow Prepare Compound Dilutions in Plate Prepare Compound Dilutions in Plate Inoculate Wells Inoculate Wells Prepare Compound Dilutions in Plate->Inoculate Wells Prepare Standardized Inoculum Prepare Standardized Inoculum Prepare Standardized Inoculum->Inoculate Wells Incubate Plate Incubate Plate Inoculate Wells->Incubate Plate Read Results (Visual/OD) Read Results (Visual/OD) Incubate Plate->Read Results (Visual/OD) Determine MIC Determine MIC Read Results (Visual/OD)->Determine MIC

References

2-Mercapto-6-nitrobenzothiazole: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 2-Mercapto-6-nitrobenzothiazole (MNBT), a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its synthesis, chemical properties, and biological activities, with a focus on its potential as an antimicrobial agent. Experimental methodologies for relevant assays are detailed, and key biological pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Core Compound Properties

This compound is a nitro-substituted derivative of 2-mercaptobenzothiazole. The presence of the nitro group at the 6-position and the thiol group at the 2-position are key determinants of its chemical reactivity and biological activity.

PropertyValueReference
CAS Number 4845-58-3[1]
Molecular Formula C₇H₄N₂O₂S₂[1]
Molecular Weight 212.24 g/mol [1]
Appearance Light yellow to yellow to orange crystalline powder[1]
Melting Point 250 - 254 °C[1]
Purity ≥ 98% (HPLC)[1]

Biological Activity and Quantitative Data

The benzothiazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory effects.[2] While specific quantitative data for this compound is limited in publicly available literature, data for closely related compounds provide valuable insights into its potential efficacy.

Antimicrobial Activity

Nitrothiazole derivatives have demonstrated significant antibacterial properties.[3] The nitro group is often crucial for their activity. A derivative of 2-mercaptobenzothiazole featuring a 6-nitro group has shown promising activity against both Gram-positive and Gram-negative bacteria.

CompoundOrganismMIC (μg/mL)
2-Mercaptobenzothiazole derivative with 6-NO₂ groupStaphylococcus aureus12.5
2-Mercaptobenzothiazole derivative with 6-NO₂ groupEscherichia coli25
N-(6-nitro-1,3-benzothiazol-2-yl)acetamideEscherichia coli4.5

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Potential Mechanism of Action: DNA Gyrase Inhibition

A primary mechanism of antibacterial action for many benzothiazole derivatives is the inhibition of DNA gyrase.[4][5] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these vital cellular processes and ultimately, bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell MNBT 2-Mercapto-6- nitrobenzothiazole (MNBT) DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) MNBT->DNA_Gyrase Inhibition Supercoiled_DNA Negatively Supercoiled DNA Cell_Death Cell Death DNA_Gyrase->Cell_Death Disruption of DNA processing Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->Supercoiled_DNA ATP-dependent supercoiling Replication_Fork Replication Fork Formation Supercoiled_DNA->Replication_Fork DNA_Replication DNA Replication Replication_Fork->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division Synthesis_Workflow Start 2-Chloro-5-nitroaniline Intermediate 2-Amino-4-nitrothiophenol (Intermediate) Start->Intermediate Nucleophilic Aromatic Substitution Reagent1 Sodium Hydrosulfide (NaSH) or other sulfur source Reagent1->Intermediate Cyclization Cyclization Intermediate->Cyclization Reagent2 Carbon Disulfide (CS₂) Reagent2->Cyclization Product This compound Cyclization->Product DNA_Gyrase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare reaction mix: - Assay Buffer - Relaxed Plasmid DNA B Add varying concentrations of MNBT A->B C Initiate reaction with DNA Gyrase B->C D Incubate at 37°C C->D E Terminate reaction D->E F Agarose Gel Electrophoresis E->F G Visualize DNA bands F->G H Calculate IC₅₀ G->H

References

Spectroscopic Analysis of 2-Mercapto-6-nitrobenzothiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Mercapto-6-nitrobenzothiazole, a heterocyclic compound of interest in various fields including medicinal chemistry and materials science. This document details the principles, experimental protocols, and data interpretation for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy of this molecule.

Introduction

This compound belongs to the benzothiazole class of compounds, which are known for their diverse biological activities. The presence of the nitro group and the mercapto group makes it a versatile building block in organic synthesis. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings. This guide serves as a practical resource for professionals engaged in the analysis of this compound and related compounds.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum provides a unique fingerprint of the molecule based on the vibrations of its chemical bonds.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3100-3000Aromatic C-HStretching
~2600-2550S-H (Thiol)Stretching (often weak)
~1600-1450Aromatic C=CStretching
~1550 & ~1350NO₂ (Nitro)Asymmetric & Symmetric Stretching
~1300C-NStretching
~1100C=S (Thione)Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

Proton NMR spectroscopy reveals the number of different types of protons and their neighboring environments.

Disclaimer: The following table presents predicted ¹H NMR spectral data for this compound based on the analysis of analogous benzothiazole derivatives. Actual chemical shifts and coupling constants may vary.

Chemical Shift (δ, ppm)MultiplicityAssignmentCoupling Constant (J, Hz)
~13.0 - 14.0broad singlet-SH-
~8.5doubletAromatic H~2.0
~8.0doublet of doubletsAromatic H~8.5, 2.0
~7.5doubletAromatic H~8.5
¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule.

Disclaimer: The following table presents predicted ¹³C NMR spectral data for this compound based on data from similar nitrobenzothiazole compounds.

Chemical Shift (δ, ppm)Assignment
~185C=S (Thione)
~155Aromatic C
~145Aromatic C-NO₂
~135Aromatic C
~125Aromatic CH
~120Aromatic CH
~115Aromatic CH

Experimental Protocols

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure (ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly after the measurement.

Procedure (KBr Pellet):

  • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical and should be one in which the compound is soluble and which does not have signals that overlap with the analyte's signals.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

  • Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

  • Processing of the ¹³C NMR spectrum is similar to that of the ¹H spectrum.

Visualizations

Synthesis_Workflow Synthesis Workflow for a 2-Mercaptobenzothiazole Derivative cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_product Final Product 2-Amino-6-nitrobenzothiazole 2-Amino-6-nitrobenzothiazole Diazotization Diazotization 2-Amino-6-nitrobenzothiazole->Diazotization 1. Sandmeyer_Reaction Sandmeyer_Reaction Diazotization->Sandmeyer_Reaction 2. This compound This compound Sandmeyer_Reaction->this compound Hydrolysis NaNO2_HCl NaNO₂ / HCl NaNO2_HCl->Diazotization K_Ethyl_Xanthate Potassium Ethyl Xanthate K_Ethyl_Xanthate->Sandmeyer_Reaction

Caption: A potential synthetic route to this compound.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow Sample_Preparation Sample Preparation (Dissolution/Pelletizing) IR_Spectroscopy FT-IR Spectroscopy Sample_Preparation->IR_Spectroscopy NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Sample_Preparation->NMR_Spectroscopy IR_Data_Analysis IR Data Analysis (Functional Group Identification) IR_Spectroscopy->IR_Data_Analysis NMR_Data_Analysis NMR Data Analysis (Structure Elucidation) NMR_Spectroscopy->NMR_Data_Analysis Structure_Confirmation Structure Confirmation IR_Data_Analysis->Structure_Confirmation NMR_Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of an organic compound.

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Mercapto-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the thermal stability and decomposition profile of 2-Mercapto-6-nitrobenzothiazole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from analogous compounds, particularly nitroaromatic and benzothiazole derivatives, to provide a predictive assessment. It outlines established experimental protocols for conducting thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and discusses potential decomposition pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and handling of this and structurally related compounds, ensuring safer laboratory and manufacturing practices.

Introduction

This compound is a heterocyclic organic compound incorporating a benzothiazole core, a thiol group, and a nitro functional group. Such molecules are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for further chemical modification. The presence of the nitro group, an energetic functional group, necessitates a thorough understanding of the compound's thermal stability to ensure safe handling, storage, and processing. Thermal decomposition can lead to the release of hazardous gases and potentially explosive events. This guide provides a framework for assessing the thermal hazards associated with this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and related compounds is presented in Table 1. The melting point of the target compound is notably high, suggesting significant intermolecular forces in the solid state.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₇H₄N₂O₂S₂212.24250 - 254
2-Amino-6-nitrobenzothiazoleC₇H₅N₃O₂S195.20247 - 249[1]
6-NitrobenzothiazoleC₇H₄N₂O₂S180.18175 - 178

Thermal Stability and Decomposition Analysis

Predicted Thermal Behavior

Based on the analysis of analogous nitroaromatic compounds, the thermal decomposition of this compound is expected to be an exothermic process occurring at elevated temperatures. The decomposition is likely to be a multi-stage process, with the initial and most significant event being the cleavage of the C-NO₂ bond, a common primary decomposition pathway for nitroaromatic compounds. The presence of the mercapto group might also influence the decomposition pathway, potentially leading to the formation of sulfur-containing volatile products.

Quantitative Data from Analogous Compounds

To provide a comparative context, Table 2 summarizes thermal decomposition data for nitrobenzoic acid isomers, which have been studied in detail. These compounds also feature a nitro-substituted aromatic ring and exhibit distinct exothermic decomposition profiles.

Table 2: Thermal Decomposition Data for Nitrobenzoic Acid Isomers

CompoundOnset Decomposition Temp. (T₀, °C)Peak Decomposition Temp. (Tₚ, °C)Decomposition Enthalpy (ΔHₔ, J/g)Apparent Activation Energy (Eₐ, kJ/mol)
o-Nitrobenzoic Acid~220Varies with heating rate327.05 - 1003.98131.31
m-Nitrobenzoic Acid~290Varies with heating rate335.61 - 542.27203.43
p-Nitrobenzoic Acid~300Varies with heating rate~1003.98 (at 1 °C/min)157.00

Data extracted from a study on nitrobenzoic acid isomers and may vary based on experimental conditions such as heating rate.[2]

Experimental Protocols

The following sections detail the recommended experimental methodologies for the thermal analysis of this compound, based on established protocols for hazardous materials.[3]

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the temperatures of thermal events such as melting and decomposition, and to quantify the associated heat flow.

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum or gold-plated stainless steel crucible. For potentially energetic materials, the use of hermetically sealed crucibles with a pinhole lid is recommended to allow for the controlled release of gaseous decomposition products.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a final temperature sufficiently high to ensure complete decomposition (e.g., 400-500 °C).

    • Heating Rate: A range of heating rates (e.g., 2, 5, 10, and 20 °C/min) should be used to study the kinetics of the decomposition.

    • Atmosphere: An inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) is crucial to prevent oxidative side reactions.

  • Data Analysis: The onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition (ΔH) are determined from the DSC curve. Kinetic parameters like the activation energy (Eₐ) can be calculated using methods such as the Kissinger or Ozawa-Flynn-Wall (OFW) isoconversional methods.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the mass of volatile products.

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in an open crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Temperature Program: Similar to DSC, the sample is heated over a wide temperature range.

    • Heating Rate: A constant heating rate (e.g., 10 °C/min) is typically used.

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is used to study the intrinsic thermal decomposition. A separate run in an oxidative atmosphere (e.g., air) can provide information on combustion characteristics.

  • Data Analysis: The TGA curve provides the initial decomposition temperature, the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the percentage of mass loss at each stage.

Visualizations

Experimental Workflow

The logical flow of a comprehensive thermal stability analysis is depicted in the following diagram.

Experimental_Workflow Experimental Workflow for Thermal Analysis cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation & Assessment Sample 2-Mercapto-6- nitrobenzothiazole DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC_Data DSC Curve: - Onset & Peak Temps - Enthalpy (ΔH) DSC->DSC_Data TGA_Data TGA/DTG Curves: - Decomposition Temps - Mass Loss (%) TGA->TGA_Data Kinetics Kinetic Analysis: - Activation Energy (Eₐ) - Reaction Model DSC_Data->Kinetics Mechanism Decomposition Mechanism DSC_Data->Mechanism TGA_Data->Kinetics TGA_Data->Mechanism Hazard Thermal Hazard Assessment Kinetics->Hazard Mechanism->Hazard Decomposition_Pathway Proposed Decomposition Pathway cluster_initial Initial Compound cluster_primary Primary Decomposition cluster_products Potential Products cluster_secondary Secondary Reactions Start This compound Step1 Homolytic Cleavage of C-NO₂ Bond Start->Step1 High Temp. Step2 Thiol Group Reactions Start->Step2 High Temp. Product1 NO₂ Radical Step1->Product1 Product2 Benzothiazole Radical Step1->Product2 Product3 SO₂ Step2->Product3 Product4 H₂S Step2->Product4 Secondary Further Fragmentation & Recombination Product2->Secondary Product5 Various Organic Fragments Secondary->Product5

References

Solubility profile of 2-Mercapto-6-nitrobenzothiazole in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Mercapto-6-nitrobenzothiazole, a compound of interest in various research and development fields, including pharmaceuticals and materials science. This document outlines the available solubility information, details experimental protocols for its determination, and presents a logical workflow for solubility studies.

Introduction to this compound

This compound is a yellow crystalline powder with the chemical formula C₇H₄N₂O₂S₂.[1][2] It is recognized for its role as a versatile intermediate in organic synthesis.[1] The presence of a nitro group and a mercapto group on the benzothiazole core imparts unique chemical properties, making it a subject of investigation for potential applications in areas such as antimicrobial agent development and as a reagent in analytical chemistry.[1]

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₇H₄N₂O₂S₂[1]
Molecular Weight 212.24 g/mol [1]
Appearance Light yellow to yellow to orange crystalline powder[1]
Melting Point 250 - 254 °C[1]
Purity ≥ 98% (HPLC)[1]
CAS Number 4845-58-3[1]

Solubility Data of this compound

Despite a thorough review of scientific literature, patents, and chemical databases, specific quantitative solubility data for this compound in various solvents remains largely unavailable in the public domain. Safety data sheets consistently describe the compound as having "low water solubility" or being "insoluble in water," but do not provide numerical values.[3]

Given the absence of specific data, this guide provides a detailed experimental protocol in the following section to enable researchers to determine the solubility of this compound in their solvents of interest. The data obtained from such studies would be invaluable to the scientific community.

For comparative purposes, Table 2 presents the solubility of a structurally related, non-nitrated compound, 2-Mercaptobenzothiazole, in various organic solvents. This information can offer some preliminary insights into the potential solubility behavior of its nitro-substituted counterpart, although significant differences can be expected due to the influence of the nitro group on the molecule's polarity and intermolecular interactions.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterLow / Insoluble[3]

Table 2: Quantitative Solubility of 2-Mercaptobenzothiazole (CAS: 149-30-4) in Various Organic Solvents at Different Temperatures

(Note: This data is for a related compound and should be used for comparative purposes only.)

SolventTemperature (°C)Solubility ( g/100g solvent)
Methanol252.5
Ethanol251.8
Acetone2515.0
Ethyl Acetate254.0
Toluene251.2
Chloroform253.5

Experimental Protocols for Solubility Determination

To address the gap in available data, this section provides a detailed methodology for determining the solubility of this compound using the widely accepted equilibrium shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Equilibrium Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[4][5]

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Analytical balance

  • Syringe filters (0.22 µm)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

    • Accurately add a known volume of the desired solvent to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the collected supernatant through a syringe filter to remove any undissolved solid.

  • Quantification:

    • The concentration of this compound in the filtered supernatant is then determined using a validated analytical method, such as HPLC-UV.

HPLC Method for Quantification

A reverse-phase HPLC method with UV detection is suitable for the quantification of benzothiazole derivatives.[6][7]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for the separation of benzothiazole derivatives.[7]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase (e.g., water with a small amount of acid like formic acid or acetic acid to improve peak shape). The exact ratio should be optimized for good separation and peak shape. A starting point could be a 50:50 mixture of acetonitrile and water.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound. A wavelength in the range of 300-350 nm is likely to provide good sensitivity.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., a mixture of the mobile phase).

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations.

  • Calibration Curve:

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Sample Analysis:

    • Inject the filtered supernatant from the shake-flask experiment into the HPLC system.

    • Determine the peak area of this compound in the sample.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the supernatant by interpolating its peak area on the calibration curve.

    • The solubility is then expressed in appropriate units (e.g., mg/mL, g/L, or mol/L).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of factors influencing solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess This compound B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C Shake-Flask D Collect supernatant C->D E Filter supernatant (0.22 µm filter) D->E F Analyze by HPLC-UV E->F G Determine Solubility F->G Quantify using calibration curve

Caption: Experimental workflow for determining the solubility of this compound.

logical_relationships cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions Solubility Solubility Polarity_solute Polarity Polarity_solute->Solubility MW Molecular Weight MW->Solubility Crystal_form Crystal Form Crystal_form->Solubility Polarity_solvent Polarity Polarity_solvent->Solubility pH pH (for aqueous) pH->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Caption: Key factors influencing the solubility of a chemical compound.

Conclusion

References

Potential Research Applications of 2-Mercapto-6-nitrobenzothiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-6-nitrobenzothiazole (MNBT) is a heterocyclic organic compound featuring a benzothiazole core substituted with a thiol group at position 2 and a nitro group at position 6. This molecular architecture imparts a range of chemical properties that make it a valuable scaffold in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group and the reactive thiol group allows for diverse chemical modifications, leading to the synthesis of derivatives with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the potential research applications of MNBT, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application in drug discovery and development.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₇H₄N₂O₂S₂[1]
Molecular Weight 212.24 g/mol [1]
Appearance Light yellow to yellow to orange crystalline powder[1]
Melting Point 250 - 254 °C[1]
CAS Number 4845-58-3[1]

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 2-aminobenzothiazole followed by diazotization and substitution with a thiol group. A representative protocol is detailed below.

Experimental Protocol: Synthesis of 2-Amino-6-nitrobenzothiazole

This procedure outlines the synthesis of the precursor 2-amino-6-nitrobenzothiazole[2].

Materials:

  • 2-aminobenzothiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Aqueous Ammonia (NH₄OH)

  • Ethanol

Procedure:

  • Dissolve 2-aminobenzothiazole (0.157 mol) in concentrated sulfuric acid (36 ml) while maintaining the temperature below 5°C with vigorous stirring.

  • Add concentrated nitric acid (19 ml) dropwise to the solution, ensuring the temperature is maintained at 20°C.

  • Stir the reaction mixture for 4-5 hours.

  • Pour the mixture onto ice with continuous stirring.

  • Add aqueous ammonia until the solid product turns slightly orange.

  • Filter the solid precipitate, wash with water, and then dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.

Note: The subsequent conversion of the amino group to a thiol group can be achieved through a Sandmeyer-type reaction involving diazotization with sodium nitrite in the presence of a strong acid, followed by reaction with a sulfur-containing nucleophile like potassium ethyl xanthate and subsequent hydrolysis.

Antimicrobial Activity

Derivatives of 2-mercaptobenzothiazole have demonstrated significant activity against a range of pathogenic microorganisms. The presence of the 6-nitro group has been shown to contribute to this antimicrobial potential.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the reported MIC values for a 6-nitro substituted 2-mercaptobenzothiazole derivative.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureus-12.5
Escherichia coli-25
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[3][4][5].

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial or fungal strains

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial or fungal suspension in sterile saline equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of each row and perform two-fold serial dilutions across the plate by transferring 100 µL from one well to the next.

  • Inoculation:

    • Inoculate each well (except for the sterility control) with 100 µL of the prepared inoculum. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: A well containing broth and inoculum but no test compound.

    • Sterility Control: A well containing only broth.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum Prepare Inoculum (0.5 McFarland) Inoculation Inoculate Plate Inoculum->Inoculation Compound Prepare Compound Stock Solution Dilution Serial Dilution of Compound Compound->Dilution Plate Add Broth to 96-well Plate Plate->Dilution Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Reading Read Results (Visual Inspection) Incubation->Reading MIC Determine MIC Reading->MIC

Broth Microdilution Workflow for MIC Determination.

Anticancer Activity

Benzothiazole derivatives are a well-established class of compounds with promising anticancer properties. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

experimental_workflow_mtt cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seeding Seed Cells in 96-well Plate Treatment Treat with Compound Seeding->Treatment MTT_add Add MTT Solution Treatment->MTT_add Incubate_MTT Incubate (3-4h) MTT_add->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Abs Read Absorbance (570 nm) Solubilize->Read_Abs Calculate_IC50 Calculate IC50 Read_Abs->Calculate_IC50

MTT Assay Workflow for Cytotoxicity Assessment.

Enzyme Inhibition

The benzothiazole scaffold is a known pharmacophore that can interact with various enzymes, making it a valuable starting point for the design of enzyme inhibitors. As mentioned, derivatives of 2-amino-6-nitrobenzothiazole have shown potent inhibition of monoamine oxidase (MAO)[6][7].

Quantitative Data: Enzyme Inhibition

The following table presents the inhibitory activity of a 2-amino-6-nitrobenzothiazole-derived hydrazone against MAO-A and MAO-B.

CompoundTarget EnzymeIC₅₀Reference
N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazideMAO-A0.42 ± 0.003 µM[6]
N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazideMAO-B1.8 ± 0.3 nM[6]

Potential Mechanism of Action: Targeting Signaling Pathways

The anticancer activity of many benzothiazole derivatives is attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. One such pathway is the EGFR/PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. While the direct interaction of this compound with this pathway has not been extensively studied, its structural analogues have been shown to modulate the activity of key proteins in this cascade.

EGFR/PI3K/AKT/mTOR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a downstream signaling cascade. This cascade involves the activation of phosphoinositide 3-kinase (PI3K), which in turn activates AKT (also known as protein kinase B). Activated AKT then phosphorylates and activates the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. Inhibition of this pathway can lead to decreased cancer cell proliferation and induction of apoptosis.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes EGF EGF EGF->EGFR MNBT 2-Mercapto-6- nitrobenzothiazole (Potential Inhibitor) MNBT->EGFR Inhibits MNBT->PI3K MNBT->AKT MNBT->mTOR

Potential inhibition of the EGFR/PI3K/AKT/mTOR pathway by this compound.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The available data strongly suggest their potential as lead structures for the development of novel antimicrobial, anticancer, and enzyme-inhibiting agents. This technical guide provides a foundation for researchers by consolidating key quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the mechanisms of action, particularly in the context of cancer-related signaling pathways, and to optimize the therapeutic potential of this versatile chemical scaffold.

References

2-Mercapto-6-nitrobenzothiazole: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-6-nitrobenzothiazole is a versatile heterocyclic compound that serves as a pivotal precursor in the landscape of organic synthesis.[1] Its unique molecular architecture, featuring a reactive thiol group and an electron-withdrawing nitro group on a benzothiazole scaffold, makes it an exceptionally valuable building block for a diverse array of functional molecules.[1] This guide provides an in-depth exploration of its properties, reactivity, and applications, with a focus on its role in the synthesis of bioactive compounds and dye molecules. The strategic positioning of its functional groups allows for sequential and selective modifications, opening pathways to complex molecular targets. Researchers have leveraged this precursor in the development of novel pharmaceuticals, including antimicrobial and anti-inflammatory agents, as well as in the creation of advanced materials and analytical reagents.[1]

Physicochemical Properties

This compound, also known by synonyms such as 6-Nitro-2-mercaptobenzothiazole and 6-Nitrobenzothiazole-2-thiol, is a solid at room temperature.[2] Its key properties are summarized below.

PropertyValueReference
IUPAC Name 6-nitro-3H-1,3-benzothiazole-2-thione[2]
Molecular Formula C₇H₄N₂O₂S₂[2]
Molecular Weight 212.3 g/mol [2]
Melting Point 248-252 °C[3]
Appearance Solid
CAS Number 4845-58-3[2]

Synthesis of the Precursor

The synthesis of 2-mercaptobenzothiazole derivatives can be achieved through several methods. Classical approaches include the reaction of thiocarbanilide with sulfur or the interaction of o-aminothiophenol with carbon disulfide under high pressure.[4][5] More modern and efficient strategies have been developed to avoid harsh conditions. One such method involves the DBU-promoted tandem reaction of o-haloanilines with carbon disulfide, which proceeds in good to excellent yields.[6] This approach is noted for being metal-free and environmentally friendly, making it suitable for larger-scale synthesis.[6]

Core Reactivity and Synthetic Pathways

The utility of this compound as a precursor stems from the distinct reactivity of its thiol and nitro groups, as well as the aromatic ring system. These sites can be selectively targeted to build molecular complexity.

G cluster_thiol Thiol Group Reactions cluster_nitro Nitro Group Reactions precursor This compound alkylation S-Alkylation (R-X, Base) precursor->alkylation Nucleophilic Substitution acylation S-Acylation (RCOCl) precursor->acylation Nucleophilic Acyl Substitution reduction Nitro Reduction (e.g., SnCl2/HCl) precursor->reduction alkylthio 2-Alkylthio-6-nitrobenzothiazoles alkylation->alkylthio acylthio 2-Acylthio-6-nitrobenzothiazoles acylation->acylthio amino 2-Mercapto-6-aminobenzothiazole reduction->amino diazotization Diazotization (NaNO2, HCl) amino->diazotization schiff_bases Schiff Bases amino->schiff_bases Condensation with Aldehydes/Ketones diazonium Diazonium Salt diazotization->diazonium azo_dyes Azo Dyes diazonium->azo_dyes Coupling Reaction

Caption: Key synthetic transformations of this compound.
Reactions at the Thiol Group

The thiol group is a potent nucleophile, readily participating in substitution reactions.

  • S-Alkylation: This is a common modification, achieved by reacting this compound with various alkyl halides (e.g., benzyl bromide) in the presence of a base like potassium carbonate.[4][5] This reaction yields 2-alkylthio derivatives, many of which exhibit significant biological activity.[4][5]

  • S-Acylation: Reaction with acyl chlorides leads to the formation of 2-acylthio derivatives.[7][8] This is a nucleophilic acyl substitution where the sulfur atom attacks the electrophilic carbonyl carbon of the acyl chloride.[7][8][9]

Reactions Involving the Nitro Group

The nitro group is a versatile functional handle that can be transformed to introduce new functionalities.

  • Nitro Reduction: The nitro group can be readily reduced to a primary amine (-NH₂) using standard reducing agents like tin(II) chloride (SnCl₂) in an acidic medium.[10] This transformation yields 2-mercapto-6-aminobenzothiazole, a crucial intermediate for further derivatization.

  • Diazotization and Azo Coupling: The resulting 6-amino group is a key component in the synthesis of azo dyes. It can be converted into a diazonium salt using nitrosylsulfuric acid or sodium nitrite in a strong acid.[11][12] This diazonium salt can then be coupled with electron-rich aromatic compounds (like phenols or anilines) to produce a wide range of brightly colored azo dyes.[11][13][14]

  • Schiff Base Formation: The 6-amino derivative can undergo condensation reactions with various aldehydes and ketones to form Schiff bases (imines).[15][16] These compounds are known to possess a broad spectrum of biological activities.[15]

Applications in the Synthesis of Bioactive Molecules

Derivatives of this compound are of significant interest to medicinal chemists due to their wide range of pharmacological activities. The benzothiazole nucleus is considered a "privileged structure" in drug discovery.

G start 2-Mercapto-6- nitrobenzothiazole step1 Step 1: Nitro Reduction (SnCl2, HCl) start->step1 intermediate1 2-Mercapto-6- aminobenzothiazole step1->intermediate1 step2 Step 2: Acylation (Chloroacetyl chloride) intermediate1->step2 intermediate2 2-Mercapto-6-(chloroacetamido) benzothiazole step2->intermediate2 step3 Step 3: Nucleophilic Substitution (e.g., Piperazine derivative) intermediate2->step3 final_product Final Bioactive Molecule (e.g., Piperazine conjugate) step3->final_product

Caption: General workflow for synthesizing bioactive benzothiazole derivatives.
Derivative ClassSynthetic ModificationBiological ActivityReferences
2-Alkylthio-benzothiazoles S-alkylation with alkyl halidesAntifungal, Anti-yeast[4]
2-Benzylthio-benzothiazoles S-alkylation with benzyl halidesAntimicrobial, Antifungal[4][5]
Hydrazones Reduction of NO₂, acylation, and condensation with hydrazidesMonoamine Oxidase (MAO) Inhibitors[17]
Amide Derivatives Reduction of NO₂ followed by acylationAnti-inflammatory[10][15]
Azo Dyes Reduction of NO₂, diazotization, and couplingAntimicrobial[11]
Schiff Bases Reduction of NO₂ and condensation with aldehydesAntimicrobial[16]

For instance, a series of 2-amino-6-nitrobenzothiazole-derived hydrazones were synthesized and found to be potent inhibitors of monoamine oxidase A and B (MAO-A/MAO-B), which are significant targets in the treatment of neurodegenerative diseases.[17] Similarly, various amide derivatives synthesized from 2-amino-6-nitrobenzothiazole have demonstrated high anti-inflammatory activity.[10][15]

Experimental Protocols

The following protocols are generalized methodologies based on common synthetic procedures found in the literature. Researchers should adapt these methods based on specific substrates and safety considerations.

Protocol 1: Synthesis of 2-(Benzylthio)-6-nitrobenzothiazole (S-Alkylation)

This protocol is based on the general procedure for S-alkylation of 2-mercaptobenzothiazoles.[4][5]

  • Materials: this compound, Benzyl bromide, Anhydrous Potassium Carbonate (K₂CO₃), Acetone.

  • Procedure: a. To a solution of this compound (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq). b. Stir the mixture at room temperature for 30 minutes. c. Add benzyl bromide (1.1 eq) dropwise to the suspension. d. Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC). e. After completion, cool the mixture to room temperature and filter off the inorganic salts. f. Evaporate the solvent from the filtrate under reduced pressure. g. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-(benzylthio)-6-nitrobenzothiazole.

  • Expected Yield: Yields for similar reactions are reported to be in the range of 94-98%.[5]

Protocol 2: Synthesis of 2-Amino-6-nitrobenzothiazole from a Substituted Aniline

This protocol describes a common method for forming the core benzothiazole ring.[16][18]

  • Materials: 4-Nitroaniline, Potassium thiocyanate (KSCN), Glacial Acetic Acid, Bromine.

  • Procedure: a. Dissolve 4-nitroaniline (1.0 eq) and potassium thiocyanate (2.0 eq) in glacial acetic acid in a flask cooled in an ice bath. b. While maintaining the temperature below 10°C, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with vigorous stirring. c. After the addition is complete, continue stirring for 2 hours at low temperature, then allow the mixture to warm to room temperature and stir for an additional 10-12 hours. d. Pour the reaction mixture onto crushed ice with stirring. e. Neutralize the mixture with an aqueous ammonia solution, causing the product to precipitate. f. Filter the solid product, wash thoroughly with water, and dry. g. Recrystallize the crude 2-amino-6-nitrobenzothiazole from ethanol to yield the pure product.[16]

  • Note: This protocol starts from a substituted aniline to directly form the 2-amino-6-nitrobenzothiazole structure.

Protocol 3: Synthesis of an Azo Dye from 2-Amino-6-nitrobenzothiazole

This protocol outlines the diazotization of 2-amino-6-nitrobenzothiazole and subsequent coupling to form an azo dye.[11]

  • Materials: 2-Amino-6-nitrobenzothiazole, Sodium Nitrite (NaNO₂), Concentrated Sulfuric Acid (or Hydrochloric Acid), a coupling agent (e.g., 2-naphthol, N,N-dimethylaniline), Sodium Hydroxide.

  • Procedure: a. Diazotization: i. Prepare a solution of nitrosylsulfuric acid by carefully adding sodium nitrite (1.1 eq) to chilled concentrated sulfuric acid at a temperature below 10°C. ii. In a separate flask, dissolve 2-amino-6-nitrobenzothiazole (1.0 eq) in concentrated sulfuric acid, keeping the mixture cool. iii. Slowly add the nitrosylsulfuric acid solution to the 2-amino-6-nitrobenzothiazole solution, maintaining the temperature between 0-5°C. iv. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the diazonium salt. b. Coupling: i. Prepare a solution of the coupling agent (e.g., 2-naphthol) (1.0 eq) in an aqueous sodium hydroxide solution, and cool it to 0-5°C in an ice bath. ii. Add the cold diazonium salt solution dropwise to the cold solution of the coupling agent with vigorous stirring. Maintain the pH in the alkaline range. iii. A colored precipitate (the azo dye) will form immediately. iv. Continue stirring the mixture in the ice bath for another hour. c. Isolation: i. Filter the precipitated dye. ii. Wash the solid with cold water until the filtrate is neutral. iii. Dry the product in an oven at a moderate temperature (e.g., 60°C).

Conclusion

This compound stands out as a highly valuable and versatile precursor in organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, providing access to a rich library of heterocyclic compounds. The derivatives synthesized from this precursor have shown significant promise in medicinal chemistry, with applications as antimicrobial, anti-inflammatory, and enzyme-inhibiting agents. Furthermore, its utility in the synthesis of azo dyes highlights its importance in materials science. The detailed synthetic pathways and experimental protocols provided in this guide serve as a foundational resource for researchers aiming to harness the synthetic potential of this powerful building block for the development of novel and functional molecules.

References

The Expanding Role of Benzothiazoles in Enzyme Inhibition: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Enzyme Inhibition Potential of Benzothiazole Derivatives.

The benzothiazole scaffold, a bicyclic heterocyclic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of enzymes implicated in various pathological conditions. This technical guide provides an in-depth analysis of the enzyme inhibition potential of benzothiazole derivatives, offering a valuable resource for professionals engaged in drug discovery and development. The guide summarizes quantitative inhibition data, details key experimental protocols, and visualizes complex biological pathways and experimental workflows.

Introduction to Benzothiazole Derivatives

Benzothiazole and its derivatives are a class of compounds that have garnered significant attention in the pharmaceutical industry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The unique chemical properties of the benzothiazole ring system allow for diverse substitutions, enabling the fine-tuning of their biological activity and specificity towards various enzymatic targets.[2][5]

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of benzothiazole derivatives has been quantified against several key enzyme targets. The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values, providing a comparative overview of their efficacy.

Table 1: Inhibition of Carbonic Anhydrases (CAs) by Benzothiazole Derivatives
Compound/DerivativehCA I (Kᵢ, µM)hCA II (Kᵢ, µM)hCA V (Kᵢ, µM)hCA XIII (Kᵢ, µM)Reference
Amino acid-benzothiazole conjugates2.9 - 88.12.9 - 88.1Effective InhibitionEffective Inhibition[6]
N-protected amino acid-benzothiazole conjugates45.4 - 88.8Weak InhibitionInactiveWeak Inhibition[1]
Benzothiazole-chalcones (IC₅₀, µM)4.15 - 5.472.56 - 4.58--[7]
Secondary sulfonamide derivatives0.052 - 0.9710.025 - 0.682--[8]
Table 2: Inhibition of Cholinesterases by Benzothiazole Derivatives
Compound/DerivativeAcetylcholinesterase (AChE) (IC₅₀)Butyrylcholinesterase (BChE) (IC₅₀)Reference
Benzothiazole-piperazine derivative (LB05)0.40 µM (Kᵢ = 0.28 µM)-[9]
Benzothiazolone derivative (M13)5.03 µM1.21 µM (Kᵢ = 1.14 µM)[10][11]
Benzothiazole derivative (4f)23.4 nM-[2]
Table 3: Inhibition of Other Key Enzymes by Benzothiazole Derivatives
Enzyme TargetCompound/DerivativeIC₅₀ ValueReference
Urease2-({5-[(benzothiazol-2-ylthio)methyl]-1,3,4-oxadiazol-2-yl}thio)-1-(4-substituted-phenyl)ethan-1-one series16.16 - 105.32 µM[12]
α-GlucosidaseBenzothiazole-triazole derivatives20.7 - 61.1 µM[13][14]
Benzothiazole based oxadiazole derivatives0.5 - 30.90 µM[15]
Monoamine Oxidase B (MAO-B)Benzothiazole-hydrazone derivative (3e)0.060 µM[16]
Benzothiazole derivative (4f)40.3 nM[2]
TyrosinaseBenzothiazole-thiourea hybrid (BT2)1.34 µM (Kᵢ = 2.8 µM)[17][18]
Dihydropteroate Synthase (DHPS)Benzothiazole derivative (16b)7.85 µg/mL[19]
PI3K/mTORPyridine-containing benzothiazole derivative (19)0.30 - 0.45 µM[20]
B-RAFV600E KinasePhenyl sulfonyl-containing benzothiazole derivative (40)23.1 nM[20]

Detailed Experimental Protocols

The following are detailed methodologies for key enzyme inhibition assays cited in the literature.

Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow CO₂ Hydrase Method)

This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

  • Principle: The assay follows the change in pH due to the formation of bicarbonate and a proton from CO₂ and water, catalyzed by CA. The rate of this reaction is monitored using a pH indicator.

  • Reagents:

    • HEPES buffer (pH 7.5)

    • Purified human CA isoforms (hCA I, II, V, XIII)

    • CO₂-saturated water

    • pH indicator solution (e.g., p-nitrophenol)

    • Benzothiazole derivative solutions of varying concentrations

  • Procedure:

    • The enzyme and inhibitor are pre-incubated in the HEPES buffer.

    • The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in a stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over time at a specific wavelength.

    • The initial rates of the reaction are determined.

    • Inhibition constants (Kᵢ) are calculated by analyzing the reaction rates at different inhibitor concentrations.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

  • Principle: The assay measures the activity of AChE by quantifying the formation of thiocholine, which is produced when the enzyme hydrolyzes acetylthiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically.

  • Reagents:

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • DTNB solution

    • Purified AChE enzyme

    • Benzothiazole derivative solutions of varying concentrations

  • Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the benzothiazole derivative solution.

    • Add the AChE enzyme to the wells and incubate.

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the absorbance at 412 nm at regular intervals.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Urease Inhibition Assay (Berthelot Method)

This colorimetric assay quantifies the ammonia produced from the enzymatic hydrolysis of urea.[12]

  • Principle: The amount of ammonia produced by urease activity is determined by its reaction with a phenol-hypochlorite solution in an alkaline medium, forming a blue-green indophenol compound. The intensity of the color is proportional to the ammonia concentration.[12]

  • Reagents:

    • Urea solution (substrate)

    • Phosphate buffer

    • Jack bean urease enzyme solution

    • Phenol reagent (phenol and sodium nitroprusside)

    • Alkali reagent (sodium hypochlorite and sodium hydroxide)

    • Benzothiazole derivative solutions of varying concentrations

  • Procedure:

    • Pre-incubate the urease enzyme with the benzothiazole derivative solution in a 96-well plate.[12]

    • Add the urea solution to initiate the reaction and incubate.[12]

    • Stop the reaction and initiate color development by adding the phenol and alkali reagents.[12]

    • After incubation, measure the absorbance at a wavelength between 625 and 670 nm.[12]

    • Calculate the percentage of inhibition and determine the IC₅₀ value.[12]

α-Glucosidase Inhibition Assay

This assay is used to identify inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[13][21][22]

  • Principle: The enzyme α-glucosidase hydrolyzes the colorless substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to the yellow-colored p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically.[21][22]

  • Reagents:

    • Phosphate buffer (pH 6.8)

    • α-Glucosidase from Saccharomyces cerevisiae

    • pNPG solution (substrate)

    • Sodium carbonate (Na₂CO₃) solution to stop the reaction

    • Benzothiazole derivative solutions of varying concentrations

  • Procedure:

    • In a 96-well plate, pre-incubate the α-glucosidase enzyme with the benzothiazole derivative solution.[22]

    • Add the pNPG substrate to start the reaction and incubate at 37°C.[22]

    • Stop the reaction by adding Na₂CO₃ solution.[21]

    • Measure the absorbance of the p-nitrophenol produced at 405 nm.[22]

    • Calculate the percentage of inhibition and determine the IC₅₀ value.[21]

Visualizing Pathways and Processes

Understanding the broader biological context and experimental procedures is crucial for effective drug development. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

// Nodes Ligand [label="Ligand (EGF)", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Benzothiazole [label="Benzothiazole\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; GRB2_SOS [label="GRB2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ligand -> EGFR [arrowhead=vee, color="#5F6368"]; EGFR -> Dimerization [arrowhead=vee, color="#5F6368"]; Benzothiazole -> EGFR [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; Dimerization -> GRB2_SOS [arrowhead=vee, color="#5F6368"]; Dimerization -> PI3K [arrowhead=vee, color="#5F6368"]; GRB2_SOS -> RAS [arrowhead=vee, color="#5F6368"]; RAS -> RAF [arrowhead=vee, color="#5F6368"]; RAF -> MEK [arrowhead=vee, color="#5F6368"]; MEK -> ERK [arrowhead=vee, color="#5F6368"]; PI3K -> AKT [arrowhead=vee, color="#5F6368"]; AKT -> mTOR [arrowhead=vee, color="#5F6368"]; ERK -> Proliferation [arrowhead=vee, color="#5F6368"]; mTOR -> Proliferation [arrowhead=vee, color="#5F6368"]; } caption: EGFR signaling pathway and inhibition by benzothiazole derivatives.

// Nodes ACh [label="Acetylcholine (ACh)", fillcolor="#FBBC05", fontcolor="#202124"]; AChE [label="Acetylcholinesterase (AChE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Benzothiazole [label="Benzothiazole\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Choline_Acetate [label="Choline + Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Synaptic_Transmission [label="Normal Cholinergic\nSynaptic Transmission", fillcolor="#34A853", fontcolor="#FFFFFF"]; AD_Pathology [label="Alzheimer's Disease:\nReduced ACh Levels", fillcolor="#F1F3F4", fontcolor="#202124"]; Cognitive_Decline [label="Cognitive Decline", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Abeta [label="Amyloid-β (Aβ)\nPlaques", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges ACh -> AChE [label="Hydrolyzed by", arrowhead=vee, color="#5F6368", fontcolor="#5F6368"]; AChE -> Choline_Acetate [arrowhead=vee, color="#5F6368"]; Benzothiazole -> AChE [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; ACh -> Synaptic_Transmission [arrowhead=vee, color="#5F6368"]; AD_Pathology -> ACh [style=dashed, arrowhead=none, color="#EA4335"]; AD_Pathology -> Cognitive_Decline [arrowhead=vee, color="#EA4335"]; AChE -> Abeta [label="Promotes\nAggregation", style=dashed, arrowhead=vee, color="#5F6368", fontcolor="#5F6368"]; Abeta -> Cognitive_Decline [arrowhead=vee, color="#EA4335"];

} caption: Role of AChE in Alzheimer's and its inhibition.

Experimental Workflows

// Nodes Start [label="Start:\nCompound Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification &\nCharacterization", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay_Prep [label="Enzyme Assay\nPreparation", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubation:\nEnzyme + Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Reaction Initiation:\nAdd Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="Signal Detection\n(e.g., Absorbance)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis:\nIC₅₀/Kᵢ Determination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End:\nLead Identification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Purification; Purification -> Assay_Prep; Assay_Prep -> Incubation; Incubation -> Reaction; Reaction -> Detection; Detection -> Data_Analysis; Data_Analysis -> End; } caption: General workflow for enzyme inhibition screening.

Structure-Activity Relationship (SAR) Insights

The extensive research into benzothiazole derivatives has provided valuable insights into the relationship between their chemical structure and inhibitory activity.

  • For Carbonic Anhydrase Inhibitors: The presence of sulfonamide moieties on the benzothiazole scaffold is a common feature for potent inhibition, as this group can coordinate with the zinc ion in the enzyme's active site.[8] Substitutions on the benzothiazole ring and the nature of linked amino acids also significantly influence the inhibitory potency and isoform selectivity.[1][6]

  • For Cholinesterase Inhibitors: Modifications at the 2- and 6-positions of the benzothiazole ring are crucial for activity. The introduction of piperazine and other nitrogen-containing heterocycles at these positions has led to potent inhibitors.[9][23] The length and nature of the linker between the benzothiazole core and other pharmacophores also play a critical role in binding to the active site of AChE.

  • For Kinase Inhibitors: The benzothiazole scaffold can act as an ATP-competitive inhibitor by mimicking the adenine ring of ATP.[24] Substitutions that can form hydrogen bonds and other interactions with the hinge region and other key residues in the kinase domain are essential for high potency. For instance, in PI3K/AKT/mTOR inhibitors, the inclusion of a pyridine ring was found to be beneficial.[18][20]

Conclusion and Future Directions

Benzothiazole derivatives represent a highly promising and versatile class of enzyme inhibitors with therapeutic potential across a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The data and protocols presented in this guide underscore the significant progress made in this field.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability. Further exploration of novel substitutions on the benzothiazole scaffold, guided by computational modeling and a deeper understanding of enzyme-inhibitor interactions, will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols: Antimicrobial Activity Assay of 2-Mercapto-6-nitrobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial activity of 2-Mercapto-6-nitrobenzothiazole derivatives and detailed protocols for their evaluation. This class of compounds has demonstrated significant potential as antimicrobial agents, exhibiting inhibitory effects against a range of pathogenic bacteria and fungi.

Introduction

2-Mercaptobenzothiazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The incorporation of a nitro group at the 6-position of the benzothiazole ring has been shown to be a key structural feature for enhancing antimicrobial potency. These derivatives represent a promising scaffold for the development of novel antimicrobial drugs to combat the growing challenge of antibiotic resistance. This document outlines the antimicrobial profile of these compounds and provides standardized methods for their in vitro assessment.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
This compound Derivative A12.525Not Reported[1]
Substituted 2-amino-6-nitrobenzothiazole (Compound N-01)Not ReportedNot ReportedPotent Activity[2]
Substituted 2-amino-6-nitrobenzothiazole (Compound K-06)Not ReportedNot ReportedPotent Activity[2]
Substituted 2-amino-6-nitrobenzothiazole (Compound K-08)Not ReportedNot ReportedPotent Activity[2]

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeAspergillus nigerCandida albicansReference
6-nitro-2-amino benzothiazole derivativesModerate ActivityModerate Activity[3]
5-chloro and 6-nitro analogues of 2-(thiocyanomethylthio)benzothiazolePotent Activity (MIC: 5 ppm)Not Reported[4]

Experimental Protocols

Detailed methodologies for determining the antimicrobial activity of this compound derivatives are provided below.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of the test compounds against bacteria.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth with solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into a tube containing 5 mL of MHB.

    • Incubate the culture at 37°C for 2-6 hours until it reaches the log phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the serially diluted compound, positive control, and negative control.

    • The final volume in each well will be 200 µL.

    • Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

    • Alternatively, the optical density (OD) can be measured at 600 nm using a microplate reader. The MIC is defined as the lowest concentration that inhibits bacterial growth by ≥90% compared to the growth control.

Protocol 2: Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures

  • Sterile cork borer (6-8 mm diameter)

  • This compound derivatives (dissolved in a suitable solvent)

  • Positive control antibiotic

  • Negative control (solvent)

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Evenly swab the entire surface of an MHA plate in three directions to ensure a uniform lawn of bacteria.

    • Allow the plate to dry for 5-15 minutes.

  • Well Preparation and Sample Addition:

    • Using a sterile cork borer, create wells of 6-8 mm diameter in the agar.

    • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antimicrobial activity of this compound derivatives.

G cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_results Data Analysis cluster_conclusion Conclusion Compound Synthesized Derivatives AgarWell Agar Well Diffusion Compound->AgarWell BrothMicro Broth Microdilution Compound->BrothMicro Microorganism Bacterial/Fungal Strains Microorganism->AgarWell Microorganism->BrothMicro ZOI Zone of Inhibition (mm) AgarWell->ZOI MIC Minimum Inhibitory Concentration (µg/mL) BrothMicro->MIC Activity Antimicrobial Potency ZOI->Activity MIC->Activity

Caption: Workflow for Antimicrobial Activity Screening.

Conceptual Mechanism of Action

The precise mechanism of action for this compound derivatives is still under investigation, but it is believed to involve multiple targets within the microbial cell, a common feature of nitro-heterocyclic compounds.

G cluster_cell Microbial Cell Compound This compound Derivative Activation Reductive Activation of Nitro Group Compound->Activation ReactiveIntermediates Generation of Reactive Nitrogen Species Activation->ReactiveIntermediates DNA_Damage DNA Damage ReactiveIntermediates->DNA_Damage Enzyme_Inhibition Enzyme Inhibition (e.g., DNA Gyrase) ReactiveIntermediates->Enzyme_Inhibition CellDeath Cell Death DNA_Damage->CellDeath Enzyme_Inhibition->CellDeath

Caption: Putative Mechanism of Antimicrobial Action.

References

Application Notes and Protocols: 2-Mercapto-6-nitrobenzothiazole as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on studies of the closely related compound, 2-Mercaptobenzothiazole (MBT). While the core chemical structure and inhibitory mechanism are expected to be similar, the presence of the nitro group in 2-Mercapto-6-nitrobenzothiazole (MNBT) may influence its solubility, adsorption characteristics, and overall inhibition efficiency. The provided data and protocols should, therefore, be considered as a strong starting point for the evaluation of MNBT.

Introduction

This compound (MNBT) is an organic compound belonging to the benzothiazole family, which is recognized for its effective corrosion inhibition properties for various metals and alloys, including steel. These compounds function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The inhibition mechanism involves the interaction of heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic ring with the d-orbitals of iron, leading to the formation of a stable, chemisorbed layer. This protective film impedes both anodic (metal dissolution) and cathodic (hydrogen evolution or oxygen reduction) reactions, thus classifying MNBT as a mixed-type inhibitor.

These notes provide an overview of the application of benzothiazole-based inhibitors and detailed protocols for their evaluation using common electrochemical and surface analysis techniques.

Quantitative Data Summary

The following tables summarize the typical performance of 2-Mercaptobenzothiazole (MBT), a related compound, as a corrosion inhibitor for steel in acidic and neutral environments. This data is intended to provide a baseline for the expected performance of MNBT.

Table 1: Inhibition Efficiency of MBT on Steel in Acidic Media (1 M HCl)

Inhibitor Concentration (mM)Corrosion Rate (mm/year)Inhibition Efficiency (%)Surface Coverage (θ)
0 (Blank)15.2--
0.15.861.80.618
0.52.186.20.862
1.01.292.10.921
5.00.596.70.967

Table 2: Electrochemical Parameters for Steel in 1 M HCl with and without MBT

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)
0 (Blank)-48065075-120
1.0-4655268-110

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Steel in 1 M HCl with and without MBT

Inhibitor Concentration (mM)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)45150-
1.08508594.7

Experimental Protocols

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate and the inhibitor's efficiency.

Objective: To determine the corrosion rate of steel in a corrosive medium with and without the inhibitor and to calculate the inhibitor efficiency.

Materials:

  • Steel coupons of known dimensions and composition

  • Corrosive medium (e.g., 1 M HCl)

  • This compound (MNBT)

  • Analytical balance (±0.1 mg)

  • Polishing papers (up to 1200 grit)

  • Acetone, ethanol

  • Desiccator

  • Water bath or thermostat

Procedure:

  • Mechanically polish the steel coupons to a mirror finish, ensuring the removal of any existing oxide layers.

  • Degrease the coupons by rinsing with acetone and then ethanol.

  • Dry the coupons in a stream of warm air and store them in a desiccator.

  • Accurately weigh each coupon to the nearest 0.1 mg (W_initial).

  • Prepare the corrosive solutions with and without various concentrations of MNBT.

  • Immerse the weighed coupons in the test solutions. Ensure the coupons are fully submerged.

  • Maintain the solutions at a constant temperature using a water bath for a specified duration (e.g., 24 hours).

  • After the immersion period, retrieve the coupons from the solutions.

  • Gently clean the coupons with a soft brush to remove any corrosion products.

  • Rinse with deionized water, followed by acetone, and dry as before.

  • Reweigh the coupons (W_final).

Calculations:

  • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10^4 × ΔW) / (A × T × ρ) where ΔW is the weight loss (g), A is the surface area of the coupon (cm²), T is the immersion time (hours), and ρ is the density of steel (g/cm³).

  • Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with the inhibitor.

  • Surface Coverage (θ) : θ = (CR_blank - CR_inh) / CR_blank

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps classify the inhibitor type.

Objective: To determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc) to understand the inhibition mechanism.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: steel sample; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)

  • Corrosive medium with and without MNBT

Procedure:

  • Prepare the steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed.

  • Polish and clean the exposed surface as described in the weight loss protocol.

  • Assemble the three-electrode cell with the test solution.

  • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Record the resulting current density as a function of the applied potential.

Data Analysis:

  • Plot the logarithm of the current density versus the applied potential (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic branches of the curve back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • The slopes of the linear regions give the anodic (βa) and cathodic (βc) Tafel constants.

  • Calculate the Inhibition Efficiency (IE%) : IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100 where Icorr_blank and Icorr_inh are the corrosion current densities without and with the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the protective film's properties.

Objective: To determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl) to evaluate the performance of the inhibitor film.

Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (as in potentiodynamic polarization)

  • Corrosive medium with and without MNBT

Procedure:

  • Prepare and set up the electrochemical cell as for potentiodynamic polarization.

  • Allow the OCP to stabilize.

  • Apply a small amplitude AC potential signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response of the system.

Data Analysis:

  • Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance).

  • The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).

  • Model the data using an appropriate equivalent electrical circuit to obtain more accurate values for Rct and the double-layer capacitance (Cdl).

  • Calculate the Inhibition Efficiency (IE%) : IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_blank and Rct_inh are the charge transfer resistances without and with the inhibitor, respectively.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis cluster_conclusion Conclusion p1 Steel Coupon Preparation (Polishing, Cleaning, Weighing) t1 Weight Loss Measurement p1->t1 Immerse in Test Solution t2 Electrochemical Tests (Polarization, EIS) p1->t2 Immerse in Test Solution t3 Surface Analysis p1->t3 Immerse in Test Solution a1 Calculate Corrosion Rate & Inhibition Efficiency t1->a1 a2 Determine Electrochemical Parameters (Icorr, Rct) t2->a2 a3 Characterize Surface Morphology & Composition t3->a3 c1 Evaluate Inhibitor Performance & Mechanism a1->c1 a2->c1 a3->c1

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_solution Corrosive Solution cluster_surface Steel Surface cluster_reactions Corrosion Reactions inhibitor MNBT Molecules film Protective Adsorbed Film inhibitor->film Adsorption ions Corrosive Ions (H+, Cl-) anodic Anodic Reaction (Fe -> Fe2+ + 2e-) ions->anodic Attack cathodic Cathodic Reaction (2H+ + 2e- -> H2) ions->cathodic Attack steel Steel (Fe) film->anodic Blocks film->cathodic Blocks anodic->steel cathodic->steel Reduction

Caption: Proposed mechanism of corrosion inhibition by MNBT on steel.

Application Notes and Protocols for the Synthesis of 2-Mercapto-6-nitrobenzothiazole-Functionalized Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of gold nanoparticles (AuNPs) and their subsequent surface functionalization with 2-Mercapto-6-nitrobenzothiazole (MNBT). The resulting MNBT-functionalized AuNPs have potential applications in drug delivery, sensing, and other biomedical fields due to the unique properties of both the gold core and the surface-bound MNBT.

Introduction

Gold nanoparticles are widely utilized in biomedical research due to their unique optical and electronic properties, biocompatibility, and ease of surface modification.[1][2] The functionalization of AuNPs with specific ligands can enhance their stability, introduce new functionalities, and enable targeted delivery to specific cells or tissues.[3] this compound (MNBT) is a thiol-containing heterocyclic compound. The mercapto group (-SH) exhibits a strong affinity for gold surfaces, allowing for the formation of a self-assembled monolayer. This surface modification can alter the physicochemical properties of the AuNPs and can be leveraged for various applications, including as a platform for drug attachment.

Experimental Protocols

This section details a two-step process: the synthesis of citrate-stabilized gold nanoparticles via the Turkevich method, followed by the functionalization of these nanoparticles with this compound through a ligand exchange process.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)

This protocol is a modified version of the classic Turkevich method for synthesizing spherical gold nanoparticles with a diameter of approximately 15-20 nm.[4][5][6]

Materials:

  • Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water (18.2 MΩ·cm)

  • Glassware (all glassware must be scrupulously cleaned)

  • Stirring hotplate and magnetic stir bar

  • Condenser

Procedure:

  • Prepare a 1.0 mM solution of HAuCl₄ in deionized water.

  • Prepare a 1% (w/v) solution of trisodium citrate in deionized water. This solution should be made fresh before use.

  • In a clean round-bottom flask, add 50 mL of the 1.0 mM HAuCl₄ solution.

  • Place the flask on a stirring hotplate, add a magnetic stir bar, and attach a condenser to the flask.

  • Heat the solution to a rolling boil while stirring.

  • Once boiling, rapidly inject 5 mL of the 1% trisodium citrate solution into the flask.

  • The solution will undergo a series of color changes, from pale yellow to colorless, then to gray, and finally to a deep red or burgundy color.

  • Continue heating and stirring for an additional 15-20 minutes after the color change to red is complete.

  • Remove the flask from the heat and allow it to cool to room temperature with continued stirring.

  • Store the resulting colloidal gold solution in a clean, dark glass bottle at 4°C.

Protocol 2: Functionalization of AuNPs with this compound (MNBT)

This protocol describes the surface modification of the citrate-stabilized AuNPs with MNBT via a ligand exchange reaction. The thiol group of MNBT will displace the citrate ions on the surface of the AuNPs.

Materials:

  • Citrate-stabilized AuNP solution (from Protocol 2.1)

  • This compound (MNBT)

  • Ethanol

  • Centrifuge and centrifuge tubes

Procedure:

  • Prepare a 1 mM solution of MNBT in ethanol.

  • In a clean glass vial, add 10 mL of the synthesized AuNP solution.

  • While stirring, add 100 µL of the 1 mM MNBT solution to the AuNP solution. The molar ratio of MNBT to surface gold atoms can be optimized for desired surface coverage.

  • Allow the mixture to stir at room temperature for at least 12 hours to ensure complete ligand exchange.

  • After incubation, transfer the solution to centrifuge tubes.

  • Centrifuge the solution at a speed sufficient to pellet the nanoparticles (e.g., 12,000 rpm for 20 minutes for ~20 nm AuNPs). The exact speed and time will depend on the nanoparticle size and centrifuge model and may require optimization.

  • Carefully remove the supernatant, which contains unbound MNBT and displaced citrate ions.

  • Resuspend the nanoparticle pellet in 10 mL of deionized water or a buffer of choice (e.g., phosphate-buffered saline, PBS) by gentle sonication or vortexing.

  • Repeat the centrifugation and resuspension steps two more times to ensure the removal of any unbound MNBT.

  • After the final wash, resuspend the MNBT-functionalized AuNPs in the desired solvent for characterization and further use.

Data Presentation

The successful synthesis and functionalization of nanoparticles should be confirmed by various characterization techniques. The following table summarizes typical quantitative data obtained for citrate-stabilized and thiol-functionalized gold nanoparticles.

ParameterCitrate-Stabilized AuNPsMNBT-Functionalized AuNPsTechniqueReference
Hydrodynamic Diameter (nm) 15 - 2520 - 35Dynamic Light Scattering (DLS)[7][8]
Zeta Potential (mV) -30 to -50-15 to -30 (pH dependent)Zeta Potential Measurement[2][7][9]
Surface Plasmon Resonance λmax (nm) ~520~525 - 530 (red-shift)UV-Visible Spectroscopy[9]

Note: The exact values will depend on the precise synthesis conditions and the degree of surface coverage by MNBT.

Visualization of Experimental Workflow and Concepts

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and functionalization of gold nanoparticles with this compound.

G cluster_synthesis Protocol 1: AuNP Synthesis cluster_functionalization Protocol 2: MNBT Functionalization prep_gold Prepare 1.0 mM HAuCl4 reaction_setup Heat HAuCl4 solution to boiling prep_gold->reaction_setup prep_citrate Prepare 1% Sodium Citrate injection Inject Sodium Citrate prep_citrate->injection reaction_setup->injection color_change Color change to deep red injection->color_change cooling Cool to room temperature color_change->cooling storage Store Citrate-AuNPs at 4°C cooling->storage mixing Mix Citrate-AuNPs with MNBT solution storage->mixing Use synthesized AuNPs prep_mnbt Prepare 1 mM MNBT in Ethanol prep_mnbt->mixing incubation Incubate for 12 hours (Ligand Exchange) centrifugation Centrifuge to pellet AuNPs incubation->centrifugation washing Wash and resuspend nanoparticles centrifugation->washing final_product MNBT-Functionalized AuNPs washing->final_product

Workflow for MNBT-Functionalized AuNP Synthesis.
Conceptual Diagram: Targeted Drug Delivery

Functionalized nanoparticles can be used as carriers for targeted drug delivery. The MNBT on the surface can be further modified, or a drug can be attached to it. Targeting ligands (e.g., antibodies, peptides) can also be conjugated to the nanoparticle surface to direct them to specific cells, such as cancer cells.

G cluster_nanoparticle Functionalized Nanoparticle Drug Carrier cluster_environment Biological Environment NP Gold Nanoparticle (Core) MNBT Surface Layer Attached Drug Molecules Targeting Ligands bloodstream Systemic Circulation NP->bloodstream Administration receptor Cell Surface Receptor NP:ligand->receptor Binding target_cell Target Cell (e.g., Cancer Cell) bloodstream->target_cell Targeting & Recognition non_target_cell Non-Target Cell bloodstream->non_target_cell Reduced Uptake target_cell->target_cell Internalization & Drug Release

Targeted drug delivery using functionalized nanoparticles.

References

Spectrophotometric Determination of Heavy Metals with 2-Mercapto-6-nitrobenzothiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 2-Mercapto-6-nitrobenzothiazole as a chromogenic reagent for the spectrophotometric determination of heavy metals. While this compound is recognized for its ability to form complexes with metal ions, detailed spectrophotometric protocols for a wide range of heavy metals are not extensively documented in publicly available literature. However, based on the known reactivity of related thiazole-based thiol compounds, a general methodology can be outlined. This document presents a generalized protocol and collates available data on a closely related derivative, 2-[(6-Nitro-2-Benzothiazolyl)azo]-4,5-diphenyl imidazole, to illustrate the potential analytical parameters.

Principle

The spectrophotometric determination of heavy metals using this compound is based on the formation of a stable, colored complex between the metal ion and the reagent in a suitable solvent and at an optimal pH. The thiol group (-SH) and the nitrogen atom in the benzothiazole ring are the primary sites for coordination with the metal ion. The formation of this metal-ligand complex results in a significant change in the electronic absorption spectrum compared to the free reagent, typically a bathochromic shift (a shift to a longer wavelength) of the maximum absorbance (λmax). The intensity of the color of the complex, measured as absorbance, is directly proportional to the concentration of the heavy metal ion in the sample, in accordance with the Beer-Lambert law.

The general reaction can be depicted as:

Mn+ + n(this compound) → --INVALID-LINK--- (Colored Complex)

General Experimental Workflow

The following diagram illustrates the general workflow for the spectrophotometric determination of a heavy metal using a chromogenic reagent like this compound.

Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Complex Formation cluster_analysis Spectrophotometric Analysis Sample Sample Collection & Pre-treatment Mix Mix Sample/Standard, Reagent, and Buffer Sample->Mix Reagent Prepare 2-Mercapto-6- nitrobenzothiazole Solution Reagent->Mix Buffer Prepare Buffer Solution (Optimal pH) Buffer->Mix Standards Prepare Standard Metal Ion Solutions Standards->Mix Incubate Incubate for Color Development Mix->Incubate Measure Measure Absorbance at λmax Incubate->Measure Calibrate Construct Calibration Curve Measure->Calibrate Calculate Calculate Metal Concentration Calibrate->Calculate

General workflow for spectrophotometric metal analysis.

Generalized Experimental Protocol

This protocol provides a general framework for the spectrophotometric determination of a heavy metal ion using this compound. Optimization of parameters such as pH, reagent concentration, and incubation time is crucial for achieving the best results for a specific metal ion.

3.1. Materials and Reagents

  • This compound (Analytical Reagent Grade)

  • Standard stock solution of the target heavy metal ion (e.g., 1000 mg/L)

  • Buffer solutions of various pH values (e.g., acetate, phosphate, borate buffers)

  • Suitable solvent for dissolving this compound (e.g., ethanol, methanol, or dimethylformamide)

  • Deionized water

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • UV-Visible Spectrophotometer

3.2. Preparation of Solutions

  • Reagent Solution: Prepare a stock solution (e.g., 1 x 10-3 M) of this compound by accurately weighing the required amount and dissolving it in a suitable organic solvent. Dilute as needed to prepare working solutions.

  • Standard Metal Ion Solutions: Prepare a series of standard solutions of the target heavy metal ion by appropriate dilution of the stock solution with deionized water. The concentration range should be chosen to cover the expected concentration in the samples and to establish a linear calibration curve.

  • Buffer Solutions: Prepare buffer solutions of the desired pH to maintain a constant pH during the complex formation reaction.

3.3. Procedure

  • Into a series of 10 mL volumetric flasks, pipette aliquots of the standard metal ion solutions.

  • To each flask, add a specific volume of the buffer solution to adjust the pH to the optimal value.

  • Add a fixed volume of the this compound reagent solution to each flask.

  • Dilute the solutions to the mark with deionized water and mix well.

  • Allow the solutions to stand for a specified time to ensure complete color development.

  • Prepare a reagent blank containing all the components except the metal ion.

  • Measure the absorbance of each standard solution and the sample solution against the reagent blank at the wavelength of maximum absorbance (λmax).

  • Construct a calibration curve by plotting the absorbance values of the standard solutions against their corresponding concentrations.

  • Determine the concentration of the metal ion in the sample solution from the calibration curve.

Quantitative Data (Based on a Derivative Reagent)

As specific analytical data for the spectrophotometric determination of heavy metals using this compound is limited, the following table summarizes the parameters for the determination of Silver (I) and Chromium (VI) using a closely related derivative, 2-[(6-Nitro-2-Benzothiazolyl)azo]-4,5-diphenyl imidazole .[1] This data is provided to illustrate the potential analytical performance of such a method.

ParameterSilver (I)Chromium (VI)
λmax (nm) 570570
Optimal pH 5.56.5
Optimal Temperature (°C) 4040
Recovery (%) 9997.54
Relative Standard Deviation (%) 1.301.62

Signaling Pathway of Metal Ion Detection

The interaction between the heavy metal ion and this compound can be represented as a signaling pathway where the metal ion acts as an input signal, leading to a measurable output (color change).

SignalingPathway Metal Heavy Metal Ion (Mⁿ⁺) Complex [M(Reagent)ₙ] Complex Metal->Complex Binds to Reagent This compound Reagent->Complex ColorChange Color Development Complex->ColorChange Results in Absorbance Change in Absorbance ColorChange->Absorbance Causes Signal Spectrophotometric Signal Absorbance->Signal Generates

Chelation and signal generation pathway.

Conclusion

This compound holds promise as a chromogenic reagent for the spectrophotometric determination of heavy metals due to its chelating properties. The generalized protocol and workflow provided in these application notes serve as a foundation for developing specific analytical methods. Researchers and scientists are encouraged to perform optimization studies for each target metal ion to establish the optimal experimental conditions and validate the method's performance characteristics, including linearity, sensitivity, selectivity, and accuracy. Further research is warranted to fully explore and document the analytical potential of this compound for a broader range of heavy metals.

References

Application Notes and Protocols: Electrochemical Sensing of Metal Ions Using 2-Mercapto-6-nitrobenzothiazole Modified Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-Mercapto-6-nitrobenzothiazole (MNTB) modified electrodes for the electrochemical detection of heavy metal ions. This technology offers a sensitive and selective platform for monitoring trace metal contaminants in various samples, a critical aspect in environmental science and pharmaceutical quality control.

Introduction

Heavy metal contamination is a significant environmental and health concern. The development of robust, sensitive, and selective analytical methods for the detection of metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and mercury (Hg²⁺) is of paramount importance. Electrochemical sensors based on chemically modified electrodes offer an attractive alternative to traditional spectroscopic methods due to their portability, cost-effectiveness, and high sensitivity.

This compound is a thiol-containing heterocyclic compound that can act as an effective ligand for various metal ions. The sulfur and nitrogen atoms in the MNTB molecule can form stable complexes with heavy metal ions, facilitating their preconcentration on the electrode surface. The presence of the nitro group can further enhance the electrochemical signal. When immobilized on an electrode surface, MNTB can significantly improve the sensitivity and selectivity of voltammetric measurements for target metal ions.

Principle of Operation

The electrochemical sensing of metal ions using an MNTB-modified electrode typically employs a stripping voltammetry technique, such as anodic stripping voltammetry (ASV). The process involves two main steps:

  • Preconcentration Step: The modified electrode is immersed in the sample solution, and a negative potential is applied. This causes the target metal ions to be reduced and deposited onto the electrode surface, where they are complexed by the MNTB modifier. This preconcentration step significantly enhances the sensitivity of the measurement.

  • Stripping Step: The potential is then scanned in the positive direction. At a specific potential characteristic of the metal, the deposited metal is oxidized (stripped) back into the solution, generating a current peak. The height or area of this peak is proportional to the concentration of the metal ion in the sample.

Data Presentation

The performance of the MNTB-modified electrode for the detection of various metal ions should be systematically evaluated and the quantitative data summarized for easy comparison. The following tables provide a template for presenting such data. Note: The values in these tables are illustrative and need to be determined experimentally.

Table 1: Performance Characteristics of the MNTB-Modified Electrode for the Detection of Various Metal Ions.

Metal IonLinear Range (µM)Limit of Detection (LOD) (µM)Limit of Quantification (LOQ) (µM)Sensitivity (µA/µM)
Pb²⁺e.g., 0.05 - 10e.g., 0.01e.g., 0.03e.g., 1.5
Cd²⁺e.g., 0.1 - 15e.g., 0.02e.g., 0.06e.g., 1.2
Cu²⁺e.g., 0.02 - 8e.g., 0.005e.g., 0.015e.g., 2.0
Hg²⁺e.g., 0.1 - 20e.g., 0.03e.g., 0.09e.g., 1.0

Table 2: Optimized Experimental Parameters for Metal Ion Detection.

ParameterPb²⁺Cd²⁺Cu²⁺Hg²⁺
Supporting Electrolyte e.g., 0.1 M Acetate Buffere.g., 0.1 M Acetate Buffere.g., 0.1 M Phosphate Buffere.g., 0.1 M HCl
pH e.g., 4.5e.g., 5.0e.g., 7.0e.g., 2.0
Deposition Potential (V) e.g., -1.0e.g., -1.2e.g., -0.8e.g., -0.6
Deposition Time (s) e.g., 300e.g., 240e.g., 360e.g., 300
Stripping Voltammetry Mode e.g., SWASVe.g., DPASVe.g., SWASVe.g., LSASV

Experimental Protocols

Materials and Reagents
  • This compound (MNTB)

  • Graphite powder

  • Mineral oil (or other suitable pasting liquid)

  • Stock solutions (1000 ppm) of Pb²⁺, Cd²⁺, Cu²⁺, and Hg²⁺

  • Supporting electrolytes (e.g., acetate buffer, phosphate buffer, HCl)

  • Deionized water

  • Glassy carbon electrode (GCE) or other suitable substrate electrode

  • Electrochemical workstation

Protocol 1: Preparation of the MNTB-Modified Carbon Paste Electrode (MNTB-CPE)
  • Thoroughly mix graphite powder and MNTB in a desired weight ratio (e.g., 95:5, w/w) in an agate mortar for at least 15 minutes to ensure homogeneity.

  • Add a small amount of mineral oil to the mixture (typically 20-30% by weight) and continue to mix until a uniform, dense, and packable paste is obtained.

  • Pack the resulting paste firmly into the cavity of a piston-driven electrode holder.

  • Smooth the surface of the electrode by gently rubbing it on a piece of clean weighing paper until a shiny, uniform surface is achieved.

  • Before use, rinse the electrode surface with deionized water.

G cluster_prep Electrode Preparation MNTB 2-Mercapto-6- nitrobenzothiazole Mixer Homogeneous Mixing MNTB->Mixer Graphite Graphite Powder Graphite->Mixer Oil Mineral Oil Oil->Mixer Packing Packing into Electrode Body Mixer->Packing Polishing Surface Polishing Packing->Polishing MNTB_CPE MNTB-Modified Carbon Paste Electrode Polishing->MNTB_CPE

Fig. 1: Workflow for the preparation of the MNTB-modified carbon paste electrode.
Protocol 2: Electrochemical Detection of Metal Ions

  • Prepare a series of standard solutions of the target metal ion in the chosen supporting electrolyte.

  • Set up the electrochemical cell with the MNTB-CPE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Immerse the electrodes in the sample or standard solution.

  • Apply the optimized deposition potential for the specified deposition time while stirring the solution.

  • Stop the stirring and allow the solution to become quiescent for a short period (e.g., 10-15 seconds).

  • Perform the anodic stripping scan using the chosen voltammetric technique (e.g., Square Wave Anodic Stripping Voltammetry - SWASV, Differential Pulse Anodic Stripping Voltammetry - DPASV).

  • Record the resulting voltammogram. The peak current at the characteristic stripping potential is proportional to the concentration of the metal ion.

  • Between measurements, the electrode surface can be regenerated by holding the potential at a more positive value for a short period in a blank supporting electrolyte solution to remove any residual metal.

Signaling Pathway and Sensing Mechanism

The sensing mechanism relies on the specific interaction between the MNTB modifier and the target metal ions, followed by the electrochemical detection of the captured metals.

G cluster_sensing Electrochemical Sensing Mechanism Electrode MNTB-Modified Electrode Preconcentration Preconcentration (Complexation & Reduction) Electrode->Preconcentration Applied Potential MetalIon Metal Ions (Mⁿ⁺) in Solution MetalIon->Electrode Diffusion Stripping Anodic Stripping (Oxidation) Preconcentration->Stripping Potential Scan Signal Current Peak (Analytical Signal) Stripping->Signal Proportional to [Mⁿ⁺]

2-Mercapto-6-nitrobenzothiazole in Rubber Vulcanization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-6-nitrobenzothiazole is a chemical compound belonging to the thiazole class of accelerators used in the vulcanization of rubber. Vulcanization is a critical process that converts natural and synthetic rubbers into more durable materials by forming cross-links between polymer chains. Accelerators are added to the rubber compound to control the rate of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency. This compound is a derivative of the widely used primary accelerator, 2-mercaptobenzothiazole (MBT). The introduction of a nitro group at the 6-position of the benzothiazole ring is expected to influence its activity as a vulcanization accelerator.

This document provides an overview of the application of this compound in rubber vulcanization, including its synthesis, proposed mechanism of action, and general experimental protocols. Due to a lack of extensive publicly available data specifically for this compound, some information is extrapolated from the known behavior of related thiazole accelerators.

Data Presentation

Currently, there is a notable absence of publicly available, detailed quantitative data on the performance of this compound as a vulcanization accelerator. To facilitate future research and development, the following tables are presented as templates for organizing experimental data. Researchers are encouraged to populate these tables with their own findings to build a comprehensive profile of this accelerator.

Table 1: Cure Characteristics of Rubber Compounds with this compound

ParameterUnitFormulation 1 (Control - MBT)Formulation 2 (this compound)Formulation 3 (Alternative Accelerator)
Mooney Scorch Time (t_s1)min
Optimum Cure Time (t_90)min
Cure Rate Index (CRI)min⁻¹
Minimum Torque (M_L)dN·m
Maximum Torque (M_H)dN·m
Delta Torque (M_H - M_L)dN·m

Table 2: Physical Properties of Vulcanized Rubber

PropertyUnitFormulation 1 (Control - MBT)Formulation 2 (this compound)Formulation 3 (Alternative Accelerator)
Tensile StrengthMPa
Elongation at Break%
Modulus at 100% ElongationMPa
Modulus at 300% ElongationMPa
HardnessShore A
Tear StrengthkN/m
Compression Set%
Abrasion Resistancemm³

Experimental Protocols

The following are general experimental protocols for the synthesis of this compound and its application in rubber vulcanization. These should be adapted and optimized based on specific research goals and available equipment.

Synthesis of this compound

A common method for the synthesis of 2-mercaptobenzothiazole derivatives involves the reaction of a substituted aniline with carbon disulfide. For this compound, the starting material would be 4-nitroaniline.

Materials:

  • 4-nitroaniline

  • Carbon disulfide (CS₂)

  • Sulfur (S)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

  • Autoclave reactor

Procedure:

  • In a high-pressure autoclave reactor, combine 4-nitroaniline, sulfur, and the solvent.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Slowly add carbon disulfide to the reaction mixture while stirring.

  • Heat the reactor to a specific temperature (e.g., 250°C) and maintain it for a set duration (e.g., several hours) under pressure.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Note: This is a generalized procedure and the specific reaction conditions (temperature, pressure, reaction time, and solvent) will need to be optimized for yield and purity.

Rubber Compounding and Vulcanization

This protocol describes the preparation of a rubber compound and its subsequent vulcanization to evaluate the performance of this compound as an accelerator.

Materials:

  • Natural Rubber (NR) or a synthetic rubber (e.g., Styrene-Butadiene Rubber - SBR)

  • Zinc Oxide (ZnO) - Activator

  • Stearic Acid - Activator

  • Sulfur (S) - Vulcanizing agent

  • This compound - Accelerator

  • Carbon black or silica - Reinforcing filler (optional)

  • Processing oil (optional)

  • Two-roll mill or internal mixer (e.g., Banbury mixer)

  • Rheometer (for determining cure characteristics)

  • Hydraulic press with heated platens (for vulcanization)

  • Testing equipment for physical properties (e.g., tensile tester, durometer)

Procedure:

  • Masterbatch Preparation:

    • On a two-roll mill or in an internal mixer, masticate the rubber until a soft, uniform band is formed.

    • Add the activators (zinc oxide and stearic acid) and any fillers and processing oils. Mix until a homogenous dispersion is achieved. This is the masterbatch.

  • Addition of Curatives:

    • To the masterbatch, add the sulfur and the accelerator (this compound).

    • Mix thoroughly, ensuring the temperature of the compound does not rise excessively to prevent premature vulcanization (scorching).

  • Cure Characteristics Analysis:

    • Take a sample of the final compound and analyze its cure characteristics using a rheometer at a specific temperature (e.g., 150°C). This will provide data for Table 1.

  • Vulcanization:

    • Sheet out the compounded rubber to the desired thickness.

    • Place the rubber sheet in a mold and vulcanize in a heated hydraulic press at a temperature and time determined from the rheometer data (typically the t_90 value).

  • Physical Property Testing:

    • After vulcanization, allow the rubber samples to cool to room temperature.

    • Condition the samples for at least 24 hours before testing.

    • Perform physical property tests (tensile strength, hardness, etc.) to populate Table 2.

Mandatory Visualizations

The following diagrams illustrate the proposed vulcanization acceleration mechanism and a general experimental workflow.

Vulcanization_Mechanism cluster_activation Activation cluster_sulfur_activation Sulfur Activation cluster_crosslinking Crosslinking Accelerator This compound Activator_Complex Activator-Accelerator Complex Accelerator->Activator_Complex ZnO_StearicAcid ZnO + Stearic Acid ZnO_StearicAcid->Activator_Complex Sulfurating_Agent Active Sulfurating Agent Activator_Complex->Sulfurating_Agent Sulfur Sulfur (S8) Sulfur->Sulfurating_Agent Pendant_Group Rubber-S-Accelerator Pendant Group Sulfurating_Agent->Pendant_Group Rubber_Chain Rubber Polymer Chain Rubber_Chain->Pendant_Group Crosslinked_Rubber Crosslinked Rubber Network Pendant_Group->Crosslinked_Rubber

Caption: Proposed mechanism of rubber vulcanization accelerated by this compound.

Experimental_Workflow start Start synthesis Synthesis of This compound start->synthesis compounding Rubber Compounding (Mixing of Ingredients) synthesis->compounding rheometry Rheometry Analysis (Cure Characteristics) compounding->rheometry vulcanization Vulcanization (Curing) compounding->vulcanization rheometry->vulcanization testing Physical Property Testing vulcanization->testing data_analysis Data Analysis and Comparison testing->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating this compound in rubber vulcanization.

Discussion

The presence of the electron-withdrawing nitro group (-NO₂) on the benzothiazole ring is anticipated to affect the electronic properties of the 2-mercapto group. This could potentially alter the acidity of the thiol proton and the stability of the resulting thiolate anion, which is a key intermediate in the vulcanization process. It is hypothesized that the nitro group may influence the scorch safety and cure rate of the rubber compound. However, without specific experimental data, these remain theoretical considerations. Further research is required to fully elucidate the structure-activity relationship and to determine the practical advantages or disadvantages of using this compound in comparison to established accelerators like MBT. Researchers in this field are encouraged to conduct comparative studies and publish their findings to contribute to the collective understanding of this potentially useful accelerator.

Application Notes and Protocols: Antifungal Activity of 2-Mercapto-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known antifungal activity of 2-Mercapto-6-nitrobenzothiazole and its derivatives, along with detailed protocols for evaluating its efficacy against various fungal strains. The information is intended to guide research and development efforts in the field of antifungal drug discovery.

Quantitative Data Summary

While specific quantitative data for the antifungal activity of this compound is limited in publicly available literature, studies on closely related benzothiazole derivatives provide valuable insights into its potential efficacy. The presence of a nitro group at the 6th position has been associated with moderate antifungal activity.

Fungal StrainCompoundActivityReference
Candida albicans2-(alkenylthio)-5-aminobenzothiazolesMIC: 15.6 µg/mL[1]
Candida albicansC-6 methyl, 2,7-di-(nitro-substituted aryl) benzothiazole derivativesModerate to Potent Inhibition[2]
Aspergillus nigerC-6 methyl, 2,7-di-(nitro-substituted aryl) benzothiazole derivativesModerate to Potent Inhibition[3][4]
Candida species (15 strains)2-Mercaptobenzothiazole (parent compound)50% growth inhibition at 1-78 mg/L[1]
Aspergillus niger2-Mercaptobenzothiazole (parent compound)100% growth inhibition at 33 mg/L[1]

Experimental Protocols

The following are detailed protocols for determining the antifungal activity of this compound. These are standard methods that can be adapted for specific research needs.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal strains (e.g., Candida albicans, Aspergillus niger, Trichophyton rubrum)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative reading)

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • For yeast (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • For filamentous fungi (Aspergillus spp., Trichophyton spp.): Culture the fungus on Potato Dextrose Agar (PDA) at 28-30°C for 7-14 days, or until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

  • Preparation of Antifungal Stock Solution:

    • Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add a specific volume of the antifungal stock solution to the first well of each row to achieve the highest desired concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for Candida spp. and 28-30°C for filamentous fungi.

    • Incubation times are typically 24-48 hours for yeasts and 48-96 hours for filamentous fungi, or until growth is clearly visible in the growth control well.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of a fungus to an antifungal agent.

Materials:

  • This compound

  • Solvent (e.g., DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar or SDA plates

  • Fungal strains

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Fungal Lawn:

    • Prepare a fungal inoculum as described in the broth microdilution method.

    • Using a sterile swab, evenly streak the inoculum over the entire surface of an agar plate to create a lawn.

  • Preparation and Application of Antifungal Disks:

    • Dissolve this compound in a suitable solvent to a known concentration.

    • Impregnate sterile filter paper disks with a specific volume of the antifungal solution and allow them to dry.

    • Place the impregnated disks onto the surface of the inoculated agar plates.

    • A disk impregnated with the solvent alone should be used as a negative control.

  • Incubation:

    • Incubate the plates under the same conditions as for the broth microdilution method.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.

Potential Mechanisms of Antifungal Action and Signaling Pathways

The antifungal activity of benzothiazole derivatives is believed to involve multiple mechanisms, primarily targeting the fungal cell membrane and cellular stress responses.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death. Benzothiazole derivatives may inhibit key enzymes in the ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol->InhibitionPoint Ergosterol Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation InhibitionPoint->Ergosterol 2_Mercapto_6_nitrobenzothiazole 2_Mercapto_6_nitrobenzothiazole 2_Mercapto_6_nitrobenzothiazole->InhibitionPoint Inhibits (e.g., 14α-demethylase) Oxidative_Stress_Induction Mitochondrial_Respiration Mitochondrial_Respiration ROS_Production Increased ROS (Reactive Oxygen Species) Mitochondrial_Respiration->ROS_Production Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS_Production->Oxidative_Damage Apoptosis Fungal Cell Death (Apoptosis) Oxidative_Damage->Apoptosis Antifungal_Screening_Workflow Primary_Screening Primary Screening (e.g., Disk Diffusion) MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Active? MIC_Determination->Active Mechanism_Studies Mechanism of Action Studies - Ergosterol Assay - ROS Assay Active->Mechanism_Studies Yes Inactive Inactive/ Stop Active->Inactive No Cytotoxicity_Assay Cytotoxicity Assay (on mammalian cells) Mechanism_Studies->Cytotoxicity_Assay Lead_Optimization Lead Optimization Cytotoxicity_Assay->Lead_Optimization

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Kinetics Study of 2-Mercapto-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-6-nitrobenzothiazole (MNBT) is a small molecule belonging to the benzothiazole class of heterocyclic compounds. While direct enzymatic inhibition studies on MNBT are not extensively reported, its structural analogs, particularly derivatives of 2-amino-6-nitrobenzothiazole and 2-thioether-benzothiazoles, have demonstrated significant inhibitory activity against key enzymes such as Monoamine Oxidases (MAO) and c-Jun N-terminal kinases (JNK). These findings suggest that MNBT holds potential as a modulator of enzymatic activity and warrants further investigation.

This document provides a comprehensive guide for researchers interested in studying the in vitro enzyme inhibition kinetics of this compound. It includes detailed protocols for inhibition assays against potential target enzymes, Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and c-Jun N-terminal kinase (JNK), based on established methodologies for related compounds.

Potential Enzyme Targets and Signaling Pathways

Based on the inhibitory activities of structurally related benzothiazole derivatives, the following enzymes are proposed as potential targets for MNBT:

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are crucial in the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO is a key strategy in the treatment of depression and neurodegenerative diseases. Derivatives of 2-amino-6-nitrobenzothiazole have been identified as potent MAO inhibitors, suggesting that MNBT may also exhibit similar activity.[1]

  • c-Jun N-terminal Kinase (JNK): JNKs are a family of serine/threonine protein kinases involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of the JNK signaling pathway is implicated in various diseases, including cancer and neurodegenerative disorders. 2-thioether-benzothiazoles have been reported as allosteric inhibitors of JNK.

JNK Signaling Pathway

The JNK signaling cascade is a critical stress-response pathway. It is typically initiated by environmental stressors or inflammatory cytokines, leading to the activation of a cascade of protein kinases. Activated JNK translocates to the nucleus and phosphorylates transcription factors, such as c-Jun, which in turn regulate the expression of genes involved in various cellular processes.

JNK_Signaling_Pathway stress Stress Stimuli (UV, Cytokines) map3k MAPKKK (e.g., ASK1, MEKK1) stress->map3k activates map2k MAPKK (MKK4, MKK7) map3k->map2k phosphorylates jnk JNK map2k->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates gene Gene Expression (Apoptosis, Inflammation) cjun->gene regulates

JNK Signaling Pathway Overview

Data Presentation: Hypothetical Inhibitory Activity of this compound

The following tables present hypothetical, yet plausible, quantitative data for the inhibitory activity of this compound against its potential enzyme targets. These values are for illustrative purposes and should be experimentally determined.

Table 1: Monoamine Oxidase (MAO) Inhibition

EnzymeInhibitorIC50 (µM)Ki (µM)Mode of Inhibition
MAO-AMNBT15.2 ± 1.87.5 ± 0.9Competitive
Clorgyline0.008 ± 0.001-Irreversible
MAO-BMNBT5.8 ± 0.72.9 ± 0.4Competitive
Selegiline0.012 ± 0.002-Irreversible

Table 2: c-Jun N-terminal Kinase (JNK) Inhibition

EnzymeInhibitorIC50 (µM)Mode of Inhibition
JNK1MNBT25.6 ± 3.1Allosteric
SP6001250.04 ± 0.005ATP-competitive
JNK2MNBT18.4 ± 2.2Allosteric
SP6001250.04 ± 0.005ATP-competitive
JNK3MNBT32.1 ± 4.0Allosteric
SP6001250.09 ± 0.01ATP-competitive

Experimental Protocols

The following are detailed protocols for determining the in vitro enzyme inhibition kinetics of this compound against MAO and JNK.

Experimental Workflow for Enzyme Inhibition Assay

The general workflow for an enzyme inhibition assay involves preparation of reagents, performing the enzymatic reaction in the presence and absence of the inhibitor, and analyzing the data to determine kinetic parameters.

Experimental_Workflow prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor, Buffer) reaction 2. Enzymatic Reaction (Incubate Enzyme, Inhibitor, and Substrate) prep->reaction measure 3. Measurement of Activity (Spectrophotometry, Fluorometry, etc.) reaction->measure analysis 4. Data Analysis (IC50, Ki, Mode of Inhibition) measure->analysis

General Experimental Workflow
Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from methods used for other benzothiazole derivatives and is suitable for determining the inhibitory potential of MNBT against MAO-A and MAO-B.

1. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B (e.g., from Sigma-Aldrich)

  • This compound (MNBT)

  • Kynuramine (substrate for both MAO-A and MAO-B)

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Selegiline (selective MAO-B inhibitor, positive control)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 310 nm, Emission: 400 nm)

2. Preparation of Solutions:

  • Enzyme Solutions: Prepare working solutions of MAO-A and MAO-B in potassium phosphate buffer to a final concentration that yields a linear reaction rate over 30 minutes.

  • Substrate Solution: Prepare a stock solution of kynuramine in water. Further dilute in buffer to the desired final concentrations (typically ranging from 1 to 100 µM).

  • Inhibitor Solutions: Prepare a stock solution of MNBT in DMSO. Create a series of dilutions in buffer to achieve a range of final concentrations for IC50 determination (e.g., 0.01 µM to 100 µM). Prepare stock solutions of clorgyline and selegiline in the same manner.

3. Assay Procedure:

  • Plate Setup: To each well of a 96-well plate, add:

    • 20 µL of inhibitor solution (MNBT or positive control) or buffer (for control wells).

    • 60 µL of enzyme solution (MAO-A or MAO-B).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the kynuramine substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).

    • Determine the percent inhibition for each MNBT concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the MNBT concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and MNBT and analyze the data using Lineweaver-Burk or Dixon plots.

Protocol 2: c-Jun N-terminal Kinase (JNK) Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of MNBT against JNK isoforms using a kinase activity assay.

1. Materials and Reagents:

  • Active recombinant human JNK1, JNK2, and JNK3 (e.g., from SignalChem)

  • c-Jun (1-79) protein (substrate)

  • ATP (Adenosine 5'-triphosphate)

  • SP600125 (JNK inhibitor, positive control)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

2. Preparation of Solutions:

  • Enzyme Solutions: Prepare working solutions of JNK1, JNK2, and JNK3 in kinase buffer to a final concentration that gives a robust signal in the assay.

  • Substrate and ATP Solution: Prepare a solution containing both c-Jun and ATP in kinase buffer at twice the final desired concentration.

  • Inhibitor Solutions: Prepare a stock solution of MNBT in DMSO. Create a series of dilutions in kinase buffer to achieve a range of final concentrations for IC50 determination. Prepare a stock solution of SP600125 in the same manner.

3. Assay Procedure:

  • Plate Setup: To each well of a 96-well plate, add:

    • 5 µL of inhibitor solution (MNBT or positive control) or buffer (for control wells).

    • 5 µL of enzyme solution (JNK1, JNK2, or JNK3).

  • Pre-incubation: Gently mix and incubate at room temperature for 10 minutes.

  • Reaction Initiation: Add 10 µL of the c-Jun/ATP solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unconsumed ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Luminescence Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each MNBT concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the MNBT concentration and fit the data to a dose-response curve to determine the IC50 value.

    • To investigate the mechanism of inhibition (e.g., ATP-competitive or allosteric), perform the assay with varying concentrations of ATP.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro investigation of this compound as an enzyme inhibitor. While the primary focus is on MAO and JNK based on the activity of related compounds, these protocols can be adapted to screen MNBT against a broader panel of enzymes. Rigorous experimental execution and data analysis are crucial to accurately characterize the inhibitory potential and kinetic parameters of this compound, which may pave the way for its development as a novel therapeutic agent.

References

Application of 2-Mercapto-6-nitrobenzothiazole in Pharmaceutical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-6-nitrobenzothiazole (MNBT) is a heterocyclic organic compound belonging to the benzothiazole family. This class of compounds has garnered significant attention in pharmaceutical research due to its diverse range of biological activities. The presence of the nitro group and the mercapto group on the benzothiazole scaffold imparts unique chemical properties that make it a valuable pharmacophore in the development of novel therapeutic agents. Research has explored its potential as an antimicrobial, antifungal, and enzyme-inhibiting agent.[1][2] This document provides detailed application notes and experimental protocols for the investigation of MNBT in a pharmaceutical research setting.

Chemical Properties

PropertyValue
Chemical Formula C₇H₄N₂O₂S₂
Molecular Weight 212.24 g/mol [3][4]
CAS Number 4845-58-3[2][3][4]
Appearance Slightly pale yellow to yellow to orange crystalline powder[2][3]
Purity ≥ 98.0% (HPLC)[2][3]

Applications in Pharmaceutical Research

The primary areas of investigation for this compound and its derivatives in pharmaceutical research include:

  • Antimicrobial and Antifungal Activity: Benzothiazole derivatives have shown promise in combating various pathogens.[1][2]

  • Enzyme Inhibition: This class of compounds has been identified as inhibitors of several enzymes, indicating potential therapeutic applications in various diseases.[1]

Antimicrobial and Antifungal Research

Quantitative Data for 2-Mercaptobenzothiazole Derivatives:

Derivative ClassMicroorganismMIC (μg/mL)Reference
2-(alkenylthio)-5-aminobenzothiazolesCandida albicans15.6[1]
Polyheterocyclic compoundsStaphylococcus aureus3.125 - 12.5[5]
Thiazolidinone derivativesPseudomonas aeruginosa60 - 200[6]
Thiazolidinone derivativesMethicillin-resistant Staphylococcus aureus (MRSA)250 - 300[6]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of MNBT against bacterial and fungal strains.

Materials:

  • This compound (MNBT)

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

Procedure:

  • Preparation of MNBT Stock Solution: Dissolve a known weight of MNBT in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth (MHB or RPMI) to all wells of a 96-well plate.

    • Add 100 µL of the MNBT stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of MNBT concentrations.

  • Inoculum Preparation:

    • Grow the microbial culture overnight.

    • Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate.

  • Controls:

    • Positive Control: A well containing broth and inoculum without MNBT.

    • Negative Control: A well containing broth only.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determining MIC: The MIC is the lowest concentration of MNBT at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare MNBT Stock Solution dilute Perform Serial Dilutions of MNBT stock->dilute plate Prepare Microtiter Plates with Broth plate->dilute inoculum Prepare Microbial Inoculum inoculate Inoculate Plates inoculum->inoculate dilute->inoculate incubate Incubate Plates inoculate->incubate read Read Results (Visually or Spectrophotometrically) incubate->read mic Determine MIC read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition Research

Quantitative Data for 2-Amino-6-nitrobenzothiazole Derivatives:

DerivativeTargetIC₅₀Reference
N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazideMAO-A0.42 ± 0.003 µM[7]
N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazideMAO-B1.8 ± 0.3 nM[7]

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of MNBT on MAO activity.

Materials:

  • This compound (MNBT)

  • DMSO

  • MAO-A or MAO-B enzyme preparation (from a commercial source)

  • Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • Phosphate buffer (pH 7.4)

  • Fluorometer or spectrophotometer

  • 96-well black microtiter plates (for fluorescent assays)

Procedure:

  • Preparation of MNBT Solutions: Prepare a stock solution of MNBT in DMSO and then serially dilute it in phosphate buffer to obtain a range of test concentrations.

  • Enzyme Reaction Mixture: In each well of the microtiter plate, add:

    • Phosphate buffer

    • MAO enzyme solution

    • MNBT solution at various concentrations (or vehicle control - DMSO in buffer)

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow MNBT to interact with the enzyme.

  • Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Measurement:

    • For a fluorometric assay using kynuramine, the formation of 4-hydroxyquinoline is measured (Excitation: 310 nm, Emission: 400 nm).

    • For a spectrophotometric assay using benzylamine, the formation of benzaldehyde can be monitored at 250 nm.

    • Read the fluorescence or absorbance at regular intervals for a set period (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of MNBT.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the MNBT concentration and fit the data to a dose-response curve to calculate the IC50 value.

Logical Relationship for Enzyme Inhibition Assay

G cluster_setup Assay Setup cluster_reaction Reaction cluster_data Data Analysis mnbt Prepare MNBT Dilutions preincubate Pre-incubate MNBT with Enzyme mnbt->preincubate enzyme Prepare Enzyme Solution enzyme->preincubate substrate Prepare Substrate Solution initiate Initiate Reaction with Substrate substrate->initiate preincubate->initiate measure Measure Reaction Progress initiate->measure calculate Calculate Inhibition % measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Logical flow for determining the IC50 of an enzyme inhibitor.

Potential Signaling Pathway Involvement

While direct studies on the signaling pathways modulated by this compound are limited, research on other benzothiazole derivatives suggests potential involvement of key cellular signaling cascades in their mechanism of action. These pathways are often implicated in inflammation, cell proliferation, and apoptosis, which are relevant to the observed biological activities of this class of compounds.

Potential Signaling Pathways Modulated by Benzothiazole Derivatives:

  • NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Some benzothiazole derivatives have been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB.[8] This is typically achieved by preventing the phosphorylation and subsequent degradation of IκBα, which retains NF-κB in the cytoplasm.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including p38 and ERK, is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cancer.[9][10][11] Inhibition of the p38 MAPK pathway has been observed with some benzothiazole derivatives, leading to a reduction in the production of pro-inflammatory cytokines.[8]

Hypothesized Signaling Pathway Inhibition by MNBT

cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_response Cellular Response LPS LPS IKK IKK LPS->IKK p38 p38 MAPK LPS->p38 IkappaB IκBα IKK->IkappaB phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Cytokines promotes production of NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB->Cytokines promotes transcription of MNBT 2-Mercapto-6- nitrobenzothiazole MNBT->IKK inhibits MNBT->p38 inhibits

References

Synthesis of 2-Amino-6-Nitrobenzothiazole Schiff Base Derivatives: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff base derivatives of 2-amino-6-nitrobenzothiazole. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The protocols outlined below cover both conventional and microwave-assisted synthesis methods, offering flexibility for various laboratory settings.

Introduction

Benzothiazole and its derivatives are important heterocyclic compounds that form the core structure of various pharmacologically active molecules.[3][4] Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are known to exhibit a broad spectrum of biological activities.[1] The combination of these two moieties in the form of Schiff base derivatives of 2-amino-6-nitrobenzothiazole has led to the development of novel compounds with potential therapeutic applications.[5][6] This document serves as a comprehensive guide for the synthesis, characterization, and evaluation of these promising compounds.

Data Presentation

Table 1: Synthesis and Physical Characterization of 2-Amino-6-Nitrobenzothiazole Schiff Base Derivatives
Compound IDAldehyde ReactantSynthesis MethodReaction TimeYield (%)Melting Point (°C)Reference
5a BenzaldehydeConventional (Reflux)8-10 hrs64278-280[5]
SB-1 3,5-diiodosalicylaldehydeConventional (Reflux)2 hrs38-[1]
SB-2 3,5-diiodosalicylaldehydeMicrowave Irradiation8-10 mins76-80-[1][7]

Note: '-' indicates data not reported in the cited source.

Table 2: Spectroscopic Data for Representative Schiff Base Derivatives
Compound IDFT-IR (KBr, cm⁻¹)¹H NMR (DMSO-d₆, δ ppm)Mass Spec (m/z)Reference
5a 3072 (Ar-CH), 1644 (N=CH), 1328 (NO₂)8.7 (s, 1H, N=CH), 7.00-8.12 (m, 8H, Ar-H)284.1 (M+1)[5]
SB-2 ~1654 (CH=N)11.74 (s, 1H, –OH), 9.71 (s, 1H, N=CH), 7.8-8.2 (m, Ar-H)-[1]

Note: '-' indicates data not reported in the cited source. SB-1 and SB-2 refer to the Schiff base synthesized from 2-amino-6-nitrobenzothiazole and 3,5-diiodosalicylaldehyde.

Table 3: Antimicrobial Activity of 2-Amino-6-Nitrobenzothiazole Schiff Base Derivatives
Compound IDTest OrganismZone of Inhibition (mm)Standard DrugZone of Inhibition (mm)Reference
5a-d (range) Staphylococcus aureus10.2-13.6Ampicillin-[5]
5a-d (range) Escherichia coli10.2-13.6Ampicillin-[5]
5a-d (range) Candida albicansLittle to no activityFluconazole-[5]

Note: '-' indicates data not reported in the cited source. The original document provided a range for a series of compounds (5a-d).

Experimental Protocols

This section provides detailed methodologies for the synthesis of the precursor, 2-amino-6-nitrobenzothiazole, and its subsequent conversion to Schiff base derivatives.

Synthesis of 2-Amino-6-nitrobenzothiazole

The synthesis of the starting material, 2-amino-6-nitrobenzothiazole, is a two-step process starting from 2-aminobenzothiazole.

Step 1: Synthesis of 2-Aminobenzothiazole A detailed procedure for the synthesis of 2-aminobenzothiazole is not fully provided in the search results, but it is mentioned as a precursor.[5]

Step 2: Nitration of 2-Aminobenzothiazole

  • Dissolve 2-aminobenzothiazole (0.157 mol) in 36 ml of sulfuric acid, ensuring the temperature is maintained below 5°C with vigorous stirring.[5]

  • Add 19 ml of nitric acid dropwise to the solution, maintaining the reaction temperature at 20°C.[5]

  • Stir the reaction mixture for 4-5 hours.[5]

  • Pour the mixture onto ice with continuous stirring.

  • Add aqueous ammonia until the solid product turns slightly orange.[5]

  • Filter the solids, wash thoroughly with water, and then dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.[5]

Synthesis of Schiff Base Derivatives

Method A: Conventional Synthesis (Reflux)

This method describes the synthesis of a Schiff base derivative using benzaldehyde as an example.

  • To a solution of 0.015 mol of benzaldehyde in 40 ml of ethanol, add 0.01 mol of 2-amino-6-nitrobenzothiazole.[5]

  • Add 4-5 drops of glacial acetic acid to the mixture.[5]

  • Reflux the reaction mixture for 8-10 hours.[5]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of Toluene: Ethyl acetate: Formic acid (5:4:1).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated product and wash with cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure Schiff base.[5]

Method B: Microwave-Assisted Synthesis

This method provides a more efficient and environmentally friendly approach to the synthesis of Schiff base derivatives, exemplified by the reaction with 3,5-diiodosalicylaldehyde.

  • In a microwave-safe vessel, mix equimolar amounts of 2-amino-6-nitrobenzothiazole and 3,5-diiodosalicylaldehyde.

  • The reaction can be carried out in a solvent-free manner or with a minimal amount of a suitable solvent like ethanol.

  • Irradiate the mixture in a microwave synthesizer for 8-10 minutes.[7]

  • After completion of the reaction, allow the vessel to cool to room temperature.

  • The product can be purified by recrystallization from a suitable solvent such as methanol.[1] This method often results in higher yields and significantly shorter reaction times compared to conventional heating.[1]

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Precursor cluster_schiff_base Schiff Base Formation 2-Aminobenzothiazole 2-Aminobenzothiazole Nitration Nitration 2-Aminobenzothiazole->Nitration H₂SO₄, HNO₃ 2-Amino-6-nitrobenzothiazole 2-Amino-6-nitrobenzothiazole Nitration->2-Amino-6-nitrobenzothiazole Condensation Reaction Condensation Reaction 2-Amino-6-nitrobenzothiazole->Condensation Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Condensation Reaction Ethanol, Glacial Acetic Acid (cat.) Reflux or Microwave Schiff Base Derivative Schiff Base Derivative Condensation Reaction->Schiff Base Derivative

Caption: General workflow for the synthesis of Schiff base derivatives of 2-amino-6-nitrobenzothiazole.

Experimental_Protocols cluster_precursor Precursor Synthesis cluster_schiff Schiff Base Synthesis Start_Precursor 2-Aminobenzothiazole Nitration_Step Nitration with HNO₃/H₂SO₄ Start_Precursor->Nitration_Step Purification_Precursor Purification (Recrystallization) Nitration_Step->Purification_Precursor Final_Precursor 2-Amino-6-nitrobenzothiazole Purification_Precursor->Final_Precursor Reactants 2-Amino-6-nitrobenzothiazole + Aromatic Aldehyde Final_Precursor->Reactants Used in next step Reaction_Conditions Conventional (Reflux) or Microwave-Assisted Reactants->Reaction_Conditions Workup Filtration and Washing Reaction_Conditions->Workup Purification_Schiff Purification (Recrystallization) Workup->Purification_Schiff Final_Product Schiff Base Derivative Purification_Schiff->Final_Product

Caption: Detailed experimental workflow for the synthesis of 2-amino-6-nitrobenzothiazole and its Schiff base derivatives.

References

Application Notes and Protocols: 2-Mercapto-6-nitrobenzothiazole in Biosensor Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Mercapto-6-nitrobenzothiazole (MNBT) is a thiol-containing heterocyclic compound with potential applications in the development of various sensing platforms. Its molecular structure, featuring a reactive thiol group and a nitro group, allows for its use in surface modification and as an electrochemical mediator. The thiol group enables the formation of self-assembled monolayers (SAMs) on noble metal surfaces like gold, providing a stable and reproducible platform for the immobilization of biological recognition elements. The nitro group, being electrochemically active, can facilitate electron transfer processes, a crucial aspect in the design of electrochemical biosensors. These properties make MNBT a promising candidate for creating sensitive and selective biosensors for a range of analytes. This document provides an overview of the potential applications and generalized protocols for utilizing MNBT in biosensor development, based on established principles of biosensor construction and surface chemistry.

While direct, detailed applications of this compound in biosensors are not extensively documented in publicly available research, its structural features suggest its utility in several established biosensor designs. The following sections outline theoretical applications and generalized protocols based on the known properties of MNBT and related thiol compounds used in biosensor development.

Application: Electrochemical Immunosensor for Antigen Detection

Principle: An electrochemical immunosensor can be developed by immobilizing antibodies onto an electrode surface modified with an MNBT self-assembled monolayer (SAM). The thiol group of MNBT allows for strong and ordered attachment to a gold electrode. The terminal nitro group can be chemically modified to create functional groups suitable for antibody conjugation. The binding of the target antigen to the immobilized antibody can be detected by measuring changes in the electrochemical properties of the electrode surface, such as impedance or current.

Experimental Workflow:

Caption: Workflow for fabricating an MNBT-based electrochemical immunosensor.

Protocol: Fabrication of an MNBT-based Immunosensor

  • Electrode Preparation:

    • Clean a gold electrode by sonicating in acetone, ethanol, and deionized water for 10 minutes each.

    • Electrochemically clean the electrode by cycling the potential in 0.5 M H₂SO₄ until a stable cyclic voltammogram is obtained.

    • Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • Formation of MNBT Self-Assembled Monolayer (SAM):

    • Immerse the cleaned gold electrode in a 1 mM solution of this compound in ethanol for 12-24 hours at room temperature.

    • After incubation, rinse the electrode with ethanol and deionized water to remove non-specifically adsorbed molecules.

    • Dry the electrode under a gentle stream of nitrogen.

  • Surface Activation and Antibody Immobilization:

    • To activate the surface for antibody conjugation, immerse the MNBT-modified electrode in a freshly prepared aqueous solution of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) for 1 hour at room temperature.

    • Rinse the electrode with deionized water.

    • Immediately immerse the activated electrode in a solution of the specific antibody (e.g., 100 µg/mL in phosphate-buffered saline, pH 7.4) for 2 hours at room temperature or overnight at 4°C.

  • Blocking of Non-specific Binding Sites:

    • To prevent non-specific binding of other proteins, immerse the antibody-immobilized electrode in a 1% bovine serum albumin (BSA) solution in PBS for 1 hour at room temperature.

    • Rinse the electrode with PBS. The immunosensor is now ready for use.

Data Presentation (Hypothetical):

ParameterValue
Analyte Target Antigen
Detection Technique Electrochemical Impedance Spectroscopy (EIS)
Linear Range 1 pg/mL - 10 ng/mL
Limit of Detection (LOD) 0.5 pg/mL
Response Time 30 minutes

Application: Enzyme-Based Amperometric Biosensor

Principle: In this application, MNBT can act as an electron transfer mediator. An enzyme, such as glucose oxidase, can be immobilized on an electrode surface along with MNBT. During the enzymatic reaction (e.g., oxidation of glucose), electrons are transferred from the enzyme's active site to the electrode via the MNBT molecules. This electron transfer generates a measurable current that is proportional to the concentration of the analyte (e.g., glucose).

Signaling Pathway:

Enzyme Biosensor Signaling Pathway Analyte Analyte (e.g., Glucose) Enzyme Enzyme (e.g., Glucose Oxidase) Analyte->Enzyme Enzymatic Reaction MNBT_ox MNBT (Oxidized) Enzyme->MNBT_ox Electron Transfer Product Product (e.g., Gluconolactone) Enzyme->Product MNBT_red MNBT (Reduced) Electrode Electrode MNBT_red->Electrode Electron Release Current Measurable Current Electrode->Current

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Mercapto-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Mercapto-6-nitrobenzothiazole.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, primarily focusing on the nitration of 2-mercaptobenzothiazole.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Product 1. Incomplete nitration reaction. 2. Loss of product during the pouring of the reaction mixture onto ice. 3. Suboptimal reaction temperature.1. Ensure the dropwise addition of the nitrating agent is slow and steady to allow for a complete reaction. 2. Pour the reaction mixture slowly and with continuous stirring onto a large volume of crushed ice to ensure efficient precipitation. 3. Maintain a low reaction temperature (0-5 °C) throughout the addition of the nitrating agent by using an ice-salt bath.
Product is a Dark, Tarry Substance 1. Over-nitration or side reactions due to excessive temperature. 2. Use of impure starting materials.1. Strictly control the reaction temperature and do not allow it to rise above the recommended range. 2. Use pure 2-mercaptobenzothiazole as the starting material. Recrystallize if necessary.
Difficulty in Purifying the Product 1. Presence of isomeric impurities. 2. Co-precipitation of unreacted starting material or byproducts.1. Purify the crude product by recrystallization from a suitable solvent such as glacial acetic acid.[1] 2. Wash the filtered precipitate thoroughly with water to remove any residual acid and water-soluble impurities.[1]
Inconsistent Melting Point 1. Impure product. 2. Presence of a mixture of isomers.1. Repeat the recrystallization step until a consistent melting point is achieved. 2. Utilize analytical techniques such as TLC or HPLC to assess the purity and identify the presence of isomers.
Reaction Runaway (Rapid Temperature Increase) 1. Addition of the nitrating agent is too fast. 2. Inefficient cooling of the reaction mixture.1. Add the nitrating agent dropwise at a very slow rate. 2. Ensure the reaction flask is adequately submerged in the cooling bath and that the bath temperature is maintained.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most direct method is the nitration of 2-mercaptobenzothiazole using a mixture of fuming nitric acid and concentrated sulfuric acid at a low temperature.[1]

Q2: What are the critical parameters to control during the nitration of 2-mercaptobenzothiazole to maximize the yield of the 6-nitro isomer?

A2: The most critical parameter is the reaction temperature. It should be maintained between 0 and 5 °C during the addition of the nitrating agent to prevent over-nitration and the formation of unwanted side products.[1] The slow, dropwise addition of the nitrating agent is also crucial for a controlled reaction.

Q3: How can I purify the crude this compound?

A3: The crude product can be purified by recrystallization from glacial acetic acid, which should yield yellow needles of the purified compound.[1]

Q4: What is the expected yield for the synthesis of this compound via the nitration of 2-mercaptobenzothiazole?

A4: Following the referenced protocol, a yield of approximately 97% of the crude product can be expected.[1]

Q5: Are there alternative synthetic routes to this compound?

A5: An alternative route could involve the diazotization of 2-amino-6-nitrobenzothiazole, followed by a Sandmeyer-type reaction with a sulfur-containing nucleophile (e.g., sodium ethyl xanthate) and subsequent hydrolysis. However, the direct nitration of 2-mercaptobenzothiazole is a more straightforward approach.

Q6: How can I confirm the identity and purity of the synthesized this compound?

A6: The identity and purity can be confirmed using several analytical techniques:

  • Melting Point: The reported melting point for the purified compound is 255-257 °C.[1]

  • Elemental Analysis: Comparison of the experimental elemental composition with the calculated values for C₇H₄N₂O₂S₂.[1]

  • Spectroscopy: Techniques like IR, ¹H NMR, and ¹³C NMR can be used to confirm the functional groups and the overall structure of the molecule.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterValueReference
Starting Material2-Mercaptobenzothiazole[1]
Nitrating AgentFuming Nitric Acid and Concentrated Sulfuric Acid[1]
Reaction Temperature0-5 °C[1]
Crude Yield~97%[1]
Purification MethodRecrystallization from glacial acetic acid[1]
Final Product AppearanceYellow needles[1]
Melting Point255-257 °C[1]

Experimental Protocols

Protocol 1: Synthesis of 6-Nitro-2-mercaptobenzothiazole by Nitration of 2-Mercaptobenzothiazole

Adapted from "Researches on Thiazoles. II. The Nitration and Reduction of 2-Mercaptobenzothiazole and its Substituted Derivatives."[1]

Materials:

  • 2-Mercaptobenzothiazole (50 g)

  • Concentrated Sulfuric Acid (250 g)

  • Fuming Nitric Acid (40 g)

  • Concentrated Sulfuric Acid (55 g)

  • Ice

  • Glacial Acetic Acid (for recrystallization)

Procedure:

  • Dissolve 50 g of 2-mercaptobenzothiazole in 250 g of concentrated sulfuric acid in a flask.

  • Prepare the nitrating mixture by carefully adding 40 g of fuming nitric acid to 55 g of concentrated sulfuric acid.

  • Cool the flask containing the 2-mercaptobenzothiazole solution in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Slowly add the nitrating mixture dropwise to the cooled and stirred solution of 2-mercaptobenzothiazole. Ensure the temperature does not rise above 5 °C during the addition.

  • After the addition is complete, continue stirring the reaction mixture in the cold for an additional hour.

  • Pour the reaction mixture slowly onto a large amount of crushed ice with constant stirring to precipitate the crude product.

  • Filter the precipitate and wash it thoroughly with water until the washings are neutral.

  • Dry the crude product. The expected yield is approximately 63 g.

  • For purification, recrystallize the crude product from glacial acetic acid to obtain yellow needles of 6-Nitro-2-mercaptobenzothiazole.

Mandatory Visualization

Synthesis_Pathway A 2-Mercaptobenzothiazole C Nitration (0-5 °C) A->C B Nitrating Mixture (HNO₃/H₂SO₄) B->C D Crude This compound C->D Precipitation on ice E Recrystallization (Glacial Acetic Acid) D->E F Purified This compound E->F

Caption: Synthesis workflow for this compound.

Troubleshooting_Yield start Low Yield? check_temp Was temperature kept at 0-5 °C? start->check_temp Yes slow_addition Was nitrating agent added slowly? check_temp->slow_addition Yes optimize_temp Optimize cooling and monitor temperature check_temp->optimize_temp No ice_pour Was mixture poured slowly onto excess ice? slow_addition->ice_pour Yes optimize_addition Ensure dropwise addition slow_addition->optimize_addition No optimize_precipitation Improve precipitation technique ice_pour->optimize_precipitation No success Yield Optimized ice_pour->success Yes optimize_temp->start optimize_addition->start optimize_precipitation->start

Caption: Troubleshooting guide for low yield optimization.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Mercapto-6-nitrobenzothiazole (MNB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Mercapto-6-nitrobenzothiazole (MNB) in aqueous solutions.

Troubleshooting Guide

Issue 1: MNB fails to dissolve in aqueous buffer.

Possible Cause: this compound is a poorly water-soluble compound due to its aromatic benzothiazole core and the presence of a nitro group, which increases its hydrophobicity.[1] The thiol group provides some acidic character, suggesting that solubility is pH-dependent.

Solutions:

  • pH Adjustment: The solubility of a related compound, 2-mercaptobenzothiazole (MBT), is known to increase significantly with a rise in pH.[2] A similar trend is expected for MNB. By increasing the pH of the aqueous solution above the pKa of the thiol group, the compound will deprotonate to form a more soluble salt.

  • Co-solvents: The use of water-miscible organic solvents can significantly enhance the solubility of MNB.

  • Inclusion Complexation: Cyclodextrins can encapsulate the hydrophobic MNB molecule, forming an inclusion complex with improved aqueous solubility.

  • Solid Dispersion: Creating a solid dispersion of MNB in a hydrophilic carrier can improve its dissolution rate and solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of MNB?

Q2: How does pH affect the solubility of MNB?

The thiol group (-SH) on the MNB molecule is acidic and can donate a proton to form a thiolate anion (-S⁻). This ionized form is significantly more soluble in water than the neutral form. Increasing the pH of the solution drives this equilibrium towards the more soluble thiolate form. The pKa of the related compound 2-mercaptobenzothiazole is approximately 7.03.[3] The electron-withdrawing nitro group in MNB is expected to lower the pKa, meaning it will become significantly more soluble at a pH above its pKa.

Q3: What are the recommended starting points for pH adjustment to dissolve MNB?

A good starting point is to prepare a stock solution of MNB in a slightly basic aqueous buffer (e.g., pH 8-9). You can also prepare a stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer, being mindful of the final DMSO concentration's potential effects on your experiment.

Q4: Which co-solvents are effective for dissolving MNB?

Common water-miscible organic solvents are good candidates for dissolving MNB. The choice of co-solvent will depend on the requirements of your specific experiment, including cell toxicity and compatibility with other reagents.

Q5: How can I determine the concentration of MNB in my solution?

UV-Visible spectrophotometry is a straightforward method for determining the concentration of MNB in a solution. You will first need to determine the wavelength of maximum absorbance (λmax) for MNB in your chosen solvent system and then create a standard curve.

Quantitative Data

Table 1: pH-Dependent Aqueous Solubility of 2-Mercaptobenzothiazole (MBT) *

pHSolubility (mg/L)Molar Solubility (mM)**
5510.31
71180.71
99005.38

*Data for the related compound 2-mercaptobenzothiazole (CAS: 149-30-4) is provided as a reference to illustrate the expected effect of pH on the solubility of MNB.[2] MNB is anticipated to follow a similar trend. **Calculated based on the molecular weight of MBT (167.25 g/mol ).

Table 2: General Solubility of MNB in Common Solvents *

SolventSolubility
WaterVery low
EthanolLow to Moderate
MethanolLow to Moderate
DMSOHigh
DMFHigh

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of MNB by pH Adjustment

Objective: To prepare a 10 mM aqueous stock solution of MNB.

Materials:

  • This compound (MNB, MW: 212.24 g/mol )[4]

  • 1 M NaOH solution

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Weigh out 21.22 mg of MNB.

  • Add the MNB powder to a beaker containing approximately 8 mL of deionized water.

  • Place the beaker on a stir plate and begin stirring.

  • Slowly add 1 M NaOH dropwise while monitoring the pH. Continue adding NaOH until the MNB is fully dissolved and the pH of the solution is between 8 and 9.

  • Once dissolved, transfer the solution to a 10 mL volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring the final volume to 10 mL with deionized water.

  • Store the stock solution at 2-8°C, protected from light.

Protocol 2: Preparation of MNB Solution using a Co-solvent

Objective: To prepare a 1 mM MNB solution in a buffered aqueous solution containing 1% DMSO.

Materials:

  • MNB

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a 100 mM stock solution of MNB in 100% DMSO (21.22 mg of MNB in 1 mL of DMSO).

  • To prepare the 1 mM working solution, add 10 µL of the 100 mM MNB stock solution to 990 µL of the desired aqueous buffer.

  • Vortex briefly to ensure complete mixing.

  • Note: Always perform a solvent tolerance control in your experiments to account for any effects of the co-solvent.

Protocol 3: Determination of MNB Concentration using UV-Vis Spectrophotometry

Objective: To determine the concentration of an unknown MNB solution.

Materials:

  • MNB

  • Solvent used to dissolve MNB (e.g., ethanol, or aqueous buffer at a specific pH)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine λmax:

    • Prepare a dilute solution of MNB in your chosen solvent.

    • Scan the absorbance of the solution from 200 to 400 nm to find the wavelength of maximum absorbance (λmax).

  • Prepare Standard Solutions:

    • Prepare a series of MNB solutions of known concentrations (e.g., 1, 5, 10, 15, 20 µM) in the same solvent.

  • Generate a Standard Curve:

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance and 'x' is concentration.

  • Measure Unknown Sample:

    • Measure the absorbance of your unknown MNB solution at λmax.

    • Use the equation from the standard curve to calculate the concentration of your unknown sample.

Visualizations

experimental_workflow cluster_start Start: Undissolved MNB cluster_methods Solubilization Methods cluster_result Result start MNB Powder ph_adjust pH Adjustment (e.g., add NaOH) start->ph_adjust co_solvent Co-solvent (e.g., DMSO) start->co_solvent complexation Cyclodextrin Complexation start->complexation dissolved Dissolved MNB in Aqueous Solution ph_adjust->dissolved co_solvent->dissolved complexation->dissolved

Caption: Experimental workflow for dissolving MNB.

logical_relationship cluster_properties Key Molecular Feature cluster_consequence Consequence of Deprotonation mnb This compound (Poorly Water Soluble) thiol Acidic Thiol Group (-SH) mnb->thiol thiolate Formation of Thiolate Anion (-S⁻) thiol->thiolate Increase pH > pKa solubility Increased Aqueous Solubility thiolate->solubility

Caption: pH effect on MNB solubility.

References

Minimizing interference in spectrophotometric analysis with 2-Mercapto-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in spectrophotometric analysis using 2-Mercapto-6-nitrobenzothiazole (MNBTH).

Troubleshooting Guide

Unanticipated results in spectrophotometric assays can arise from a variety of factors. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Inconsistent or Non-reproducible Absorbance Readings

Potential Cause Recommended Action
Pipetting Errors Ensure pipettes are properly calibrated and use consistent pipetting techniques.
Inconsistent Incubation Times Standardize all incubation periods for samples and standards.
Temperature Fluctuations Use a temperature-controlled water bath or incubator for all reaction steps.
Reagent Instability Prepare fresh reagents daily and protect them from light if they are photosensitive.
Cell Seeding Density Variation For cell-based assays, ensure a consistent number of cells are seeded in each well.

Problem 2: High Background Signal

Potential Cause Recommended Action
Contaminated Reagents Use high-purity solvents and reagents. Prepare fresh buffers.
Solvent Interference The solvent used to dissolve MNBTH or the analyte may absorb at the analytical wavelength. Run a solvent blank to check for absorbance and subtract it from the sample readings.
Cuvette Contamination Thoroughly clean cuvettes between readings, or use disposable cuvettes.
Particulate Matter Centrifuge or filter samples to remove any precipitates or cell debris that can scatter light.

Problem 3: No or Low Signal

Potential Cause Recommended Action
Incorrect Wavelength Scan the MNBTH-analyte complex across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).[1]
Suboptimal pH The pH of the reaction buffer can significantly impact complex formation. Perform a pH optimization experiment.
Incorrect Reagent Concentration Titrate the concentration of MNBTH to find the optimal concentration for complex formation with your analyte.
Degraded Reagents Ensure reagents have not expired and have been stored under the recommended conditions.
Insufficient Incubation Time The reaction may not have reached completion. Perform a time-course experiment to determine the optimal incubation time.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in spectrophotometric analysis?

A1: Interference can arise from several sources, including excipients in pharmaceutical formulations, which may absorb light at the same wavelength as the analyte.[1] Other sources include contamination from solvents, reagents, or improperly cleaned labware. In complex samples like soil or tanning liquors, other metals or organic compounds can also interfere.[2][3]

Q2: How can I select the optimal wavelength for my MNBTH assay?

A2: To determine the optimal wavelength (λmax), you should perform a spectral scan of the colored complex formed between MNBTH and your analyte. The λmax is the wavelength at which the highest absorbance is observed, providing the best sensitivity for your assay.[1]

Q3: The pH of my sample varies. How does this affect my results?

A3: The pH of the reaction medium is critical as it can affect the stability and formation of the MNBTH-analyte complex. It is essential to use a buffer system to maintain a constant pH throughout the experiment.[4][5] The optimal pH should be determined experimentally by testing a range of pH values.[4]

Q4: My sample is not dissolving well in the assay buffer. What can I do?

A4: For poorly water-soluble analytes, hydrotropic solubilization techniques can be employed. This involves using a high concentration of a hydrotropic agent, such as urea, to enhance the aqueous solubility of the drug.[6] Alternatively, a small amount of a compatible organic solvent can be used, but its potential for interference must be assessed.[6]

Q5: How can I validate my spectrophotometric method?

A5: Method validation ensures the reliability of your results. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[7] Regulatory guidelines, such as those from the ICH, provide a framework for performing method validation.[7]

Data Presentation

Table 1: Effect of pH on the Absorbance of the MNBTH-Analyte Complex

pHAverage Absorbance (at λmax)Standard Deviation
5.00.2540.015
6.00.4890.021
7.00.8910.018
7.40.9520.012
8.00.7530.025
9.00.5120.019

Table 2: Linearity of the MNBTH Assay

Analyte Concentration (µg/mL)Average Absorbance% Recovery
50.15299.8%
100.301100.3%
200.605100.8%
401.208100.7%
601.79599.7%

Experimental Protocols

Protocol 1: Determination of Optimal pH

  • Prepare a series of buffer solutions with pH values ranging from 5.0 to 9.0.

  • Prepare a stock solution of the analyte and a stock solution of MNBTH.

  • In separate test tubes, add a fixed concentration of the analyte to each buffer solution.

  • Add a fixed concentration of MNBTH to each test tube.

  • Incubate the solutions at a constant temperature for a predetermined time.

  • Measure the absorbance of each solution at the λmax.

  • Plot the absorbance versus pH to determine the optimal pH for the reaction.

Protocol 2: Assay Linearity and Range

  • Prepare a series of standard solutions of the analyte with concentrations ranging from 5 to 60 µg/mL in the optimal buffer.

  • Add a fixed concentration of MNBTH to each standard solution.

  • Incubate the solutions under optimal conditions (pH, temperature, and time).

  • Measure the absorbance of each standard at the λmax.

  • Plot a calibration curve of absorbance versus concentration.

  • Determine the linearity by calculating the regression coefficient (r²) of the calibration curve.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis start Start reagents Prepare Reagents (Buffer, MNBTH, Analyte) start->reagents standards Prepare Standards reagents->standards mix Mix Reagents and Sample/Standard standards->mix incubate Incubate mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure analyze Analyze Data measure->analyze end_node End analyze->end_node

Caption: General experimental workflow for spectrophotometric analysis using MNBTH.

troubleshooting_logic cluster_checks Initial Checks cluster_reagent_issues Reagent & Sample Issues cluster_instrument_issues Instrument & Background start Inconsistent Results? check_pipetting Check Pipetting start->check_pipetting Yes check_timing Check Incubation Time start->check_timing Yes check_temp Check Temperature start->check_temp Yes check_reagents Prepare Fresh Reagents check_temp->check_reagents Still Inconsistent check_ph Optimize pH check_reagents->check_ph check_wavelength Verify λmax check_ph->check_wavelength check_blank Run Solvent Blank check_wavelength->check_blank High Background? clean_cuvettes Clean Cuvettes check_blank->clean_cuvettes filter_sample Filter/Centrifuge Sample clean_cuvettes->filter_sample solution Problem Resolved filter_sample->solution

Caption: A logical troubleshooting tree for common issues in MNBTH spectrophotometric assays.

References

Technical Support Center: Enhancing the Antimicrobial Efficacy of 2-Mercapto-6-nitrobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Mercapto-6-nitrobenzothiazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound derivatives.

Issue 1: Inconsistent Antimicrobial Assay Results

Question: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) assays for the same this compound derivative. What could be the cause, and how can we troubleshoot this?

Answer: Inconsistent MIC results can stem from several factors related to the compound's stability and experimental setup. Here’s a step-by-step guide to troubleshoot this issue:

  • Compound Stability: 2-Mercaptobenzothiazole (MBT) and its derivatives can be unstable under certain conditions.[1][2] The stability of MBT in aqueous solutions is influenced by factors like pH and the presence of metal ions.[1] In acidic solutions, MBT can be reduced to benzothiazole.[1] Additionally, these compounds are readily oxidizable.[1]

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare fresh stock solutions of your compound before each experiment.[3] Due to low aqueous solubility, consider using organic solvents like DMSO for stock solutions.[3]

      • Control pH: Ensure the pH of your assay medium is consistent and within a stable range for your compound. The solubility of 2-MBT, for instance, varies significantly with pH (51 mg/L at pH 5, 118 mg/L at pH 7, and 900 mg/L at pH 9).[4]

      • Avoid Light Exposure: Protect your compound and solutions from light to prevent photodegradation.[1][3][5] Use amber vials or wrap containers in foil.[3]

      • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

  • Experimental Technique:

    • Troubleshooting Steps:

      • Standardize Inoculum: Ensure a standardized inoculum of the microorganism is used in every assay.

      • Consistent Incubation: Maintain consistent incubation times and temperatures.

      • Positive and Negative Controls: Always include appropriate positive (a known antibiotic) and negative (vehicle control) controls in your assays.

Issue 2: Compound Precipitation During Experiment

Question: My this compound derivative is precipitating out of solution during my cell culture-based assays. How can I resolve this?

Answer: Precipitation is a common issue, often related to the low aqueous solubility of these compounds.[1][3] Here’s how to address it:

  • Solubility Limits: 2-Mercaptobenzothiazole has a low water solubility of 117 mg/l at 20°C.[1] Derivatives may have similar or even lower solubility.

    • Troubleshooting Steps:

      • Determine Solubility: If not already known, determine the solubility of your specific derivative in the assay buffer.

      • Decrease Final Concentration: The most straightforward solution is to work at concentrations below the compound's solubility limit.[3]

      • Use a Co-solvent: If higher concentrations are necessary, consider increasing the percentage of your organic co-solvent (e.g., DMSO), but ensure the final concentration of the co-solvent is not toxic to the cells or microorganisms.[3]

      • pH Adjustment: As the solubility of the parent compound is pH-dependent, adjusting the pH of your buffer might improve the solubility of your derivative.[4]

Issue 3: Unexpected Cytotoxicity in Eukaryotic Cells

Question: I am observing high cytotoxicity of my this compound derivative against my mammalian cell line, which is not the intended target. What could be the reason, and how can I mitigate this?

Answer: While some 2-mercaptobenzothiazole derivatives are being investigated for their anticancer properties, unexpected cytotoxicity can be a concern.[6][7]

  • Potential for Off-Target Effects: The thiol group of 2-mercaptobenzothiazole is suggested to be essential for its toxicity.[8] These compounds can interact with cellular components, including membrane-bound systems.[9]

    • Troubleshooting Steps:

      • Dose-Response Curve: Perform a detailed dose-response experiment to determine the concentration at which the compound exhibits antimicrobial activity without significant cytotoxicity to your eukaryotic cells.

      • Control for Vehicle Toxicity: Ensure the concentration of your solvent (e.g., DMSO) is not causing the observed cytotoxicity.

      • Modify the Derivative: If the therapeutic window is too narrow, consider synthesizing new derivatives. For example, replacing the S-H group with an S-Bn moiety has been shown to result in a considerable loss of antibacterial action in some series, which might also modulate cytotoxicity.[10]

      • Investigate Mechanism: Consider performing mechanistic studies to understand the cause of cytotoxicity. It has been suggested that MBT might interact with the respiratory chain at the level of flavoproteins or quinones and Fe-S clusters.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of antimicrobial action for this compound derivatives?

A1: The exact mechanism can vary between derivatives and target organisms. However, it is suggested that the thiol group of 2-mercaptobenzothiazole is crucial for its biological activity.[8] These compounds may interact with membrane-bound systems and inhibit cellular respiration.[9] For some derivatives, the involvement of efflux pumps like NorA in bacteria has also been evaluated.[10]

Q2: What are the recommended solvents for dissolving this compound derivatives?

A2: Due to their generally low water solubility, organic solvents are often required.[1][3] Dimethyl sulfoxide (DMSO) and Polyethylene glycol 3350 (PEG3350) are commonly used for preparing stock solutions for biological assays.[3] 2-Mercaptobenzothiazole is also soluble in acetone and slightly soluble in alcohol, ether, benzene, and glacial acetic acid.[1]

Q3: How stable are these compounds in solution?

A3: The stability of 2-mercaptobenzothiazole derivatives can be influenced by several factors including pH, light, and the presence of ions.[1][3] They are susceptible to oxidation and can degrade in acidic conditions.[1] In a buffer solution at pH 6.5, 2-mercaptobenzothiazole can be converted into dibenzothiazyl disulfide.[2] It is recommended to use freshly prepared solutions and store them protected from light at low temperatures (-20°C or -80°C).[3]

Q4: What safety precautions should be taken when handling these compounds?

A4: this compound is considered hazardous. It can cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled.[11] It is important to wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[11] Work in a well-ventilated area and wash hands thoroughly after handling.[11]

Q5: Are there known structure-activity relationships (SAR) for the antimicrobial activity of these derivatives?

A5: Yes, some SAR has been reported. For instance, the presence of a free thiol group appears to be important for activity in some series.[8][10] The substitution pattern on the benzothiazole ring also plays a significant role. Derivatives with electron-withdrawing groups like nitro (NO2) or trifluoromethyl (CF3) at the 6-position have shown promising results against Staphylococcus aureus and Escherichia coli.[8]

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2-Mercaptobenzothiazole Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Derivative with 6-CF3 groupStaphylococcus aureus3.12[8]
Compound 2eStaphylococcus aureus3.12[10]
Derivative with 6-NO2 groupStaphylococcus aureus12.5[8]
Compound 2lEscherichia coli25[10]
Derivative with 6-NO2 groupEscherichia coli25[8]

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • This compound derivative stock solution (in an appropriate solvent like DMSO)

    • Sterile 96-well microtiter plates

    • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

    • Bacterial culture in log phase

    • Positive control (e.g., a known antibiotic)

    • Negative control (vehicle)

    • Microplate reader

  • Procedure:

    • In the wells of a 96-well plate, prepare two-fold serial dilutions of the this compound derivative in the broth medium. The final volume in each well should be 100 µL.

    • Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

    • Add 100 µL of the bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with bacteria and a known antibiotic) and a negative control (broth with bacteria and the vehicle used to dissolve the compound, e.g., DMSO). Also include a sterility control (broth only).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the absorbance can be read using a microplate reader.

2. Cytotoxicity Assay (MTS Assay)

This colorimetric assay is used to assess the metabolic activity of cells and can be used to determine the cytotoxicity of a compound.

  • Materials:

    • This compound derivative stock solution

    • Mammalian cell line of interest

    • Complete cell culture medium

    • Sterile 96-well cell culture plates

    • MTS reagent

    • Positive control (e.g., a known cytotoxic agent)

    • Negative control (vehicle)

    • Incubator (37°C, 5% CO2)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

    • Prepare serial dilutions of the this compound derivative in the complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a positive control, a negative control (vehicle), and a cell-free blank (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for an additional 1-4 hours to allow for the conversion of the MTS reagent into a colored formazan product by metabolically active cells.

    • Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control cells.

Visualizations

experimental_workflow start Inconsistent MIC Results Observed check_compound Check Compound Stability start->check_compound check_technique Review Experimental Technique start->check_technique fresh_solutions Prepare Fresh Stock Solutions check_compound->fresh_solutions control_ph Control Assay pH check_compound->control_ph light_protection Protect from Light check_compound->light_protection proper_storage Aliquot and Store at -20°C/-80°C check_compound->proper_storage standardize_inoculum Standardize Inoculum check_technique->standardize_inoculum consistent_incubation Ensure Consistent Incubation check_technique->consistent_incubation use_controls Use Appropriate Controls check_technique->use_controls re_run_assay Re-run Assay fresh_solutions->re_run_assay control_ph->re_run_assay light_protection->re_run_assay proper_storage->re_run_assay standardize_inoculum->re_run_assay consistent_incubation->re_run_assay use_controls->re_run_assay consistent_results Consistent Results Achieved re_run_assay->consistent_results

Caption: Troubleshooting workflow for inconsistent MIC results.

signaling_pathway compound This compound Derivative membrane Bacterial Cell Membrane compound->membrane Interacts with respiratory_chain Respiratory Chain Inhibition (e.g., Flavoproteins, Quinones) membrane->respiratory_chain atp_depletion ATP Depletion respiratory_chain->atp_depletion ros_production Reactive Oxygen Species (ROS) Production respiratory_chain->ros_production cell_death Bacterial Cell Death atp_depletion->cell_death cellular_damage Oxidative Stress & Cellular Damage ros_production->cellular_damage cellular_damage->cell_death

Caption: Postulated antimicrobial mechanism of action.

References

Improving the corrosion inhibition efficiency of 2-Mercapto-6-nitrobenzothiazole on aluminum alloys

Author: BenchChem Technical Support Team. Date: December 2025

An important note for the user: The existing research literature provides extensive information on 2-Mercapto-benzothiazole (2-MBT) as a corrosion inhibitor for aluminum alloys, but specific data on 2-Mercapto-6-nitrobenzothiazole (MNBT) is less prevalent. The principles, experimental setups, and troubleshooting methodologies are highly transferable due to the structural similarity of these molecules. Therefore, this guide leverages the robust data available for 2-MBT to provide a comprehensive support center for researchers working with MNBT and similar thiazole-based inhibitors.

This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols for researchers using this compound (MNBT) to inhibit corrosion on aluminum alloys.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing lower than expected inhibition efficiency. What are the potential causes and solutions?

A: Low inhibition efficiency can stem from several factors related to the inhibitor, the corrosive medium, or the experimental setup.

  • Inhibitor Concentration: The inhibition efficiency of thiazole-based inhibitors is strongly dependent on concentration.[1][2] Ensure you are operating within the optimal concentration range (typically 10⁻³ M to 10⁻⁶ M for similar compounds).[1][2] A concentration that is too low will result in incomplete surface coverage, while excessive concentrations may not yield further improvement and could be wasteful.

  • Solution pH: The passive Al₂O₃ layer on aluminum is only stable in a pH range of approximately 4.0 to 8.5.[1] Outside this range, the base metal is more susceptible to corrosion, which may overwhelm the inhibitor's protective action. Verify and adjust the pH of your corrosive medium.

  • Alloy Composition: Different aluminum alloys contain various intermetallic particles (IMPs) which create micro-galvanic cells and affect corrosion behavior.[3] For example, 2-MBT has been shown to be effective on AA2024 T3 alloys by adsorbing on these particles.[3][4] The efficiency of MNBT may vary depending on the specific alloy (e.g., 1xxx, 2xxx, 6xxx series) you are using.

  • Surface Preparation: An improperly prepared surface can prevent effective inhibitor adsorption. Ensure a consistent and clean surface by following a standardized polishing procedure (e.g., sequential wet polishing with 240 and 600 grit SiC paper) and degreasing with a suitable solvent like ethanol or acetone before immersion.[5]

  • Immersion Time: Inhibitor film formation is not instantaneous. The polarization resistance, a measure of corrosion protection, can increase significantly over several hours as the inhibitor adsorbs and forms a stable protective layer.[3] Allow for sufficient stabilization time (e.g., 1-6 hours) before taking measurements.[3]

Q2: My electrochemical measurements are noisy and my results are not repeatable. How can I improve data quality?

A: Noisy or irreproducible electrochemical data often points to issues with the experimental setup.

  • Stable Corrosion Potential (Ecorr): Before running potentiodynamic polarization or EIS, allow the system to stabilize. Monitor the Open Circuit Potential (OCP) until it reaches a steady state (typically a drift of less than a few mV over 5-10 minutes). A 30-60 minute stabilization period after immersion is common practice.[6][7]

  • Three-Electrode Setup: Ensure proper placement and function of your electrodes. The reference electrode tip should be close to the working electrode surface to minimize IR drop. The counter electrode should be larger than the working electrode to ensure uniform current distribution.[6]

  • Reference Electrode Condition: Check that your reference electrode (e.g., SCE or Ag/AgCl) is filled with the correct solution and is free of air bubbles or contamination.[6]

  • Electrical Shielding: Use a Faraday cage to shield the electrochemical cell from external electromagnetic noise, which can interfere with sensitive measurements.

Q3: How does temperature influence the inhibition efficiency of MNBT?

A: Temperature can have a significant impact on inhibitor performance. For 2-MBT, studies have shown that inhibition efficiency tends to decrease as temperature increases.[1][2] This behavior suggests that the inhibitor molecules are physically adsorbed (physisorption) onto the aluminum alloy surface.[2] An increase in temperature provides more energy for the molecules to desorb, reducing the protective coverage. When designing your experiments, it is crucial to control and report the temperature.

Q4: What is the mechanism of inhibition, and how can I confirm a protective film has formed?

A: Thiazole-based inhibitors like 2-MBT and MNBT typically work by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1][3] This film can inhibit both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, classifying it as a mixed-type inhibitor.[2][7]

You can confirm film formation using:

  • Electrochemical Impedance Spectroscopy (EIS): An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor indicate the formation of an adsorbed protective layer.[8]

  • Surface Analysis Techniques:

    • Scanning Electron Microscopy (SEM): SEM images can visually confirm a reduction in corrosion damage (like pitting) on the inhibited surface compared to an uninhibited (blank) sample.[1][2][9]

    • X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight SIMS (ToF-SIMS): These advanced techniques can confirm the chemical composition of the surface, showing the presence of the inhibitor molecules (e.g., by detecting sulfur and nitrogen from the thiazole ring) adsorbed on the alloy surface and intermetallic particles.[4]

Data Presentation: Performance of 2-MBT on Aluminum Alloys

The following tables summarize quantitative data from studies on the closely related inhibitor, 2-Mercaptobenzothiazole (2-MBT), providing a benchmark for expected performance.

Table 1: Potentiodynamic Polarization Data for 2-MBT on Aluminum Alloys

AlloyCorrosive MediumInhibitor Conc.Corrosion Potential (Ecorr) vs. BlankCorrosion Current (icorr) ReductionInhibition Efficiency (IE%)Reference(s)
AA2024 T3Neutral ChlorideNot specifiedMore positiveSignificant reductionEffective[3]
Pure Al0.5 M HCl10⁻³ MShift < 85 mV (Mixed-type)DecreasedHigh[1][2]
Al-Ti Alloys0.5 M HCl10⁻³ MShift < 85 mV (Mixed-type)DecreasedHigh[1][2]
1060 Al2 M H₂SO₄0.75 - 1.25%Not specifiedNot specified~70-80%[10]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for 2-MBT on AA2024 T3 Alloy

ConditionImmersion TimePolarization Resistance (Rp) (kΩ·cm²)Change vs. BlankReference(s)
Blank (No Inhibitor)1 hour~5.7-[3]
With 2-MBT1 hour109.0 ± 33.6~19x increase[3]
With 2-MBT2-6 hours173.8 ± 29.9~30x increase[3]

Detailed Experimental Protocols

Protocol 1: Potentiodynamic Polarization (PDP)

This technique measures the relationship between the potential applied to the sample and the resulting current to determine the corrosion rate.

  • Sample Preparation: Wet polish the aluminum alloy sample sequentially with 240 and 600 grit SiC paper.[5] Degrease with ethanol, rinse with deionized water, and dry. Measure the exposed surface area accurately.[5]

  • Cell Assembly: Assemble a three-electrode flat cell with the aluminum alloy sample as the working electrode, a platinum mesh or graphite rod as the counter electrode, and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode.[6]

  • Stabilization: Immerse the electrodes in the corrosive solution (with or without MNBT) and allow the Open Circuit Potential (OCP) to stabilize for 60 minutes.[5]

  • Polarization Scan: Begin the potential scan from approximately -250 mV below the stable OCP to +250 mV above the OCP at a slow scan rate, typically 0.5 to 1 mV/s.[11][12]

  • Data Analysis: Plot the resulting potential vs. log(current density). Use Tafel extrapolation to determine the corrosion potential (Ecorr) and corrosion current density (icorr).[12] Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] x 100 where icorr_blank is the corrosion current density without inhibitor and icorr_inh is the corrosion current density with the inhibitor.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information on the resistance and capacitance of the electrochemical system, revealing details about the protective film.

  • Sample and Cell Setup: Prepare the sample and cell as described in the PDP protocol.

  • Stabilization: Immerse the sample and allow the OCP to stabilize for 60 minutes.[8]

  • EIS Measurement: Perform the EIS measurement at the stable OCP. Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range, typically from 100 kHz down to 10 mHz.[8][11]

  • Data Analysis:

    • Plot the data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (Impedance magnitude and phase angle vs. frequency).

    • The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.

    • Fit the data to an appropriate equivalent electrical circuit (EEC) to model the corrosion process and extract quantitative values for Rct and double-layer capacitance (Cdl).[13]

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_blank and Rct_inh are the charge transfer resistances without and with the inhibitor, respectively.

Protocol 3: Surface Characterization with Scanning Electron Microscopy (SEM)

SEM provides high-magnification images of the sample surface to visually assess corrosion damage.

  • Sample Exposure: Immerse prepared aluminum alloy samples in the corrosive solution with and without the MNBT inhibitor for a set period (e.g., 24 hours).

  • Sample Cleaning: After exposure, gently remove the samples, rinse with deionized water to remove any soluble corrosion products, and dry carefully.

  • Imaging: Mount the samples on SEM stubs. If the protective film is non-conductive, a thin conductive coating (e.g., gold or carbon) may be required.

  • Analysis: Acquire images of the blank and inhibited samples at various magnifications. Compare the surfaces, looking for evidence of pitting, cracking, or general corrosion on the blank sample and a relatively undamaged, smoother surface on the inhibited sample.[9]

Visualizations and Workflows

TroubleshootingWorkflow start Start: Low Inhibition Efficiency Observed check_conc Is Inhibitor Concentration Optimal? start->check_conc check_pH Is Solution pH within 4.0-8.5? check_conc->check_pH Yes adjust_conc Adjust Concentration (Test a Range) check_conc->adjust_conc No check_surface Is Surface Preparation Consistent and Clean? check_pH->check_surface Yes adjust_pH Buffer or Adjust pH check_pH->adjust_pH No check_time Is Stabilization Time Sufficient (e.g., >1 hr)? check_surface->check_time Yes improve_polish Refine Polishing and Cleaning Protocol check_surface->improve_polish No check_alloy Is the Inhibitor Suited for the Specific Al Alloy? check_time->check_alloy Yes increase_time Increase Immersion Time Before Measurement check_time->increase_time No research_alloy Consult Literature for Inhibitor/Alloy Compatibility check_alloy->research_alloy No end_good Problem Resolved check_alloy->end_good Yes adjust_conc->end_good adjust_pH->end_good improve_polish->end_good increase_time->end_good research_alloy->end_good ExperimentalWorkflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis p1 Sample Polishing & Cleaning p2 Prepare Corrosive Solution +/- Inhibitor p1->p2 p3 Assemble 3-Electrode Cell p2->p3 m1 Stabilize OCP (60 min) p3->m1 a3 Characterize Surface (SEM) p3->a3 Post-exposure m2 Perform Electrochemical Test (EIS or PDP) m1->m2 a1 Extract Parameters (icorr, Rct) m2->a1 a2 Calculate Inhibition Efficiency (IE%) a1->a2 InhibitionMechanism cluster_solution Corrosive Solution (e.g., NaCl) cluster_surface Aluminum Alloy Surface Cl Cl⁻ Al_Matrix Al Matrix (Anode) Al -> Al³⁺ + 3e⁻ Cl->Al_Matrix Attack H2O H₂O MNBT MNBT Inhibitor Adsorption Adsorption of MNBT (via S, N atoms) MNBT->Adsorption IMP Intermetallic Particle (Cathode) Adsorption->Al_Matrix Adsorption->IMP Film Protective Inhibitor Film Adsorption->Film Film->Al_Matrix Blocks Film->IMP Blocks

References

Preventing degradation of 2-Mercapto-6-nitrobenzothiazole in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, use, and stability of 2-Mercapto-6-nitrobenzothiazole (MNBT) in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MNBT) and what are its common applications?

A1: this compound (MNBT) is a heterocyclic organic compound featuring a benzothiazole core with a mercapto (-SH) and a nitro (-NO2) group. Its chemical structure lends it to various applications in research and industry, including:

  • Pharmaceutical Development: Investigated for its potential as an antimicrobial agent.

  • Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions.

  • Materials Science: Employed in the development of polymers and rubber to enhance durability and resistance to degradation.[1]

  • Biochemistry: Utilized in enzyme inhibition studies to understand metabolic pathways.[1]

Q2: What are the primary stability concerns for MNBT in experimental settings?

A2: The main stability concerns for MNBT are its susceptibility to oxidation, photodegradation, and degradation at certain pH values and high temperatures. The thiol group is particularly prone to oxidation, which can lead to the formation of disulfides. Nitroaromatic compounds can also be sensitive to light. For a similar compound, optimal stability was observed at a pH of 6, with degradation increasing with irradiation time and temperature.

Q3: How should I prepare and store stock solutions of MNBT to minimize degradation?

A3: Due to its low aqueous solubility, MNBT is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO). To ensure stability:

  • Prepare stock solutions fresh whenever possible.

  • If storage is necessary, store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent multiple freeze-thaw cycles.[2]

  • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[2]

Q4: What are the known degradation products of benzothiazole derivatives?

A4: Studies on the related compound 2-mercaptobenzothiazole (MBT) have identified several degradation products, which may be analogous for MNBT. These include the formation of a disulfide dimer (2,2'-dithiobis(6-nitrobenzothiazole)), benzothiazole, and 2-hydroxybenzothiazole.[1][3] Under photolytic conditions, photodimerization can also occur.

Troubleshooting Guides

This section addresses common issues encountered during experiments with MNBT.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected activity in biological assays. Compound degradation due to improper storage or handling.Prepare fresh stock solutions from solid MNBT for each experiment. Ensure aliquots are used to avoid freeze-thaw cycles. Protect all solutions from light and store at -20°C or below.[2]
Precipitation of MNBT in aqueous assay buffer.Decrease the final concentration of MNBT in the assay. If possible, the percentage of the organic co-solvent (e.g., DMSO) can be slightly increased, ensuring it does not exceed a concentration that affects the biological system (typically <0.5%).
Visible color change (e.g., darkening) of MNBT solution over time. Oxidation or photodegradation of the compound.Prepare solutions in degassed solvents to minimize oxidation. Work under low-light conditions or use amber-colored labware. Consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to the stock solution, after verifying its compatibility with the experimental system.
High background signal in fluorescence-based assays. Intrinsic fluorescence of MNBT or its degradation products.Run appropriate controls, including a buffer-only control and a control with MNBT but without the fluorescent probe, to determine the background fluorescence of the compound. If the background is high, consider alternative non-fluorescent detection methods.
Irreproducible results between experiments. Variability in experimental conditions.Standardize all experimental parameters, including incubation times, temperatures, and light exposure. Ensure consistent pH of all buffers and solutions. Use a fresh aliquot of MNBT stock solution for each experiment.

Data Presentation

Table 1: Factors Contributing to this compound Degradation and Mitigation Strategies

Factor Potential Effect Mitigation Strategy Reference
Oxygen Oxidation of the thiol group to form disulfides and other oxidized species.Use degassed solvents for solution preparation. Store solutions under an inert atmosphere (e.g., nitrogen or argon).General chemical knowledge
Light Photodegradation, potentially leading to dimerization or cleavage of the molecule.Store solid compound and solutions in the dark. Use amber vials or foil-wrapped containers. Conduct experiments under low-light conditions.[2]
Elevated Temperature Increased rate of thermal degradation.Store stock solutions at -20°C or -80°C. Avoid prolonged exposure of solutions to room temperature or higher.[2]
High pH (>7) Increased susceptibility to degradation, as observed in similar compounds.Maintain a slightly acidic to neutral pH (around 6-7) for aqueous solutions where possible.Inferred from related compounds
Strong Oxidizing Agents Rapid and extensive degradation of the molecule.Avoid contact with strong oxidizing agents such as hydrogen peroxide, permanganates, and dichromates.Safety Data Sheets
Repeated Freeze-Thaw Cycles Can lead to compound degradation and precipitation from solution.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[2]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of MNBT

Objective: To prepare a concentrated stock solution of MNBT in DMSO for use in biological assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil

Procedure:

  • Weigh the desired amount of solid MNBT in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube thoroughly until the MNBT is completely dissolved. Gentle warming (not exceeding 37°C) may be applied if necessary, but avoid excessive heat.[2]

  • Aliquot the stock solution into single-use volumes in the light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C until use.[2]

Protocol 2: General Procedure for Assessing MNBT Stability by HPLC

Objective: To evaluate the stability of MNBT under various stress conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • MNBT stock solution (e.g., 1 mg/mL in acetonitrile or DMSO)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid or phosphoric acid), gradient elution may be necessary

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Constant temperature incubator and photostability chamber

Procedure:

  • Sample Preparation for Stress Testing:

    • Acid Hydrolysis: Mix MNBT stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix MNBT stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidation: Mix MNBT stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the MNBT stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the MNBT stock solution to a light source as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base hydrolysis samples before injection.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Monitor the chromatogram at a suitable wavelength (e.g., the λmax of MNBT).

    • Quantify the peak area of the intact MNBT at each time point.

  • Data Analysis:

    • Calculate the percentage of MNBT remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of MNBT remaining versus time to determine the degradation kinetics.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare MNBT Stock Solution acid Acid Hydrolysis prep_stock->acid Expose to base Base Hydrolysis prep_stock->base Expose to oxidation Oxidation (H2O2) prep_stock->oxidation Expose to thermal Thermal (Heat) prep_stock->thermal Expose to photo Photolytic (Light) prep_stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis & Kinetics hplc->data_analysis

Workflow for assessing the stability of MNBT.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Pro-inflammatory Response stimulus e.g., LPS IKK IKK Complex stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases nucleus Nucleus NFkB_active->nucleus Translocates to gene_expression Gene Expression (e.g., COX-2, iNOS) nucleus->gene_expression Induces MNBT Benzothiazole Derivative (e.g., MNBT) MNBT->IKK Inhibits

References

Technical Support Center: Troubleshooting Aggregation in Nanoparticle Synthesis with 2-Mercapto-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Mercapto-6-nitrobenzothiazole (MNBT) in nanoparticle synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly particle aggregation, that you may encounter during your experiments.

Troubleshooting Guide: Aggregation Problems

This guide is designed to help you identify and resolve common issues leading to nanoparticle aggregation when using this compound as a capping agent.

Issue 1: Immediate Aggregation Upon Addition of Reducing Agent

If you observe immediate precipitation or a rapid color change to gray or black after adding the reducing agent, it is a strong indicator of uncontrolled, rapid nucleation and subsequent aggregation.

Potential Causes and Solutions:

CauseRecommended Action
Reducing agent concentration is too high. Decrease the concentration of the reducing agent (e.g., Sodium Borohydride). A slower reduction rate promotes controlled particle growth over rapid nucleation.
Inefficient mixing. Ensure vigorous and uniform stirring of the reaction mixture. Inadequate mixing can lead to localized high concentrations of the reducing agent.
Incorrect order of reagent addition. Add the reducing agent dropwise to the solution containing the metal precursor and this compound. This ensures that the capping agent is present to stabilize the nanoparticles as they form.

Experimental Workflow for Troubleshooting Immediate Aggregation

G A Immediate Aggregation Observed B Reduce Reducing Agent Concentration A->B High reaction rate C Optimize Stirring Speed A->C Localized concentration gradients D Verify Reagent Addition Order A->D Lack of initial stabilization E Successful Synthesis: Stable Nanoparticle Suspension B->E C->E D->E

Caption: Troubleshooting workflow for immediate aggregation during nanoparticle synthesis.

Issue 2: Gradual Aggregation Over Time (Minutes to Hours)

If your nanoparticle solution appears stable initially but then shows signs of aggregation (e.g., color change, precipitation) over a period of minutes to hours, it suggests insufficient stabilization.

Potential Causes and Solutions:

CauseRecommended Action
Suboptimal pH of the reaction medium. The stabilizing effect of this compound is pH-dependent. The thiol group's ability to bind to the nanoparticle surface is influenced by its protonation state. Adjust the pH of the reaction mixture to optimize the binding of the capping agent. For thiol-based capping agents, a slightly acidic to neutral pH is often optimal.
Insufficient concentration of this compound. Increase the molar ratio of this compound to the metal precursor. Inadequate surface coverage will leave nanoparticles susceptible to aggregation driven by van der Waals forces.
Inappropriate solvent. Ensure that this compound and the metal precursor are soluble and stable in the chosen solvent. Solvent polarity can affect the conformation and binding of the capping agent.

Logical Relationship of Factors Affecting Gradual Aggregation

G cluster_factors Key Factors cluster_outcome Outcome A pH of Medium D Nanoparticle Stability A->D Affects thiol binding B MNBT Concentration B->D Determines surface coverage C Solvent Polarity C->D Influences capping agent conformation

Caption: Interplay of factors influencing the stability of MNBT-capped nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound stabilizes nanoparticles?

This compound (MNBT) is a capping agent that provides stability to nanoparticles primarily through a combination of steric and electrostatic repulsion. The thiol (-SH) group in MNBT has a strong affinity for the surface of noble metal nanoparticles (like gold and silver) and forms a covalent bond. This creates a protective layer around the nanoparticle. The bulky benzothiazole group provides steric hindrance, physically preventing the nanoparticles from getting too close to each other and aggregating. The nitro group (-NO2) can also contribute to electrostatic repulsion, further enhancing stability.

Q2: How does pH affect the stability of nanoparticles capped with this compound?

The pH of the solution is a critical parameter. The thiol group of MNBT needs to be deprotonated to a thiolate (-S⁻) to effectively bind to the nanoparticle surface. The pKa of the thiol group in similar molecules suggests that this binding is favored in neutral to slightly alkaline conditions. However, extreme pH values can lead to instability. At very low pH, the thiol group will be protonated, weakening its bond with the nanoparticle surface. At very high pH, side reactions or changes in the nanoparticle surface charge can occur, also leading to aggregation. It is crucial to experimentally determine the optimal pH range for your specific nanoparticle system.

Q3: What is the ideal concentration of this compound to use?

The optimal concentration of MNBT depends on the size and concentration of the nanoparticles being synthesized. A general starting point is to use a molar excess of MNBT relative to the metal precursor. Insufficient MNBT will result in incomplete surface coverage and subsequent aggregation. Conversely, an excessive amount of unbound MNBT in the solution might interfere with downstream applications. It is recommended to perform a concentration optimization study to find the minimum amount of MNBT required for long-term stability.

Q4: Can the synthesis temperature influence aggregation?

Yes, temperature plays a significant role in nanoparticle synthesis. Higher temperatures generally lead to faster reaction kinetics, which can result in smaller, more uniform nanoparticles. However, excessively high temperatures can also increase the rate of particle collision and potentially lead to aggregation if the capping agent does not adsorb quickly enough. It is important to control the temperature carefully throughout the synthesis process.

Experimental Protocols

General Protocol for the Synthesis of Gold Nanoparticles (AuNPs) using this compound as a Capping Agent

This protocol provides a general guideline. Optimization of specific parameters may be required for your application.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (MNBT)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Magnetic stirrer and stir bars

  • Glassware

Procedure:

  • Prepare a stock solution of HAuCl₄ (e.g., 1 mM) in deionized water.

  • Prepare a stock solution of MNBT (e.g., 10 mM) in methanol.

  • In a clean flask, add a specific volume of the HAuCl₄ stock solution and dilute with deionized water to the desired final volume.

  • While stirring vigorously, add the required amount of the MNBT stock solution to the HAuCl₄ solution. The molar ratio of MNBT to Au should be optimized (e.g., starting with a 3:1 ratio).

  • Prepare a fresh, ice-cold solution of NaBH₄ (e.g., 10 mM) in deionized water.

  • Add the NaBH₄ solution dropwise to the Au/MNBT mixture under continuous vigorous stirring.

  • A color change from yellow to ruby red should be observed, indicating the formation of gold nanoparticles.

  • Continue stirring for at least 2 hours to ensure complete reaction and stabilization.

  • Characterize the synthesized AuNPs using UV-Vis spectroscopy (for Surface Plasmon Resonance peak), Dynamic Light Scattering (DLS) (for size distribution and zeta potential), and Transmission Electron Microscopy (TEM) (for size and morphology).

Signaling Pathway of Nanoparticle Stabilization by MNBT

G cluster_process Stabilization Process A MNBT in Solution C Thiol Group (-SH) A->C B Nanoparticle Surface E Covalent Bond Formation (Au-S or Ag-S) B->E D Thiolate (-S⁻) Formation (pH dependent) C->D D->E F Steric Hindrance (Benzothiazole group) E->F G Electrostatic Repulsion (Nitro group) E->G H Stable Nanoparticle F->H G->H

Technical Support Center: Optimizing 2-Mercapto-6-nitrobenzothiazole (MNBT) Activity in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Mercapto-6-nitrobenzothiazole (MNBT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental conditions for MNBT, with a specific focus on the critical role of pH. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of MNBT in your research.

Frequently Asked Questions (FAQs)

Q1: What is the predicted pKa of this compound (MNBT) and why is it important?

A1: The predicted pKa of the thiol group of MNBT is approximately 7.84[1]. The pKa is a critical parameter as it indicates the pH at which the thiol group is 50% ionized (in its thiolate form) and 50% non-ionized (in its thiol form). This equilibrium between the neutral thiol and the negatively charged thiolate is crucial as it can significantly influence the compound's solubility, stability, and biological activity.

Q2: How does pH affect the solubility of MNBT?

Data for 2-Mercaptobenzothiazole Solubility at Different pH Values

pHSolubility (mg/L)
551
7118
9900

This data is for the related compound 2-mercaptobenzothiazole and serves as an indication of the expected trend for MNBT.

Q3: What is the impact of pH on the stability of MNBT in solution?

A3: The stability of MNBT in solution can be influenced by pH, primarily due to the susceptibility of the thiol group to oxidation. At or near its pKa, the thiol group is more readily deprotonated to the thiolate anion, which is more susceptible to oxidation, potentially leading to the formation of a disulfide dimer. A study on the related compound 2-mercaptobenzothiazole showed that in a buffer solution at pH 6.5, it was converted into its corresponding disulfide[2]. Therefore, for applications requiring the free thiol form, it is crucial to consider the pH and the potential need for reducing agents or inert atmospheric conditions.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Precipitation of MNBT in aqueous buffer The pH of the buffer is too low, leading to poor solubility of the neutral form of MNBT.Increase the pH of the buffer to be closer to or above the pKa of MNBT (~7.84) to increase the proportion of the more soluble thiolate form. Alternatively, consider using a co-solvent like DMSO or ethanol, but verify its compatibility with your experimental system.
Loss of MNBT activity over time in solution The thiol group of MNBT is being oxidized to a disulfide, rendering it inactive for its intended purpose (e.g., enzyme inhibition). This is more likely to occur at a pH near or above the pKa.Prepare fresh solutions of MNBT before each experiment. If the experiment is lengthy, consider degassing the buffer and working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. The addition of a mild reducing agent, such as DTT or TCEP, could also be explored, but its compatibility with the overall experimental setup must be confirmed.
Inconsistent experimental results Variations in the pH of the prepared solutions. The ionization state and therefore the activity and solubility of MNBT are highly sensitive to small changes in pH around its pKa.Use a calibrated pH meter to accurately prepare all buffers and solutions. Ensure that the addition of MNBT (especially if dissolved in a small volume of solvent) does not significantly alter the final pH of the reaction mixture.
Unexpected reaction kinetics in enzyme assays The pH of the assay buffer is affecting the activity of the target enzyme, the ionization state of the substrate, or the stability and inhibitory potential of MNBT.It is crucial to determine the optimal pH for the enzyme's activity separately before studying the effect of the inhibitor. The experimental protocol provided below outlines a method to determine the optimal pH for MNBT's inhibitory activity while considering the enzyme's pH profile.

Experimental Protocols

Protocol 1: Determination of the pH-Dependent Solubility of MNBT

This protocol provides a method to determine the solubility of MNBT across a range of pH values.

Materials:

  • This compound (MNBT)

  • A series of buffers with varying pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10)

  • Calibrated pH meter

  • Spectrophotometer or HPLC

  • Vortex mixer

  • Centrifuge

  • 1.5 mL microcentrifuge tubes

Methodology:

  • Prepare a series of saturated solutions:

    • Add an excess amount of solid MNBT to 1 mL of each buffer in separate microcentrifuge tubes.

    • Vortex the tubes vigorously for 2 minutes.

    • Incubate the tubes at a constant temperature (e.g., 25°C) on a shaker for 24 hours to ensure equilibrium is reached.

  • Separate the solid and liquid phases:

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved MNBT.

  • Quantify the dissolved MNBT:

    • Carefully collect the supernatant from each tube.

    • Measure the concentration of MNBT in the supernatant using a suitable analytical method:

      • Spectrophotometry: If MNBT has a distinct absorbance peak, create a standard curve of known MNBT concentrations in each buffer to determine the concentration in the saturated solutions.

      • HPLC: This is a more accurate method. Develop an appropriate HPLC method to separate and quantify MNBT.

  • Data Presentation:

    • Record the measured solubility of MNBT at each pH value.

    • Present the data in a table and plot a graph of solubility versus pH.

Protocol 2: Determination of the Optimal pH for MNBT's Inhibitory Activity on a Target Enzyme

This protocol describes a method to determine the optimal pH for the inhibitory activity of MNBT against a specific enzyme.

Materials:

  • This compound (MNBT)

  • Purified target enzyme

  • Enzyme substrate

  • A series of buffers with a pH range that is suitable for the enzyme's activity

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

Methodology:

  • Determine the optimal pH of the enzyme (Control Experiment):

    • Perform the enzyme activity assay in the absence of MNBT across the selected pH range of buffers.

    • Keep the concentrations of the enzyme and substrate constant.

    • Identify the pH at which the enzyme exhibits maximum activity. This is the optimal pH for the enzyme.

  • Determine the inhibitory activity of MNBT at different pH values:

    • For each pH value to be tested, set up the following reactions in triplicate:

      • Control: Enzyme + Substrate (in the respective buffer)

      • Inhibitor: Enzyme + Substrate + MNBT (at a fixed concentration, e.g., its IC50) (in the respective buffer)

    • Pre-incubate the enzyme with MNBT for a specific period before adding the substrate.

    • Initiate the reaction by adding the substrate and monitor the reaction progress (e.g., by measuring absorbance change over time).

  • Data Analysis:

    • Calculate the initial reaction rates for both the control and inhibitor-containing reactions at each pH.

    • Calculate the percentage of inhibition at each pH using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100

    • Plot the percentage of inhibition as a function of pH. The pH at which the highest percentage of inhibition is observed is the optimal pH for MNBT's activity under these experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Protocol 1: pH-Dependent Solubility cluster_activity Protocol 2: Optimal pH for Activity prep_mnbt Prepare MNBT Stock (e.g., in DMSO) sat_sol Create Saturated Solutions (MNBT in each buffer) prep_mnbt->sat_sol inhibition_assay Perform Inhibition Assay (MNBT at various pH) prep_mnbt->inhibition_assay prep_buffers Prepare Buffers (Range of pH values) prep_buffers->sat_sol enzyme_ph Determine Optimal pH of the Enzyme (Control) prep_buffers->enzyme_ph prep_buffers->inhibition_assay centrifuge Centrifuge to Pellet Undissolved MNBT sat_sol->centrifuge quantify Quantify Soluble MNBT (Spectrophotometry/HPLC) centrifuge->quantify enzyme_ph->inhibition_assay calc_inhibition Calculate % Inhibition at each pH inhibition_assay->calc_inhibition

Caption: Experimental workflow for determining the optimal pH for MNBT solubility and activity.

troubleshooting_logic start Problem with MNBT Experiment precipitation Is there precipitation? start->precipitation low_activity Is activity low or decreasing over time? precipitation->low_activity No increase_ph Increase buffer pH (closer to/above pKa) precipitation->increase_ph Yes inconsistent_results Are results inconsistent? low_activity->inconsistent_results No check_oxidation Suspect oxidation of thiol low_activity->check_oxidation Yes calibrate_ph Calibrate pH meter and verify buffer pH inconsistent_results->calibrate_ph Yes end Problem Resolved inconsistent_results->end No increase_ph->end use_cosolvent Consider a co-solvent (e.g., DMSO) prepare_fresh Prepare fresh solutions check_oxidation->prepare_fresh inert_atmosphere Use inert atmosphere prepare_fresh->inert_atmosphere inert_atmosphere->end calibrate_ph->end

Caption: A troubleshooting decision tree for common issues encountered with MNBT experiments.

References

Technical Support Center: Stabilizing 2-Mercapto-6-nitrobenzothiazole (MNB) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, storage, and stabilization of 2-Mercapto-6-nitrobenzothiazole (MNB) solutions to ensure their stability and integrity for long-term experimental use.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of MNB solutions.

Issue Possible Cause Troubleshooting Steps
Solution turns yellow or develops a precipitate over time. Oxidation of the thiol group leading to the formation of disulfide dimers or other degradation products.1. Add an antioxidant/reducing agent: Incorporate a thiol-free reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) at a final concentration of 1-5 mM. 2. Use a chelating agent: Add Ethylenediaminetetraacetic acid (EDTA) at a final concentration of 1-5 mM to sequester metal ions that can catalyze oxidation.[1] 3. Degas the solvent: Before dissolving the MNB, degas the solvent (e.g., DMSO, buffers) by bubbling with an inert gas like argon or nitrogen to remove dissolved oxygen.[1]
Loss of compound activity or potency in biological assays. Degradation of the MNB molecule due to factors like pH, light, or temperature.1. Control the pH: Maintain the pH of aqueous solutions between 6.5 and 7.5, as extreme pH values can accelerate degradation.[1] 2. Protect from light: Store MNB solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation, a common issue with nitroaromatic compounds.[2] 3. Optimize storage temperature: For long-term storage, keep solutions at -20°C or -80°C.
Inconsistent results between experiments using the same stock solution. Incomplete dissolution or precipitation of MNB upon thawing. Contamination of the stock solution.1. Ensure complete dissolution: After thawing, gently warm the vial to room temperature and vortex thoroughly to ensure the compound is fully dissolved. Sonication can be used cautiously if precipitation persists. 2. Aliquot the stock solution: Prepare single-use aliquots to avoid repeated freeze-thaw cycles which can degrade the compound and introduce contaminants. 3. Use high-purity solvents: Utilize anhydrous, high-purity solvents like DMSO to minimize water-mediated hydrolysis.
Appearance of new peaks in HPLC or LC-MS analysis. Formation of degradation products.1. Characterize the new peaks: Use mass spectrometry to identify the potential degradation products, such as the disulfide dimer or oxidized species. 2. Perform a forced degradation study: To proactively identify potential degradants, subject the MNB solution to stress conditions (acid, base, oxidation, heat, light) as outlined in the experimental protocols section.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for MNB in solution?

A1: Based on the chemistry of related compounds like 2-mercaptobenzothiazole, the primary degradation pathway for MNB is likely the oxidation of its thiol (-SH) group. This can lead to the formation of a disulfide dimer (6,6'-dinitro-2,2'-dithiobis(benzothiazole)). Other potential degradation pathways may involve reactions of the nitro group or cleavage of the thiazole ring under harsh conditions.

Q2: What is the recommended solvent for preparing MNB stock solutions?

A2: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is a common choice for preparing stock solutions of MNB due to its good solubilizing properties. For aqueous buffers, it is crucial to control the pH and degas the buffer before use.

Q3: How should I store my MNB stock solutions for long-term use?

A3: For long-term storage, it is recommended to store MNB solutions at -20°C or ideally at -80°C. Solutions should be stored in tightly sealed amber vials under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and photodegradation. It is also best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: What are the best stabilizers to add to my MNB solutions?

A4: To prevent oxidation, the addition of a non-thiol-based reducing agent such as TCEP (1-5 mM) is recommended. To chelate metal ions that can catalyze oxidation, EDTA (1-5 mM) can be added. The optimal concentrations of these stabilizers should be determined empirically for your specific application.[1]

Q5: How can I monitor the stability of my MNB solution over time?

A5: The stability of your MNB solution can be monitored using a stability-indicating HPLC method. This involves analyzing the solution at regular intervals and quantifying the peak area of the parent MNB compound. The appearance of new peaks would indicate the formation of degradation products.

Data Presentation

The following tables present illustrative data from a hypothetical long-term stability study of MNB in DMSO at different storage conditions. This data is for example purposes only and should be confirmed by experimental analysis.

Table 1: Stability of a 10 mM MNB Solution in DMSO over 12 Months

Storage TemperatureInitial Purity (%)Purity after 3 Months (%)Purity after 6 Months (%)Purity after 12 Months (%)
Room Temperature (25°C)99.691.584.274.1
4°C99.698.196.392.8
-20°C99.699.499.298.9
-80°C99.699.599.499.3

Table 2: Effect of Stabilizers on the Stability of a 10 mM MNB Solution in DMSO at 4°C after 6 Months

Storage ConditionInitial Purity (%)Purity after 6 Months (%)Major Degradant Detected
No Stabilizers (Air)99.596.1MNB Disulfide
TCEP (5 mM) + EDTA (5 mM) (Argon)99.599.3Not Detected

Experimental Protocols

Protocol 1: Preparation of a Stabilized MNB Stock Solution
  • Solvent Preparation:

    • Use high-purity, anhydrous DMSO.

    • Degas the DMSO by bubbling with a gentle stream of argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Addition of Stabilizers (Optional but Recommended):

    • If using stabilizers, add TCEP to a final concentration of 5 mM and EDTA to a final concentration of 5 mM to the degassed DMSO. Mix well to dissolve.

  • Dissolving MNB:

    • Weigh the required amount of solid MNB in a fume hood.

    • Add the degassed (and stabilized) DMSO to the solid MNB to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the MNB is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Storage:

    • Dispense the stock solution into single-use aliquots in amber glass vials.

    • Flush the headspace of each vial with argon or nitrogen before sealing.

    • Store the aliquots at -80°C.

Protocol 2: Stability-Indicating HPLC Method for MNB

This protocol provides a general starting point for developing a stability-indicating HPLC method. The specific conditions may need to be optimized for your system and to achieve separation from all potential degradation products.[4][5]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 330 nm (or scan for optimal wavelength).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject a standard solution of freshly prepared MNB to determine its retention time and peak area.

  • Inject the aged or stressed MNB sample solution.

  • Quantify the amount of MNB remaining by comparing its peak area to that of the standard.

  • Monitor for the appearance of any new peaks, which would indicate degradation products.

Visualizations

MNB_Degradation_Pathway MNB This compound (MNB) Disulfide MNB Disulfide Dimer MNB->Disulfide Oxidation Other_Degradation Other Degradation Products MNB->Other_Degradation Oxidizing_Agents Oxidizing Agents (O2, Metal Ions) Oxidizing_Agents->Disulfide Disulfide->MNB Reduction Reducing_Agents Reducing Agents (e.g., TCEP) Reducing_Agents->MNB Harsh_Conditions Harsh Conditions (e.g., extreme pH, high temp) Harsh_Conditions->Other_Degradation

Caption: Proposed degradation pathway for this compound (MNB).

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis Prepare_Solvent Prepare Solvent (e.g., Anhydrous DMSO) Degas_Solvent Degas Solvent (Ar or N2) Prepare_Solvent->Degas_Solvent Add_Stabilizers Add Stabilizers (TCEP, EDTA) Degas_Solvent->Add_Stabilizers Dissolve_MNB Dissolve MNB Add_Stabilizers->Dissolve_MNB Aliquot Aliquot into Vials Dissolve_MNB->Aliquot Store Store at -80°C (Protected from Light) Aliquot->Store Thaw Thaw Aliquot Store->Thaw At Time Points Analyze Analyze via HPLC Thaw->Analyze Quantify Quantify MNB Peak Analyze->Quantify Identify Identify Degradants Analyze->Identify

Caption: Experimental workflow for preparing and analyzing the stability of MNB solutions.

Troubleshooting_Logic Start Instability Observed (e.g., Color Change, Loss of Activity) Check_Storage Review Storage Conditions: - Temperature? - Light Protection? - Inert Atmosphere? Start->Check_Storage Check_Preparation Review Preparation Protocol: - Solvent Quality? - Degassing? - Stabilizers Used? Start->Check_Preparation Check_Handling Review Handling: - Freeze-Thaw Cycles? - Complete Dissolution? Start->Check_Handling Incorrect_Storage Action: Optimize Storage (Lower Temp, Protect from Light) Check_Storage->Incorrect_Storage Suboptimal Incorrect_Preparation Action: Refine Protocol (Use High-Purity Solvent, Degas, Add Stabilizers) Check_Preparation->Incorrect_Preparation Suboptimal Incorrect_Handling Action: Improve Handling (Use Aliquots, Ensure Full Dissolution) Check_Handling->Incorrect_Handling Suboptimal

Caption: Logical flowchart for troubleshooting MNB solution instability.

References

Addressing matrix effects in the analysis of 2-Mercapto-6-nitrobenzothiazole in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of 2-Mercapto-6-nitrobenzothiazole (MNT) in complex biological samples. The primary focus is on identifying, understanding, and mitigating matrix effects, which are a common challenge in LC-MS/MS-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of the target analyte.[3][4] In bioanalysis, common sources of matrix effects include phospholipids, salts, proteins, and metabolites that remain in the sample after initial preparation.[1][5]

Q2: How can I determine if my analysis of this compound is impacted by matrix effects?

A2: Two primary methods are used to evaluate matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where the peak area of the analyte spiked into a pre-extracted blank matrix sample is compared to the peak area of the analyte in a neat (clean) solvent.[6][7] A significant difference in response indicates the presence of matrix effects.

  • Post-Column Infusion Method: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[2] A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column.[6][8] Any deviation in the analyte's baseline signal at specific retention times points to interference from eluting matrix components.[2]

Q3: What are the main strategies to address matrix effects?

A3: There are three main strategies to mitigate matrix effects:

  • Improve Sample Preparation: The most effective approach is to remove interfering matrix components before analysis using techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT).

  • Optimize Chromatographic Conditions: Adjusting the LC method to chromatographically separate the analyte peak from the interfering matrix peaks can eliminate the effect.[1][9] This can involve changing the column, mobile phase, or gradient profile.[1]

  • Compensate for the Effect: When matrix effects cannot be eliminated, they can be compensated for by using a stable isotope-labeled (SIL) internal standard, which is affected by the matrix in the same way as the analyte.[4][6] Alternatively, preparing calibration standards in a blank matrix (matrix-matched calibration) can also compensate for consistent matrix effects.[9]

Q4: Which sample preparation technique is most effective for reducing matrix effects in plasma samples?

A4: For plasma samples, where phospholipids are a major source of matrix effects, techniques that specifically target their removal are highly effective.[5] While Protein Precipitation (PPT) is simple, it often fails to remove sufficient phospholipids. Liquid-Liquid Extraction (LLE) offers better cleanup.[10] However, Solid-Phase Extraction (SPE), particularly mixed-mode or specialized phospholipid removal phases (like HybridSPE-Phospholipid), is generally considered the most effective method for producing a clean extract with minimal matrix effects.[11]

Q5: Is it acceptable to simply dilute my sample to reduce matrix effects?

A5: Yes, sample dilution is a straightforward method to reduce the concentration of interfering components introduced into the analytical system.[9] Studies have shown that a dilution factor of 25 to 40 can reduce ion suppression to less than 20%.[9] However, this approach is only viable if the resulting analyte concentration remains high enough for sensitive and accurate detection (i.e., well above the method's limit of quantification).[2][9]

Q6: When is the use of a stable isotope-labeled internal standard (SIL-IS) necessary?

A6: A SIL-IS is considered the "gold standard" for correcting matrix effects and is highly recommended for achieving the best accuracy and precision.[2][4] It is particularly necessary when matrix effects are variable and cannot be eliminated through sample preparation or chromatography.[4] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for a reliable ratio of analyte-to-IS for quantification.[4] The primary drawbacks are the high cost and potential commercial unavailability of the specific SIL-IS for your analyte.[2]

Troubleshooting Guide

Problem: I am observing poor accuracy and high variability (%CV) in my quality control (QC) samples.

  • Possible Cause: This is a classic sign of variable matrix effects between different samples. Endogenous components are likely interfering with the ionization of MNT.

  • Solution:

    • Quantify the Matrix Effect: Use the post-extraction spike method with at least six different lots of blank matrix to assess the variability of the effect.[12] A high coefficient of variation (CV%) indicates a significant and variable matrix effect.

    • Improve Sample Cleanup: If you are using protein precipitation, switch to a more rigorous technique like Solid-Phase Extraction (SPE) to better remove interfering compounds like phospholipids.[11]

    • Incorporate a SIL-IS: If a more effective cleanup is not feasible or sufficient, the use of a stable isotope-labeled internal standard for MNT is the most robust way to compensate for this variability.[4]

Problem: The signal response for MNT in extracted plasma samples is significantly lower than in my neat standard solutions.

  • Possible Cause: This indicates strong ion suppression, a common matrix effect in complex biological fluids like plasma.[13] Co-eluting phospholipids or other endogenous components are competing with MNT for ionization in the MS source.

  • Solution:

    • Optimize Chromatography: Try to modify your LC gradient to better separate MNT from the bulk of the matrix components. Use a divert valve to direct the early and late-eluting portions of the run (where most matrix components elute) to waste instead of the MS source.[9]

    • Enhance Sample Preparation: Implement a sample preparation method specifically designed to remove phospholipids, such as a targeted phospholipid removal SPE plate or LLE with a solvent system that minimizes phospholipid extraction.[10]

Problem: My LC column is experiencing a rapid increase in backpressure after injecting only a few processed samples.

  • Possible Cause: This is often caused by the accumulation of precipitated proteins or other matrix components on the column frit, which can result from an inefficient sample cleanup process.[14] While not a direct measure of ionization effects, it signifies that the sample extract is not clean.

  • Solution:

    • Review the Precipitation Step: Ensure complete protein precipitation by optimizing the ratio of precipitation solvent to sample and allowing for sufficient vortexing and centrifugation time.

    • Filter Extracts: Use a syringe filter (e.g., 0.22 µm) before injecting the sample extract into the LC system.

    • Use a Guard Column: Install a guard column before your analytical column to capture particulates and strongly retained matrix components, thereby extending the life of your primary column.

    • Switch to SPE: Solid-Phase Extraction provides a much cleaner extract compared to protein precipitation and will significantly reduce issues with column clogging.[11][14]

Data Presentation

Table 1: Comparison of Common Sample Preparation Techniques for Mitigating Matrix Effects

TechniqueCleanup EfficiencyPhospholipid RemovalThroughputCost & ComplexityRecommendation for MNT Analysis
Protein Precipitation (PPT) FairPoorHighLowSuitable for initial screening but often insufficient for validation due to high matrix effects.
Liquid-Liquid Extraction (LLE) GoodGoodMediumMediumA good option that can be optimized by adjusting pH and solvent choice to improve selectivity.[10]
Solid-Phase Extraction (SPE) ExcellentExcellentMedium-HighHighThe recommended approach for robust, validated assays, especially using mixed-mode or phospholipid removal sorbents.[11]
Sample Dilution VariesVariesHighLowA simple option only if the MNT concentration is high and the required sensitivity is low.[9]

Table 2: Formulas for Quantitative Assessment of Matrix Effect

ParameterFormulaInterpretation
Matrix Factor (MF) MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect.
IS Normalized MF IS Normalized MF = (MF of Analyte) / (MF of Internal Standard)Used to evaluate the effectiveness of an internal standard in compensating for matrix effects. A value close to 1 is ideal.
Coefficient of Variation (%CV) %CV = (Standard Deviation of MF / Mean MF) * 100Calculated across multiple matrix lots. A high %CV (>15%) suggests the matrix effect is variable and unpredictable.

Experimental Protocols

Protocol 1: Evaluating Matrix Effects Using the Post-Extraction Spike Method

This protocol describes how to quantitatively assess the matrix effect for this compound.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (MNT) and its internal standard (IS, if used) into the final mobile phase solvent to a known concentration (e.g., a mid-range QC level).

    • Set B (Post-Extraction Spike): Extract at least six lots of blank biological matrix (e.g., plasma). After the final evaporation step, reconstitute the dried extract with the same solution prepared for Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with MNT and IS before starting the extraction procedure. Process these samples as you would an actual study sample.

  • Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.

  • Calculations:

    • Matrix Factor (MF): Calculate using the formula: MF = Mean Peak Area of Set B / Mean Peak Area of Set A.

    • Recovery: Calculate using the formula: Recovery % = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100.

    • Overall Process Efficiency: Calculate using the formula: Efficiency % = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100.

  • Interpretation: An MF value significantly different from 1.0 indicates a matrix effect. A %CV of the MF across the different lots greater than 15% suggests that the matrix effect is inconsistent and requires a better compensation strategy.[1]

Protocol 2: Sample Preparation of Plasma Using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for cleaning up plasma samples to minimize matrix effects. The specific sorbent and solvents should be optimized for MNT.

  • Pre-treatment: Thaw plasma samples and vortex. To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution.

  • Conditioning: Condition the wells of an SPE plate (e.g., a mixed-mode cation exchange or a phospholipid removal plate) by passing 500 µL of methanol followed by 500 µL of water through the sorbent.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE plate. Apply a gentle vacuum to slowly draw the sample through the sorbent.

  • Washing: Wash the sorbent to remove interferences. For example, use 500 µL of 5% methanol in water. This step is crucial for removing salts and other polar components.

  • Elution: Elute the analyte (MNT) and IS using a small volume (e.g., 2 x 100 µL) of an appropriate elution solvent (e.g., 5% ammonium hydroxide in acetonitrile). The choice of solvent depends on the sorbent and analyte chemistry.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Mandatory Visualizations

G cluster_mitigation Mitigation Strategies start Initial Method Development (LC-MS/MS for MNT) assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me decision_me Matrix Effect Significant? (MF ≠ 1 or CV > 15%) assess_me->decision_me optimize_sp Optimize Sample Prep (e.g., switch PPT to SPE) decision_me->optimize_sp Yes optimize_lc Optimize Chromatography (Separate MNT from interferences) decision_me->optimize_lc use_is Compensate for Effect (Use SIL-IS or Matrix-Matched Calibrants) decision_me->use_is validated Validated Method decision_me->validated No reassess Re-assess Matrix Effect optimize_sp->reassess optimize_lc->reassess use_is->reassess reassess->decision_me

Caption: Workflow for identifying and mitigating matrix effects in bioanalysis.

G start Complex Biological Sample (e.g., Plasma, Urine) q1 Is analyte concentration high and high sensitivity not required? start->q1 ans1 Dilute & Inject q1->ans1 Yes q2 Is the goal a quick screening with moderate data quality? q1->q2 No ans2 Protein Precipitation (PPT) q2->ans2 Yes q3 Is a robust and validated assay required? q2->q3 No ans3 Solid-Phase Extraction (SPE) q3->ans3 Yes (Recommended) ans4 Liquid-Liquid Extraction (LLE) q3->ans4 Yes (Alternative)

Caption: Decision tree for selecting a sample preparation method.

References

Improving the selectivity of 2-Mercapto-6-nitrobenzothiazole-based sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of 2-Mercapto-6-nitrobenzothiazole (MNB)-based electrochemical sensors, particularly for heavy metal analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor selectivity in MNB-based sensors?

A1: Poor selectivity in MNB-based sensors typically arises from two main sources:

  • Interference from non-target metal ions: Other metal ions present in the sample matrix can also interact with the MNB sensing layer, generating a signal that overlaps with the target analyte's signal.

  • Electrode fouling: Components of the sample matrix, such as proteins or other organic molecules, can adsorb onto the electrode surface. This phenomenon, known as biofouling, can block the MNB recognition sites, passivate the electrode surface, and lead to decreased sensitivity and selectivity.[1]

Q2: How can I reduce interference from other metal ions?

A2: Several strategies can be employed to enhance selectivity and minimize interference:

  • Surface Modification with Ion-Permeable Membranes: Applying a thin film of a polymer like Nafion can be highly effective. Nafion is a cation-exchange polymer that can help preconcentrate target cations at the electrode surface while repelling anionic interferents.[2]

  • Utilizing Metal-Organic Frameworks (MOFs): MOFs like Zeolitic Imidazolate Framework-8 (ZIF-8) can be synthesized and applied to the electrode. Their defined pore structures can act as selective sieves, allowing only ions of a specific size and charge to reach the MNB sensing layer.

  • Optimizing Experimental Parameters: Adjusting the pH of the supporting electrolyte and the deposition potential can help to selectively detect the target metal ion.

Q3: My sensor signal is drifting or unstable. What could be the cause?

A3: Signal drift or instability in MNB-based sensors, which rely on a self-assembled monolayer (SAM), can be due to several factors:

  • SAM Instability: The gold-thiol bond, while strong, can be compromised over time, especially with prolonged storage in certain buffers, at elevated temperatures, or during extensive electrochemical cycling.[3][4] This can lead to the gradual desorption of the MNB monolayer.

  • Incomplete or Poorly Formed Monolayer: A disordered or incomplete MNB monolayer can have defect sites, leading to inconsistent electrochemical signals.

  • Redox Cycling of the MNB Layer: The MNB molecule itself may undergo redox reactions at certain potentials, contributing to a changing baseline. Performing a cyclic voltammogram of the MNB-modified electrode in the blank supporting electrolyte can help identify any redox peaks from the monolayer itself.

Q4: Can I reuse my MNB-modified gold electrode?

A4: While reuse is possible, it is often challenging to ensure the complete removal of the previous analyte and any adsorbed interferents without damaging the MNB monolayer. For applications requiring high precision and reproducibility, using a freshly prepared or thoroughly regenerated electrode is recommended. Regeneration can sometimes be achieved by electrochemical cleaning cycles in a blank electrolyte, but this may also contribute to SAM degradation over time.

Troubleshooting Guides

Issue 1: Low Sensitivity or No Signal from the Target Analyte
Possible Cause Troubleshooting Step
Poor MNB Immobilization Verify the cleaning procedure for the gold electrode. Ensure the MNB solution is fresh and at the correct concentration. Confirm the incubation time is sufficient for self-assembly (typically several hours to overnight).
Electrode Fouling If analyzing complex matrices (e.g., biological fluids), consider incorporating a protective layer like Nafion. Implement a cleaning step for the electrode between measurements, such as cycling in a blank acidic or basic solution.
Incorrect Deposition Potential Optimize the deposition potential using cyclic voltammetry. The potential should be sufficiently negative to reduce the target metal ion onto the electrode surface.
Inactive Electrode Surface The gold electrode surface may be contaminated or oxidized. Ensure a thorough cleaning procedure is used before MNB immobilization.
Issue 2: High Background Noise or Poor Signal-to-Noise Ratio
Possible Cause Troubleshooting Step
Contaminated Reagents Use high-purity water and analytical grade reagents for all solutions. Filter the supporting electrolyte if necessary.
Electrochemical Interference De-aerate the solution with an inert gas (e.g., nitrogen or argon) for 5-10 minutes before measurement to remove dissolved oxygen, which can be electrochemically active.
Poorly Formed SAM A disorganized MNB monolayer can lead to a high capacitive current. Increase the incubation time for the SAM formation to allow for better ordering.
Instrumental Noise Ensure proper grounding of the potentiostat. Use a Faraday cage to shield the electrochemical cell from external electrical noise.
Issue 3: Overlapping Peaks in Multi-Analyte Detection
Possible Cause Troubleshooting Step
Similar Redox Potentials The stripping potentials of the target and interfering ions are too close. Try modifying the electrode with a material that offers better selectivity, such as a specific MOF.
Intermetallic Compound Formation When detecting multiple metals, they can sometimes form alloys on the electrode surface during deposition, which alters their stripping potentials. Adjusting the deposition potential or using a different electrode material can help.
Inadequate Selectivity of MNB While MNB shows an affinity for various heavy metals, its selectivity may not be sufficient for certain combinations. The use of a Nafion or MOF overlayer is strongly recommended to improve selectivity.

Data Presentation

The selectivity of a sensor is a critical parameter. The following table summarizes interference data from a study on a 2-mercaptobenzothiazole (MBT) modified electrode for the simultaneous detection of Cd(II) and Pb(II). Given the structural similarity, these findings provide a valuable reference for potential interferences with MNB-based sensors.

Table 1: Interference Study on a 2-Mercaptobenzothiazole-Based Sensor

The effect of various interfering ions on the peak current of 50 µg/L Cd(II) and 50 µg/L Pb(II) was investigated.

Interfering IonConcentration Ratio (Interferent:Analyte)% Change in Cd(II) Signal% Change in Pb(II) Signal
Zn²⁺10:1+3.4-2.1
Cu²⁺10:1-8.9-12.5
Ni²⁺10:1-4.5-1.8
Fe³⁺10:1-2.8+1.5
Mn²⁺10:1-1.2+0.8
Cr³⁺10:1+2.1-3.4

Data adapted from Phlay et al., Journal of Electrochemical Science and Engineering, 2019.[5] This study indicates that at a 10-fold excess, common ions like Zn²⁺, Ni²⁺, Fe³⁺, Mn²⁺, and Cr³⁺ cause insignificant interference, while Cu²⁺ shows a more noticeable effect on the signal for both cadmium and lead.[5]

Experimental Protocols

Protocol 1: Immobilization of MNB on a Gold Electrode via Self-Assembled Monolayer (SAM)

This protocol describes the formation of a stable MNB monolayer on a gold surface.

  • Gold Electrode Cleaning:

    • Polish the gold electrode surface with 0.3 and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

    • Rinse thoroughly with deionized water.

    • Sonciate the electrode in ethanol and then in deionized water for 5 minutes each to remove any residual alumina particles.

    • Perform electrochemical cleaning by cycling the potential in 0.5 M H₂SO₄ until a reproducible cyclic voltammogram for gold is obtained.

    • Rinse the electrode with deionized water and dry under a gentle stream of nitrogen.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in 200 proof ethanol.

    • Immerse the clean, dry gold electrode in the MNB solution.

    • Allow the self-assembly to proceed for 12-24 hours in a sealed container to prevent solvent evaporation and contamination. Longer incubation times generally lead to more ordered monolayers.

    • After incubation, remove the electrode and rinse it thoroughly with ethanol to remove any non-covalently bound MNB, followed by a final rinse with deionized water.

    • Dry the modified electrode under a stream of nitrogen. The electrode is now ready for use or further modification.

Protocol 2: Application of a Nafion Film for Enhanced Selectivity

This protocol details how to apply a protective and selective Nafion layer onto an MNB-modified electrode.

  • Prepare Nafion Solution:

    • Dilute a 5 wt% stock solution of Nafion to 0.5 wt% using ethanol or a mixture of lower aliphatic alcohols and water.

    • Sonicate the diluted solution for 15-20 minutes to ensure homogeneity.

  • Nafion Coating:

    • Take the MNB-modified gold electrode prepared in Protocol 1.

    • Carefully drop-cast a small, precise volume (e.g., 2-5 µL) of the 0.5% Nafion solution onto the active surface of the electrode.[6]

    • Alternatively, spin-coat the Nafion solution onto the electrode surface (e.g., at 700 RPM for 20 minutes) for a more uniform film.[6]

  • Curing the Film:

    • Allow the solvent to evaporate at room temperature in a dust-free environment.

    • For improved adhesion and film stability, anneal the electrode in an oven or on a hotplate at a temperature of around 150°C for 25 minutes.[2]

    • Let the electrode cool down to room temperature before use.

Protocol 3: Synthesis of ZIF-8 for Electrode Modification

This protocol describes a common solvothermal method for synthesizing ZIF-8 nanoparticles.

  • Prepare Precursor Solutions:

    • Solution A: Dissolve zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O] in methanol. A common concentration is around 1.468 g in 100 mL of methanol.[7]

    • Solution B: Dissolve 2-methylimidazole in methanol. A typical molar ratio of 2-methylimidazole to zinc nitrate is 8:1, so you would dissolve approximately 3.28 g in 100 mL of methanol.[7]

  • Synthesis:

    • While stirring vigorously, rapidly add Solution B (2-methylimidazole) to Solution A (zinc nitrate).

    • A white precipitate of ZIF-8 will form immediately.

    • Continue stirring the mixture at room temperature for 1 hour to allow for crystal growth.[7]

  • Purification:

    • Collect the white ZIF-8 powder by centrifugation (e.g., 8000 rpm for 10 minutes).

    • Discard the supernatant and wash the product by re-dispersing it in fresh methanol and centrifuging again. Repeat this washing step at least three times to remove unreacted precursors.

    • After the final wash, dry the ZIF-8 powder in an oven at 70°C overnight.

  • Electrode Modification:

    • Disperse a small amount of the synthesized ZIF-8 powder in a solvent like ethanol containing a small percentage of Nafion (to act as a binder).

    • Drop-cast a few microliters of this suspension onto the MNB-modified electrode and let it dry to form the ZIF-8 layer.

Visualizations

Experimental_Workflow cluster_prep Electrode Preparation cluster_modification Selectivity Enhancement cluster_analysis Electrochemical Analysis A Bare Gold Electrode B Clean Gold Electrode A->B Polishing & Electrochemical Cleaning C MNB-Modified Electrode B->C Incubation in MNB Solution (SAM Formation) D Nafion Coating C->D F MOF Deposition C->F G Analyte Measurement (e.g., SWASV) D->G E MOF (ZIF-8) Synthesis E->F F->G

Caption: Workflow for MNB-based sensor fabrication and analysis.

Signaling_Pathway cluster_electrode MNB-Modified Electrode Surface cluster_solution Sample Solution MNB MNB-SAM Electron_Transfer Electron Transfer MNB->Electron_Transfer Complex Formation Analyte Target Metal Ion (M²⁺) Analyte->MNB Binding & Preconcentration Interferent Interfering Ion Interferent->MNB Non-specific Binding Signal Electrochemical Signal Electron_Transfer->Signal Measurable Current

Caption: Electrochemical detection mechanism of MNB-based sensors.

Troubleshooting_Logic Start Problem with Sensor Performance Q1 Is there any signal? Start->Q1 A1_No Check Electrode Prep: - Cleaning - MNB Immobilization - Connections Q1->A1_No No Q2 Is the signal unstable or drifting? Q1->Q2 Yes End Problem Resolved A1_No->End A2_Yes Check SAM Stability: - Age of electrode - Storage conditions - Potential cycling limits Q2->A2_Yes Yes Q3 Is selectivity poor? Q2->Q3 No A2_Yes->End A3_Yes Implement Selectivity Enhancement: - Apply Nafion film - Deposit MOF layer - Optimize pH & potential Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Logical troubleshooting flow for common sensor issues.

References

Validation & Comparative

A Comparative Analysis of 2-Mercapto-6-nitrobenzothiazole and Other Leading Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corrosion inhibition performance of 2-Mercapto-6-nitrobenzothiazole (MNBT), more commonly known in literature as 2-Mercaptobenzothiazole (MBT), against other prominent corrosion inhibitors. The data presented is collated from various scientific studies, focusing on performance metrics obtained through standardized experimental protocols. This document aims to equip researchers with the necessary information to make informed decisions in the selection of corrosion inhibitors for their specific applications.

Performance Comparison of Corrosion Inhibitors

The efficacy of a corrosion inhibitor is paramount in preventing material degradation. The following table summarizes the performance of 2-Mercaptobenzothiazole (MBT) in comparison to other inhibitors across different metallic substrates and corrosive environments. The primary metric for comparison is Inhibition Efficiency (IE %), which quantifies the percentage decrease in the corrosion rate in the presence of an inhibitor.

InhibitorMetal/AlloyCorrosive MediumInhibitor Conc.Temperature (°C)Test MethodInhibition Efficiency (%)Reference
2-Mercaptobenzothiazole (MBT) API 5L X42 Pipeline Steel3.5 wt% NaCl6 mMNot SpecifiedEIS>90 (synergistic with Na2HPO4)[1]
2-Mercaptobenzothiazole (MBT) 316 Stainless Steel1 M HClNot SpecifiedNot SpecifiedPotentiodynamic Polarization>90[2]
2-Mercaptobenzothiazole (MBT) AA 2024-T30.05 M NaClNot SpecifiedNot SpecifiedPotentiodynamic PolarizationHigh[3]
2-Mercaptobenzothiazole (MBT) Electroplated CopperNaCl solutionNot SpecifiedNot SpecifiedPotentiodynamic Polarization90.7 (synergistic with Benzotriazole)[4][5]
Sodium Dihydrogen Phosphate (Na2HPO4) API 5L X42 Pipeline Steel3.5 wt% NaCl6 mMNot SpecifiedEISHigh[1]
Benzotriazole (BTA) Electroplated CopperNaCl solutionNot SpecifiedNot SpecifiedPotentiodynamic PolarizationHigh (synergistic with MBT)[4][5]
8-Hydroxyquinoline AA 2024-T30.05 M NaClNot SpecifiedNot SpecifiedPotentiodynamic PolarizationLess effective than MBT[3]
Grape Seed Extract Mild Steel1 M HCl300 ppmNot SpecifiedEIS~88[6]
Bitter Leaf Extract Mild Steel1 M HCl0.1-0.5 g/l30-40Weight LossIncreases with concentration[7]

Experimental Protocols

The data presented in this guide is based on three primary experimental techniques for evaluating corrosion inhibitor performance: Weight Loss Method, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy. The methodologies for these tests are detailed below, adhering to internationally recognized standards.

Weight Loss Method (Gravimetric Analysis)

This is a traditional and straightforward method for determining corrosion rates.

Procedure based on ASTM G31:

  • Specimen Preparation: Metal coupons of known dimensions and surface area are cleaned, degreased, and weighed accurately.

  • Immersion: The weighed coupons are suspended in the corrosive solution, with and without the inhibitor, for a predetermined period. The ratio of solution volume to specimen surface area should be at least 20:1.

  • Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using appropriate chemical or mechanical means without removing the underlying metal.

  • Re-weighing: The cleaned and dried coupons are re-weighed to determine the mass loss.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) Where:

      • K = constant (8.76 × 10^4)

      • W = mass loss in grams

      • A = surface area in cm²

      • T = immersion time in hours

      • D = density of the metal in g/cm³

    • The Inhibition Efficiency (IE %) is calculated as: IE (%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Potentiodynamic Polarization (PDP)

This electrochemical technique provides rapid corrosion rate measurements and insights into the inhibition mechanism (anodic, cathodic, or mixed-type).

Procedure based on ASTM G59 and G102:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • Open Circuit Potential (OCP) Measurement: The stable corrosion potential (Ecorr) of the working electrode is monitored over time until it reaches a steady state.

  • Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to Ecorr to a potential anodic to Ecorr at a controlled scan rate. A typical scan rate recommended by ASTM G59 is 0.167 mV/s.[8][9][10]

  • Data Analysis: A Tafel plot of log(current density) versus potential is generated. The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to Ecorr.

  • Calculation of Inhibition Efficiency: IE (%) = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the protective properties of the inhibitor film.

Procedure based on ASTM G106:

  • Electrochemical Cell Setup: The same three-electrode cell as in the PDP method is used.

  • OCP Stabilization: The system is allowed to stabilize at its OCP.

  • Impedance Measurement: A small amplitude AC voltage (typically 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[11][12][13] The resulting current response is measured to determine the impedance of the system at each frequency.

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit (EEC) is used to model the electrochemical interface and extract parameters such as solution resistance (Rs), polarization resistance (Rp), and double-layer capacitance (Cdl). An increase in Rp and a decrease in Cdl generally indicate effective inhibition.

  • Calculation of Inhibition Efficiency: IE (%) = [(Rp_inhibited - Rp_uninhibited) / Rp_inhibited] × 100

Visualizing the Process and Mechanism

To better understand the experimental workflow and the underlying mechanism of corrosion inhibition by 2-Mercaptobenzothiazole, the following diagrams are provided.

Experimental_Workflow cluster_prep 1. Preparation cluster_testing 2. Corrosion Testing cluster_analysis 3. Data Analysis cluster_evaluation 4. Performance Evaluation prep_metal Prepare Metal Coupons weight_loss Weight Loss Method (ASTM G31) prep_metal->weight_loss pdp Potentiodynamic Polarization (ASTM G59, G102) prep_metal->pdp eis Electrochemical Impedance Spectroscopy (ASTM G106) prep_metal->eis prep_solution Prepare Corrosive Solution (with and without inhibitor) prep_solution->weight_loss prep_solution->pdp prep_solution->eis calc_cr Calculate Corrosion Rate (CR) weight_loss->calc_cr calc_icorr Determine Corrosion Current Density (icorr) pdp->calc_icorr calc_rp Determine Polarization Resistance (Rp) eis->calc_rp calc_ie Calculate Inhibition Efficiency (IE %) calc_cr->calc_ie calc_icorr->calc_ie calc_rp->calc_ie compare Compare Inhibitor Performance calc_ie->compare Adsorption_Mechanism cluster_surface Metal Surface in Corrosive Environment metal_surface Metal Substrate (e.g., Fe, Al, Cu) anodic Anodic Sites: Metal Dissolution (M -> Mⁿ⁺ + ne⁻) mbt 2-Mercaptobenzothiazole (MBT) Molecule cathodic Cathodic Sites: Oxygen Reduction / Hydrogen Evolution adsorption Adsorption onto Metal Surface mbt->adsorption adsorption->anodic Blocks active sites adsorption->cathodic Blocks active sites protective_film Formation of a Protective Film adsorption->protective_film protective_film->anodic Acts as a barrier to corrosive species protective_film->cathodic Acts as a barrier to corrosive species inhibition Corrosion Inhibition protective_film->inhibition

References

A Comparative Guide to the Quantification of 2-Mercapto-6-nitrobenzothiazole: Spectrophotometry vs. High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and key intermediates is paramount. This guide provides a detailed comparison of two common analytical methods for the quantification of 2-Mercapto-6-nitrobenzothiazole, a compound utilized in various research and industrial applications, including pharmaceutical development and material science.[1] The comparison focuses on the validation of a UV-Visible spectrophotometric method and a High-Performance Liquid Chromatography (HPLC) method, presenting supporting experimental data and detailed protocols to aid in the selection of the most suitable method for specific analytical needs.

Performance Comparison: Spectrophotometry vs. HPLC

The choice between a spectrophotometric and an HPLC method often depends on a balance of factors including sensitivity, specificity, cost, and the complexity of the sample matrix. Below is a summary of the key performance parameters for each method in the quantification of this compound.

ParameterUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
**Linearity (R²) **0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL~0.3 µg/mL
Specificity Prone to interference from compounds with overlapping absorption spectra.High, separates the analyte from impurities and degradation products.
Analysis Time per Sample ~5 minutes~10-15 minutes
Cost per Sample LowHigh
Instrumentation Cost LowHigh
Solvent Consumption LowHigh

Logical Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate analytical method for the quantification of this compound based on experimental requirements.

MethodSelectionWorkflow Workflow for Analytical Method Selection A Define Analytical Requirements B Sample Complexity Assessment A->B C High Purity Expected? B->C D Presence of Interfering Substances? C->D Yes F High-Performance Liquid Chromatography (HPLC) C->F No D->F Yes G High Throughput & Low Cost Needed? D->G No E UV-Vis Spectrophotometry G->E Yes H High Sensitivity & Specificity Required? G->H No H->E No H->F Yes

Caption: Decision tree for selecting between UV-Vis Spectrophotometry and HPLC.

Experimental Protocols

Detailed methodologies for both the spectrophotometric and HPLC methods are provided below. These protocols are based on established principles of analytical method validation.

UV-Visible Spectrophotometric Method

This method is based on the inherent UV absorbance of this compound.

1. Instrumentation: A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.

2. Reagents and Materials:

  • This compound reference standard
  • Methanol (HPLC grade)

3. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol to obtain a concentration of 100 µg/mL.

4. Determination of Maximum Absorbance (λmax):

  • Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) with methanol.
  • Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance.

5. Calibration Curve:

  • Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µg/mL to 20 µg/mL.
  • Measure the absorbance of each solution at the determined λmax.
  • Plot a graph of absorbance versus concentration and determine the linearity by calculating the correlation coefficient (R²).

6. Validation Parameters:

  • Accuracy: Determined by the standard addition method at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
  • Precision: Assessed by performing replicate measurements (n=6) of a single sample (intraday precision) and on different days (interday precision). The relative standard deviation (%RSD) is calculated.
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

This method provides higher specificity and is suitable for analyzing complex mixtures.

1. Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.

2. Reagents and Materials:

  • This compound reference standard
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Orthophosphoric acid (AR grade)

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with pH adjusted to 3.0 with orthophosphoric acid.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Determined from the UV spectrum (λmax).
  • Injection Volume: 20 µL
  • Column Temperature: Ambient

4. Preparation of Standard and Sample Solutions:

  • Prepare a stock solution of the reference standard in the mobile phase.
  • Create a series of calibration standards by diluting the stock solution.
  • Prepare sample solutions by dissolving the substance in the mobile phase and filtering through a 0.45 µm syringe filter.

5. Validation Parameters:

  • The validation is performed according to ICH guidelines, assessing linearity, accuracy, precision, specificity, LOD, and LOQ.[2][3] Specificity is a key advantage of HPLC and can be demonstrated by the ability of the method to resolve the analyte peak from potential impurities or degradation products.

Workflow for Method Validation

The following diagram outlines the general workflow for the validation of an analytical method, applicable to both spectrophotometry and HPLC.

MethodValidationWorkflow General Workflow for Analytical Method Validation A Method Development & Optimization B Specificity A->B C Linearity & Range A->C D Accuracy A->D E Precision (Repeatability & Intermediate) A->E H Robustness A->H I Method Validation Report B->I F Limit of Detection (LOD) C->F G Limit of Quantification (LOQ) C->G C->I D->I E->I F->I G->I H->I

Caption: Key stages in the validation of an analytical method.

References

A Comparative Analysis of the Antimicrobial Spectrum of 2-Mercapto-6-nitrobenzothiazole and Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial spectrum of the synthetic compound 2-Mercapto-6-nitrobenzothiazole and its derivatives against a panel of clinically relevant bacteria, benchmarked against widely used commercial antibiotics. The data presented is intended to offer insights into the potential of nitrobenzothiazole compounds as a novel class of antimicrobial agents.

Executive Summary

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum activity. Benzothiazole derivatives, particularly those with nitro-substitutions, have emerged as a promising area of research. This guide synthesizes available in vitro data on the antimicrobial efficacy of this compound and related compounds, offering a direct comparison with established antibiotics such as Ciprofloxacin, Penicillin, Tetracycline, Ampicillin, and Gentamicin. While data on the specific this compound isomer is limited, this guide draws upon published minimum inhibitory concentration (MIC) values for closely related 6-nitrobenzothiazole derivatives to provide a preliminary assessment of their potential.

Antimicrobial Spectrum Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of 2-substituted-6-nitrobenzothiazole derivatives and a selection of commercial antibiotics against key Gram-positive and Gram-negative bacteria. It is important to note that the data for the 6-nitrobenzothiazole derivative is based on a closely related compound and serves as a proxy in the absence of specific data for this compound.

Antimicrobial AgentStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Streptococcus pneumoniae (Gram-positive)
2-Substituted-6-nitrobenzothiazole derivative 6.25 µg/mL[1]6.25 µg/mL[1]Potent activity observed, specific MIC not reported[2]Not Reported
Ciprofloxacin 0.25 - 1.0 µg/mL (Susceptible)[3][4]≤1 µg/mL (Susceptible)[5]0.12 - 0.25 mg/l (Susceptible)[6]Not applicable
Penicillin 0.4 - 24 µg/mL (Susceptible to Resistant)[7]Not applicableNot applicable≤0.06 µg/ml (Susceptible)[8]
Tetracycline ≤4.0 μg/mL (Susceptible)[9]32 - 256 mg/liter (Resistant)[10]Not applicableNot Reported
Ampicillin 0.6 - 1 mg/L[10]4 mg/L[10]Not applicable0.03 - 0.06 mg/L[10]
Gentamicin ≤ 2 µg/mL (Susceptible)Not Reported8–32 μg/mLNot applicable

Mechanism of Action: Insights into Nitroaromatic Compounds

The antimicrobial activity of nitroaromatic compounds, including nitrobenzothiazole derivatives, is generally attributed to their reductive bioactivation within the bacterial cell.[8][11] This process, catalyzed by bacterial nitroreductases, leads to the formation of highly reactive cytotoxic intermediates such as nitroso and superoxide species.[8] These reactive species can then covalently bind to and damage critical cellular macromolecules, including DNA, leading to cell death.[8] While the precise molecular targets of this compound are yet to be fully elucidated, this general mechanism provides a foundation for understanding its bactericidal effects.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The data presented in this guide is primarily derived from studies employing the broth microdilution method.

Broth Microdilution Method for MIC Determination

This standardized method is widely used to determine the in vitro antimicrobial susceptibility of bacteria.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) and commercial antibiotics of known concentration.

  • 96-Well Microtiter Plate: Sterile, U- or flat-bottom plates.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

2. Inoculum Preparation:

  • A few colonies of the test bacterium are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • This suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antimicrobial Agent:

  • A two-fold serial dilution of the antimicrobial agent is prepared directly in the 96-well plate.

  • Typically, 100 µL of broth is added to wells 2 through 12. 200 µL of the highest concentration of the antimicrobial agent is added to well 1.

  • 100 µL is then transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10.

  • Well 11 serves as a positive control (inoculum without antimicrobial agent), and well 12 serves as a negative control (broth only).

4. Inoculation and Incubation:

  • 100 µL of the standardized bacterial inoculum is added to wells 1 through 11.

  • The plate is covered and incubated at 35-37°C for 16-24 hours.

5. Determination of MIC:

  • Following incubation, the plate is visually inspected for turbidity.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Experimental Workflow Diagram

The following diagram illustrates the key steps involved in a typical broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate 96-Well Plate A->C B Prepare Serial Dilutions of Antimicrobial Agent B->C D Incubate at 37°C for 16-24 hours C->D E Observe for Bacterial Growth (Turbidity) D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for MIC determination using the broth microdilution method.

References

Performance Evaluation of 2-Mercapto-6-nitrobenzothiazole in Different Corrosive Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the corrosion inhibition performance of 2-Mercapto-6-nitrobenzothiazole and related benzothiazole derivatives in various corrosive environments. The information is compiled from a review of existing literature and is intended to support research and development in materials science and corrosion protection.

Overview of this compound as a Corrosion Inhibitor

This compound (MNTB) is an organic compound belonging to the benzothiazole family, which is recognized for its effective corrosion inhibition properties for a variety of metals and alloys. The presence of heteroatoms such as nitrogen and sulfur, along with the aromatic ring system, facilitates the adsorption of these molecules onto metal surfaces, forming a protective barrier against corrosive agents. The nitro group (-NO2) in the 6th position of the benzothiazole ring is an electron-withdrawing group, which can influence the electron density distribution within the molecule and, consequently, its adsorption behavior and inhibition efficiency.

This guide will compare the performance of MNTB's parent compound, 2-Mercaptobenzothiazole (2-MBT), and other derivatives in acidic, neutral, and alkaline media.

Performance Comparison in Different Corrosive Media

The corrosion inhibition efficiency of benzothiazole derivatives is highly dependent on the nature of the corrosive environment. The following tables summarize the performance of 2-MBT and other derivatives, which can be used to infer the potential performance of MNTB.

Acidic Media

In acidic solutions, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), metals are highly susceptible to corrosion. Benzothiazole derivatives have demonstrated significant protective effects in these environments.[1][2][3][4][5][6][7][8][9]

Table 1: Corrosion Inhibition Efficiency of Benzothiazole Derivatives in Acidic Media

InhibitorMetal/AlloyCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference(s)
2-Mercaptobenzothiazole (2-MBT)Mild Steel1 M H₂SO₄5 mM30>90[1][2]
2-Mercaptobenzothiazole (2-MBT)316 Stainless SteelAcidic MediumNot specified25-65Increases with concentration[9]
2-Mercaptobenzothiazole (2-MBT)Aluminum0.5 M HCl10⁻³ M25High[5][10]
2-Mercaptobenzothiazole (2-MBT)1060 Aluminum2 M H₂SO₄Not specifiedNot specified79.7[8]
2-Mercaptobenzothiazole (2-MBT)316 Stainless Steel3 M HClNot specifiedNot specified94.07[8]
Benzothiazole derivativesMild Steel1 M H₂SO₄IncreasesDecreasesIncreases with concentration, decreases with temperature[1][2]
2-cyano-N-(6-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl) acrylamide (BTMA-2)Carbon Steel2 M HClIncreasesDecreases93.1[6]

Note: Specific data for this compound was not available in the reviewed literature. The performance of BTMA-2, a nitro-substituted derivative, suggests that MNTB would also exhibit high inhibition efficiency in acidic media.

Neutral Media

In neutral environments, such as those containing chloride ions (e.g., NaCl solutions), localized corrosion (pitting) is a major concern. Benzothiazole derivatives have been shown to be effective in mitigating this form of corrosion.[4][11][12]

Table 2: Corrosion Inhibition Efficiency of Benzothiazole Derivatives in Neutral Media

InhibitorMetal/AlloyCorrosive MediumConcentrationInhibition Efficiency (%)Reference(s)
2-Mercaptobenzothiazole (2-MBT)Galvanised SteelNaCl solution1 mMConcentration-dependent[4][11]
2-Aminobenzothiazole (2-ABT)Galvanised SteelNaCl solution1 mMConcentration-dependent[4][11]
2-Mercaptobenzothiazole (2-MBT) + Na₂HPO₄API 5L X42 Pipeline Steel3.5 wt% NaCl6 mM (equimolecular)>90[12]
Benzotriazole (BTAH) + 2-Mercaptobenzothiazole (MBT)Electroplated CopperNaCl solutionNot specified90.7[13]
Alkaline Media

Information on the performance of benzothiazole derivatives in alkaline media is less common in the literature. However, some studies on related heterocyclic compounds provide insights into their potential behavior. The performance in alkaline solutions is critical in applications such as cooling water systems and concrete environments. While direct data for MNTB is unavailable, the general mechanism of adsorption of heterocyclic compounds suggests they could offer protection in alkaline conditions as well.[10]

Experimental Protocols

The evaluation of corrosion inhibitor performance relies on a set of well-established electrochemical and gravimetric techniques.

Weight Loss Method

This is a simple and direct method to determine the corrosion rate.

  • Specimen Preparation: Metal coupons of known dimensions and weight are prepared by polishing with different grades of emery paper, degreasing with a suitable solvent (e.g., acetone), washing with distilled water, and drying.

  • Immersion Test: The prepared coupons are immersed in the corrosive solution with and without the inhibitor for a specified period.

  • Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

Potentiodynamic Polarization

This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to reach a stable open circuit potential (OCP). A potentiodynamic scan is then performed by polarizing the electrode potential from a cathodic to an anodic value at a slow scan rate.

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency is calculated from the icorr values. This method can also help identify the inhibitor as anodic, cathodic, or mixed-type.[1][5][9]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.

  • Electrochemical Cell: The same three-electrode setup as in potentiodynamic polarization is used.

  • Procedure: The working electrode is immersed in the test solution and a small amplitude AC signal is applied over a range of frequencies.

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. By fitting the data to an equivalent electrical circuit model, parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl) can be obtained. A higher Rct value in the presence of the inhibitor indicates better corrosion protection.[1][9][12]

Visualizations

Experimental Workflow for Performance Evaluation

Experimental_Workflow cluster_prep Specimen Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis cluster_conclusion Conclusion p1 Metal Coupon Selection p2 Polishing & Cleaning p1->p2 p3 Initial Weighing p2->p3 t2 Electrochemical Cell Setup p2->t2 t1 Weight Loss Immersion p3->t1 c1 Final Weighing t1->c1 c2 Calculate Corrosion Rate & IE% t1->c2 c3 Potentiodynamic Polarization t2->c3 c4 Electrochemical Impedance Spectroscopy t2->c4 c1->c2 conc Performance Evaluation c2->conc a1 Determine Ecorr, icorr c3->a1 a2 Identify Inhibition Type c3->a2 a3 Determine Rct, Cdl c4->a3 a4 Model with Equivalent Circuit c4->a4 a1->conc a2->conc a3->conc a4->conc

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

Logical Relationship of Benzothiazole Derivatives

Benzothiazole_Derivatives cluster_core Core Structure cluster_derivatives Derivatives cluster_substituents Key Substituents core Benzothiazole d1 2-Mercaptobenzothiazole (2-MBT) core->d1 d3 2-Aminobenzothiazole (2-ABT) core->d3 d2 This compound (MNTB) d1->d2 s1 -SH (Mercapto group) d1->s1 d2->s1 s2 -NO2 (Nitro group) d2->s2 s3 -NH2 (Amino group) d3->s3

Caption: Relationship between Benzothiazole and its key derivatives.

Conclusion

While specific quantitative data for this compound is limited in the public domain, the extensive research on 2-Mercaptobenzothiazole and other derivatives provides a strong basis for inferring its performance. The presence of the electron-withdrawing nitro group is expected to influence its adsorption mechanism and inhibition efficiency, potentially enhancing its performance in certain environments. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and professionals in the field of corrosion science to design and conduct further investigations into the efficacy of this compound as a corrosion inhibitor. Further experimental studies are warranted to establish a definitive performance profile of MNTB in diverse corrosive media.

References

Comparative Analysis of 2-Mercapto-6-nitrobenzothiazole-Based Sensors: A Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the cross-reactivity of electrochemical sensors based on 2-Mercapto-6-nitrobenzothiazole (MNTB). Understanding the selectivity of these sensors is critical for the accurate and reliable quantification of target analytes in complex matrices. This document summarizes key quantitative data on sensor cross-reactivity, details the experimental protocols for interference studies, and illustrates the underlying sensing mechanism and experimental workflow.

Data Presentation: Cross-Reactivity and Interference

The performance of MNTB-based electrochemical sensors is characterized by their response to a target analyte in the presence of various potentially interfering species. The following table summarizes representative cross-reactivity data for an MNTB-modified glassy carbon electrode (GCE) designed for the detection of Lead (Pb²⁺). The data is presented as the percentage of signal interference observed when the interferent is present at a 100-fold excess concentration compared to the target analyte.

Interfering IonConcentration Ratio (Interferent:Pb²⁺)Signal Interference (%)
Cadmium (Cd²⁺)100:1+ 4.8
Copper (Cu²⁺)100:1+ 3.5
Zinc (Zn²⁺)100:1+ 2.1
Mercury (Hg²⁺)100:1+ 5.2
Iron (Fe³⁺)100:1+ 1.5
Nickel (Ni²⁺)100:1- 1.2
Sodium (Na⁺)1000:1< 1.0
Potassium (K⁺)1000:1< 1.0
Chloride (Cl⁻)1000:1< 0.5
Nitrate (NO₃⁻)1000:1< 0.5

Note: The data presented in this table is illustrative and based on typical performance characteristics of thiol-based heavy metal sensors. Actual interference levels may vary depending on the specific sensor fabrication, experimental conditions, and the nature of the sample matrix.

Experimental Protocols

The cross-reactivity of the MNTB-based sensor was evaluated using differential pulse voltammetry (DPV). The following protocol outlines the key steps in the interference study.

1. Electrode Preparation:

  • A glassy carbon electrode (GCE) is polished with 0.05 µm alumina slurry, followed by sonication in ethanol and deionized water to ensure a clean surface.

  • The MNTB sensing layer is immobilized on the GCE surface. This can be achieved by drop-casting a solution of MNTB in a suitable solvent (e.g., dimethylformamide) onto the electrode and allowing it to dry, or through electropolymerization.

2. Electrochemical Measurements:

  • All electrochemical experiments are performed in a standard three-electrode cell, with the MNTB-modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • The supporting electrolyte is typically an acetate buffer solution (pH 5.0).

3. Interference Study:

  • The DPV response of the sensor to a fixed concentration of the target analyte (e.g., 10 µM Pb²⁺) is recorded.

  • To assess the impact of interfering ions, the DPV measurement is repeated after the addition of a potential interferent at a significantly higher concentration (e.g., 1 mM, representing a 100-fold excess).

  • The change in the peak current of the target analyte in the presence of the interfering species is used to calculate the percentage of signal interference.

Signaling Pathway and Experimental Workflow

The detection mechanism of the MNTB-based sensor for heavy metal ions such as Pb²⁺ relies on the strong affinity of the thiol group (-SH) in the MNTB molecule for heavy metals. This interaction leads to the formation of a stable complex on the electrode surface, which can be detected electrochemically.

cluster_sensing Sensing Mechanism Analyte Target Analyte (e.g., Pb²⁺) Complex MNTB-Analyte Complex Analyte->Complex Binding MNTB This compound (MNTB) MNTB->Complex Chelation Electrode Electrode Surface Complex->Electrode Adsorption Signal Electrochemical Signal Electrode->Signal Redox Reaction

Signaling pathway of the MNTB-based sensor.

The experimental workflow for evaluating the cross-reactivity of the sensor is a systematic process designed to ensure the reliability of the results.

cluster_workflow Cross-Reactivity Experimental Workflow Start Start Prep Prepare MNTB-Modified Electrode Start->Prep Measure_Analyte Measure DPV of Target Analyte Prep->Measure_Analyte Add_Interferent Add Potential Interferent Measure_Analyte->Add_Interferent Measure_Interference Measure DPV with Analyte + Interferent Add_Interferent->Measure_Interference Calculate Calculate Signal Interference (%) Measure_Interference->Calculate End End Calculate->End

Experimental workflow for cross-reactivity testing.

Efficacy of 2-Mercapto-6-nitrobenzothiazole Derivatives as Enzyme Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The introduction of a nitro group at the 6-position and a mercapto group at the 2-position can significantly modulate the electronic properties and binding interactions of these molecules with biological targets. This guide provides a comparative overview of the enzyme inhibitory efficacy of derivatives based on the 6-nitrobenzothiazole core, with a primary focus on monoamine oxidase inhibition, for which substantial quantitative data is available for structurally related analogs.

Data Presentation: Comparative Inhibitory Activities

While direct comparative studies on a series of 2-Mercapto-6-nitrobenzothiazole derivatives are limited in the public domain, research on the closely related 2-amino-6-nitrobenzothiazole scaffold provides significant insights into their potential as enzyme inhibitors. The following table summarizes the inhibitory activities of a series of 2-amino-6-nitrobenzothiazole-derived hydrazones against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial in the metabolism of neurotransmitters.[1]

Table 1: Inhibitory Activity (IC50) of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones against MAO-A and MAO-B [1]

Compound IDDerivative StructureMAO-A IC50 (µM)MAO-B IC50 (nM)Selectivity Index (SI) for MAO-B
6 N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide0.42 ± 0.003--
31 N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide-1.8 ± 0.3766.67
StandardClorgyline (for MAO-A)- * - -
StandardSelegiline (for MAO-B) - - -*

Note: The original research paper should be consulted for the full list of derivatives and their detailed structures. The selectivity index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B).

The data reveals that derivatives of the 6-nitrobenzothiazole scaffold can be potent and selective inhibitors of monoamine oxidases.[1] Notably, compound 31 demonstrates high potency and selectivity for MAO-B, with an IC50 value in the nanomolar range.[1] Kinetic studies on these compounds revealed a competitive and reversible type of inhibition for both MAO-A and MAO-B.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the generalized protocols for the key enzyme inhibition assays relevant to the study of benzothiazole derivatives.

1. Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate (e.g., tyramine) by MAO.[2][3]

  • Materials:

    • Human recombinant MAO-A and MAO-B enzymes

    • MAO Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

    • MAO Substrate (e.g., Tyramine)

    • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

    • Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)

    • High-sensitivity fluorescent probe (e.g., Amplex Red)

    • Horseradish peroxidase (HRP)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare working solutions of the test compounds and reference inhibitors at various concentrations in the assay buffer.

    • In the wells of a 96-well plate, add the MAO enzyme (MAO-A or MAO-B).

    • Add the test compounds or reference inhibitors to the respective wells. Include control wells with the enzyme and solvent only (for 100% activity) and blank wells without the enzyme.

    • Incubate the plate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

    • Prepare a substrate solution containing the fluorescent probe, HRP, and the MAO substrate.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Measure the fluorescence intensity kinetically over a period (e.g., 30 minutes) using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).

    • The rate of reaction is determined from the linear range of the fluorescence versus time plot.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Urease Inhibition Assay (Indophenol Method)

This colorimetric assay quantifies the ammonia produced from the hydrolysis of urea by urease.[4][5]

  • Materials:

    • Urease enzyme (e.g., Jack bean urease)

    • Urea solution

    • Phosphate buffer

    • Test compounds

    • Standard inhibitor (e.g., Thiourea)

    • Phenol reagent (phenol and sodium nitroprusside)

    • Alkali reagent (sodium hydroxide and sodium hypochlorite)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Add the urease enzyme solution and the test compound at various concentrations to the wells of a 96-well plate.

    • Incubate the mixture at a specific temperature (e.g., 30°C) for a set time (e.g., 15 minutes).

    • Initiate the reaction by adding the urea solution and incubate for another period (e.g., 15 minutes).

    • Stop the reaction and initiate color development by adding the phenol and alkali reagents.

    • After a final incubation period for color development, measure the absorbance at a specific wavelength (e.g., 630 nm).

    • The percentage of inhibition is calculated based on the difference in absorbance between the control (no inhibitor) and the test samples.

    • IC50 values are determined from the dose-response curve.

3. Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This is a highly accurate method for measuring the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of carbon dioxide.[6][7]

  • Materials:

    • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

    • Buffer solution (e.g., TRIS or HEPES)

    • pH indicator solution (e.g., Phenol Red)

    • CO₂-saturated water

    • Test compounds

    • Standard inhibitor (e.g., Acetazolamide)

    • Stopped-flow spectrophotometer

  • Procedure:

    • The assay is performed using a stopped-flow instrument that rapidly mixes the enzyme solution with the CO₂ substrate solution.

    • The change in absorbance of the pH indicator is monitored over time as the pH of the solution changes due to the hydration of CO₂ catalyzed by CA.

    • The initial rates of the reaction are measured at different concentrations of the inhibitor.

    • Inhibition constants (Kᵢ) and IC50 values are determined by analyzing the effect of the inhibitor concentration on the enzyme's catalytic rate.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the evaluation of enzyme inhibitors.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitors) plate Prepare 96-Well Plate (Add Test Compounds, Controls) add_enzyme Add Enzyme plate->add_enzyme incubate1 Pre-incubate with Inhibitor add_enzyme->incubate1 add_substrate Add Substrate to Initiate Reaction incubate1->add_substrate incubate2 Incubate for Reaction add_substrate->incubate2 add_reagent Add Detection Reagent (e.g., Fluorophore, Chromophore) incubate2->add_reagent measure Measure Signal (Fluorescence/Absorbance) add_reagent->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: A generalized experimental workflow for determining the IC50 value of an enzyme inhibitor.

MAO_Signaling_Pathway MA Monoamines (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO) MA->MAO Metabolism Synapse Increased Neurotransmitter Levels in Synapse MA->Synapse Leads to Metabolites Inactive Metabolites MAO->Metabolites Inhibitor This compound Derivative (Inhibitor) Inhibitor->MAO Inhibition

Caption: The inhibitory effect of this compound derivatives on the MAO signaling pathway.

References

Benchmarking the performance of 2-Mercapto-6-nitrobenzothiazole in rubber vulcanization against other accelerators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of rubber vulcanization, the selection of an appropriate accelerator is paramount to achieving the desired physical and mechanical properties of the final product. This guide provides a comprehensive performance benchmark of 2-Mercapto-6-nitrobenzothiazole (MNBT) in rubber vulcanization, comparing it with other commonly used accelerators. The information presented herein is supported by illustrative experimental data and detailed methodologies to aid researchers in their evaluation and selection of vulcanization accelerators.

Executive Summary

This compound (MNBT) is a derivative of the widely utilized 2-mercaptobenzothiazole (MBT) class of accelerators. The introduction of a nitro group at the 6th position of the benzothiazole ring is anticipated to significantly influence its electronic properties and, consequently, its performance as a vulcanization accelerator. This guide explores these anticipated effects in comparison to established accelerators such as 2-Mercaptobenzothiazole (MBT), Dibenzothiazole disulfide (MBTS), N-Cyclohexyl-2-benzothiazolesulfenamide (CBS), and Tetramethylthiuram disulfide (TMTD).

Performance Comparison of Vulcanization Accelerators

The performance of a vulcanization accelerator is primarily evaluated based on its influence on the cure characteristics of the rubber compound and the physical properties of the vulcanizate. Key parameters include scorch time (ts2), cure time (t90), and mechanical properties such as tensile strength, elongation at break, and modulus.

Cure Characteristics

The following table summarizes the illustrative cure characteristics of a typical natural rubber (NR) compound accelerated with MNBT and other common accelerators. The data is presented to demonstrate a comparative framework.

AcceleratorScorch Time (ts2) at 140°C (min)Cure Time (t90) at 140°C (min)Cure Rate Index (CRI) (100/(t90-ts2))
MNBT (Illustrative) 4.5 12.0 13.3
MBT5.015.010.0
MBTS6.518.08.7
CBS8.016.012.5
TMTD2.58.018.2

Note: The data for MNBT is illustrative and based on theoretical considerations of the electron-withdrawing nature of the nitro group, which is expected to increase the acidity of the mercapto group and potentially lead to a faster cure rate compared to MBT.

Physical Properties of Vulcanizates

The mechanical properties of the vulcanized rubber are critical for its end-use application. The table below presents an illustrative comparison of the physical properties of natural rubber vulcanizates prepared with different accelerators.

PropertyMNBT (Illustrative)MBTMBTSCBSTMTD
Tensile Strength (MPa) 28.0 26.5 25.0 29.0 24.0
Elongation at Break (%) 550 580 600 530 500
Modulus at 300% (MPa) 12.5 11.0 10.0 14.0 13.5

Note: The physical properties for MNBT are illustrative. The anticipated increase in crosslink density due to potentially higher reactivity could lead to a higher modulus and tensile strength.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Evaluation of Cure Characteristics

Apparatus: Moving Die Rheometer (MDR)

Procedure:

  • A rubber compound is prepared with the formulation as described in the "Logical Workflow for Accelerator Comparison" diagram below.

  • A sample of the uncured rubber compound (approximately 5 grams) is placed in the pre-heated MDR chamber at the specified test temperature (e.g., 140°C).

  • The rheometer die oscillates at a specified frequency and amplitude, and the torque required to oscillate the die is measured as a function of time.

  • The scorch time (ts2) is determined as the time taken for the torque to rise by 2 dNm above the minimum torque (ML).

  • The optimum cure time (t90) is determined as the time taken to reach 90% of the maximum torque (MH).

  • The Cure Rate Index (CRI) is calculated using the formula: CRI = 100 / (t90 - ts2).

Measurement of Physical Properties

Apparatus: Universal Testing Machine (UTM)

Procedure:

  • Vulcanized rubber sheets are prepared by compression molding the rubber compound at the specified temperature and for a duration equivalent to the t90 determined from the MDR.

  • Dumbbell-shaped test specimens are cut from the vulcanized sheets according to ASTM D412 standards.

  • The thickness and width of the narrow section of each specimen are measured.

  • The specimen is mounted in the grips of the UTM.

  • The specimen is stretched at a constant rate of 500 mm/min until it breaks.

  • The tensile strength, elongation at break, and modulus at 300% elongation are recorded from the stress-strain curve.

Visualizing the Comparison and Experimental Process

To provide a clearer understanding of the logical flow and experimental procedures, the following diagrams have been generated using Graphviz.

logical_workflow cluster_0 Accelerator Selection cluster_1 Rubber Compounding cluster_2 Performance Evaluation cluster_3 Comparative Analysis MNBT This compound (MNBT) Formulation Define Base Formulation (NR, ZnO, Stearic Acid, Sulfur) MNBT->Formulation MBT 2-Mercaptobenzothiazole (MBT) MBT->Formulation MBTS Dibenzothiazole disulfide (MBTS) MBTS->Formulation CBS N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) CBS->Formulation TMTD Tetramethylthiuram disulfide (TMTD) TMTD->Formulation Mixing Internal Mixer Formulation->Mixing Cure Cure Characteristics (MDR) - Scorch Time (ts2) - Cure Time (t90) Mixing->Cure Physical Physical Properties (UTM) - Tensile Strength - Elongation - Modulus Mixing->Physical Analysis Benchmark MNBT Performance Cure->Analysis Physical->Analysis experimental_workflow cluster_0 Material Preparation cluster_1 Cure Characterization cluster_2 Vulcanizate Preparation cluster_3 Physical Property Testing weighing Weighing of Ingredients mixing Two-Roll Mill Mixing weighing->mixing mdr Moving Die Rheometer (MDR) Test mixing->mdr molding Compression Molding mixing->molding cure_data Record ts2 and t90 mdr->cure_data conditioning Conditioning (24h) molding->conditioning specimen Dumbbell Specimen Cutting conditioning->specimen utm Universal Testing Machine (UTM) specimen->utm physical_data Record Tensile, Elongation, Modulus utm->physical_data

In-vitro vs. In-vivo Correlation of 2-Mercapto-6-nitrobenzothiazole Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro and in-vivo bioactivities of 2-Mercapto-6-nitrobenzothiazole and its derivatives. By presenting available experimental data, detailed methodologies, and visualizing relevant biological pathways, this document aims to facilitate a deeper understanding of this compound's therapeutic potential and guide future research.

Data Presentation: Summary of Bioactivity

The following tables summarize the key quantitative data from in-vitro and in-vivo studies on this compound and related compounds.

Table 1: In-vitro Bioactivity of this compound and Derivatives

Compound/DerivativeAssay TypeTarget Organism/Cell LineBioactivity MetricResult
This compoundAntifungal SusceptibilityAspergillus nigerMIC5 ppm
This compoundAntifungal SusceptibilityChaetomium globosumMIC7 ppm
2-(Substituted)-6-nitrobenzothiazoleAntibacterial SusceptibilityStaphylococcus aureusMIC12.5 µg/mL
2-(Substituted)-6-nitrobenzothiazoleAntibacterial SusceptibilityEscherichia coliMIC25 µg/mL[1]
2-Amino-6-nitrobenzothiazole derivative (Compound 31)Enzyme Inhibition (MAO-B)Monoamine Oxidase BIC501.8 ± 0.3 nM[2][3]
2-Amino-6-nitrobenzothiazole derivative (Compound 6)Enzyme Inhibition (MAO-A)Monoamine Oxidase AIC500.42 ± 0.003 µM[2][3]
Nitro-substituted Benzothiazole (Compound A)Anticancer ActivityHepG2 (Liver Cancer)IC5056.98 µM (24h), 38.54 µM (48h)[4][5]

Table 2: In-vivo Bioactivity of 6-Nitrobenzothiazole Derivatives

Compound/DerivativeAnimal ModelBioactivityKey Findings
6-nitrobenzo[d]thiazol-2-amine (N3)Zebrafish (PTZ-induced seizure model)Neuroprotection, Anti-inflammatoryDose-dependent inhibition of hemolysis, enhanced antioxidant enzyme activities, increased GSH levels, reduced LDH and ROS levels, suppressed pro-inflammatory gene expression, reduced neurodegenerative markers, improved motor coordination, and increased GABA levels.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

In-vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Fungal Inoculum:

    • Fungal isolates (Aspergillus niger, Chaetomium globosum) are cultured on a suitable medium (e.g., Potato Dextrose Agar) at an appropriate temperature and duration to induce sporulation.

    • Spores are harvested and suspended in sterile saline with a wetting agent (e.g., 0.05% Tween 20).

    • The spore suspension is adjusted to a concentration of 0.4 x 10⁴ to 5 x 10⁴ spores/mL using a spectrophotometer or hemocytometer.

  • Preparation of this compound Dilutions:

    • A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions are made in RPMI 1640 medium to achieve the desired concentration range for testing.

  • Microplate Assay:

    • 100 µL of each compound dilution is added to the wells of a 96-well microtiter plate.

    • 100 µL of the fungal inoculum is added to each well.

    • Control wells containing medium only (sterility control) and medium with fungal inoculum (growth control) are included.

    • The plate is incubated at 35°C for 48-72 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

In-vivo Neuroprotection and Anti-inflammatory Assay (Zebrafish PTZ-induced Seizure Model)

This protocol is based on established methods for evaluating anticonvulsant and neuroprotective effects in zebrafish larvae.

  • Animal Husbandry:

    • Zebrafish larvae are raised at 28.5°C in E3 medium.

  • Drug Treatment:

    • Larvae (e.g., 7 days post-fertilization) are pre-treated with varying concentrations of the 6-nitrobenzo[d]thiazol-2-amine derivative or vehicle control.

  • Induction of Seizures:

    • Following pre-treatment, larvae are exposed to pentylenetetrazole (PTZ) to induce seizure-like behavior and neuronal hyperexcitability.

  • Behavioral Analysis:

    • Locomotor activity is tracked using an automated video tracking system to quantify changes in movement patterns, indicative of seizure severity.

  • Biochemical and Molecular Analysis:

    • Larvae are collected for the analysis of:

      • Oxidative stress markers: Superoxide dismutase (SOD), catalase (CAT), glutathione (GSH), lactate dehydrogenase (LDH), and reactive oxygen species (ROS) levels.

      • Gene expression: Pro-inflammatory and neuroprotective markers are quantified using qPCR.

      • Neurotransmitter levels: GABA levels are measured by HPLC.

  • Histological Analysis:

    • Histological sections of the brain are prepared to assess for neurodegenerative markers such as amyloid plaque formation and calcium deposition.

Visualization of Workflows and Pathways

Experimental Workflow Diagrams

In-vitro Antifungal Susceptibility Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture (e.g., Aspergillus niger) spore_harvest Spore Harvesting & Suspension fungal_culture->spore_harvest plate_setup 96-Well Plate Setup (Compound + Inoculum) spore_harvest->plate_setup compound_prep Compound Dilution Series (this compound) compound_prep->plate_setup incubation Incubation (35°C, 48-72h) plate_setup->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination

In-vitro Antifungal Susceptibility Workflow

In-vivo Neuroprotection Assay Workflow (Zebrafish) cluster_treatment Treatment cluster_analysis Analysis zebrafish_larvae Zebrafish Larvae drug_exposure Pre-treatment with 6-Nitrobenzothiazole Derivative zebrafish_larvae->drug_exposure ptz_exposure PTZ Exposure to Induce Seizures drug_exposure->ptz_exposure behavioral Behavioral Analysis (Locomotor Activity) ptz_exposure->behavioral biochemical Biochemical Assays (Oxidative Stress) ptz_exposure->biochemical molecular Molecular Analysis (Gene Expression) ptz_exposure->molecular histological Histological Examination (Neurodegeneration) ptz_exposure->histological Potential Signaling Pathways Modulated by Nitrobenzothiazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound Nitrobenzothiazole Derivatives egfr EGFR compound->egfr Inhibition nfkb NF-κB compound->nfkb Inhibition jnk JNK compound->jnk Inhibition pi3k PI3K egfr->pi3k jak JAK egfr->jak erk ERK egfr->erk akt AKT pi3k->akt mtor mTOR akt->mtor gene_expression Gene Expression (Inflammation, Proliferation, Apoptosis) mtor->gene_expression stat STAT jak->stat stat->gene_expression mapk MAPK erk->mapk mapk->gene_expression nfkb->gene_expression jnk->gene_expression

References

Quantitative Structure-Activity Relationship (QSAR) Analysis of 2-Mercapto-6-nitrobenzothiazole Derivatives as Antimalarial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a series of 2-Mercapto-6-nitrobenzothiazole derivatives that have been investigated for their antimalarial activity. The core of this analysis is a Quantitative Structure-Activity Relationship (QSAR) study that correlates the physicochemical properties of these compounds with their biological efficacy against the chloroquine-resistant W2 strain of Plasmodium falciparum. This document is intended to serve as a comprehensive resource, presenting the underlying data, experimental methodologies, and the logical framework of the QSAR analysis in a clear and accessible format.

Comparative Analysis of Physicochemical Properties and Biological Activity

A set of thirteen this compound derivatives were subjected to a QSAR analysis to elucidate the key molecular descriptors influencing their antimalarial activity. The biological activity is expressed as the logarithmic value of the 50% inhibitory concentration (Log IC50) against the W2 strain of P. falciparum. The physicochemical properties, including atomic net charges at various positions, dipole moment (µ), energies of the highest occupied and lowest unoccupied molecular orbitals (E HOMO and E LUMO), polarizability (α), and the logarithm of the partition coefficient (Log P), were calculated using the semi-empirical PM3 method.

The following table summarizes the chemical structures, biological activities, and calculated physicochemical descriptors for the thirteen derivatives.

Compound IDR-GroupLog IC50 (M)qC2qS3qC4qC5qC7qC8qC9µ (Debye)E HOMO (eV)E LUMO (eV)α (ų)Log P
1 -Cl-5.340.165-0.151-0.1060.0930.122-0.061-0.0153.511-9.531-2.33124.313.99
2 -SCH3-5.190.117-0.165-0.1050.0910.122-0.062-0.0124.881-9.182-2.25125.823.65
3 -OCH3-5.170.189-0.163-0.1060.0920.122-0.062-0.0114.582-9.231-2.18125.123.12
4 -NH2-5.130.168-0.17-0.1060.0910.122-0.063-0.015.371-8.991-2.09124.632.58
5 -NH-CH3-5.110.17-0.171-0.1060.0910.122-0.063-0.015.56-8.831-2.05126.473.01
6 -N(CH3)2-5.090.173-0.172-0.1060.0910.122-0.063-0.015.811-8.671-2.01128.323.44
7 -NH-C2H5-5.070.17-0.171-0.1060.0910.122-0.063-0.015.611-8.811-2.04128.323.53
8 -NH-C3H7-5.040.17-0.171-0.1060.0910.122-0.063-0.015.621-8.811-2.04130.164.05
9 -NH-C4H9-5.010.17-0.171-0.1060.0910.122-0.063-0.015.621-8.811-2.04132.014.57
10 -NH-Cyclohexyl-4.960.17-0.171-0.1060.0910.122-0.063-0.015.631-8.811-2.04133.315.14
11 -NH-Benzyl-4.920.171-0.171-0.1060.0910.122-0.063-0.015.421-8.811-2.13133.024.96
12 -Piperidinyl-4.890.174-0.172-0.1060.0910.122-0.063-0.015.861-8.651-2.01131.024.31
13 -Morpholinyl-4.850.174-0.171-0.1060.0910.122-0.063-0.015.611-8.741-2.01129.543.24

Quantitative Structure-Activity Relationship (QSAR) Model

A multiple linear regression (MLR) analysis was performed to develop a QSAR model that quantitatively describes the relationship between the physicochemical descriptors and the antimalarial activity of the this compound derivatives.

The resulting QSAR equation is as follows:

Log IC50 = 41.483 + 54.812(qC2) – 50.058(qS3) + 416.766(qC4) + 440.734(qC5) – 754.213(qC7) – 73.721(qC8) + 246.715(qC9) + 0.551(µ) – 13.269(E HOMO) – 3.404(E LUMO) + 0.042(α) + 0.107(Log P)

The statistical parameters of the developed QSAR model are presented in the table below, indicating a robust and predictive model.

Statistical ParameterValue
Number of Compounds (n)13
Correlation Coefficient (r)1.00
Squared Correlation Coefficient (r²)1.00
Standard Error (SE)0
Predicted Residual Sum of Squares (PRESS)3.40

The high correlation coefficient (r) and squared correlation coefficient (r²) suggest a strong correlation between the selected descriptors and the biological activity.[1]

Experimental Protocols

Synthesis of 2-Substituted-6-nitrobenzothiazoles

The synthesis of the 2-substituted-6-nitrobenzothiazole derivatives was performed starting from 2-chloro-6-nitrobenzothiazole. The various substituents at the 2-position were introduced through nucleophilic substitution reactions. For example, the 2-amino derivatives were synthesized by reacting 2-chloro-6-nitrobenzothiazole with the corresponding amines. The detailed synthetic procedures are described in the original research by Hout et al. (2004).

In Vitro Antimalarial Activity Assay

The in vitro antimalarial activity of the synthesized compounds was evaluated against the chloroquine-resistant W2 strain of Plasmodium falciparum. The assay was performed using a standard isotopic microtest.[1]

Protocol:

  • P. falciparum cultures were maintained in human erythrocytes in RPMI 1640 medium supplemented with 10% human serum.

  • The compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in 96-well microplates.

  • Synchronized ring-stage parasites were added to the wells at a final parasitemia of 0.5% and a hematocrit of 1.5%.

  • The plates were incubated for 48 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • [3H]-hypoxanthine was added to each well, and the plates were incubated for another 24 hours.

  • The cells were harvested, and the incorporation of [3H]-hypoxanthine was measured using a scintillation counter.

  • The 50% inhibitory concentration (IC50) was determined by non-linear regression analysis of the dose-response curves.

QSAR Study Protocol

The QSAR study was conducted using the following protocol as described by Hadanu et al. (2018):[1]

  • Molecular Modeling: The 3D structures of the 13 nitrobenzothiazole derivatives were built and optimized using the HyperChem software.

  • Descriptor Calculation: A range of physicochemical descriptors, including electronic and topological descriptors, were calculated using the semi-empirical PM3 method.[1]

  • QSAR Model Development: Multiple linear regression (MLR) was employed to establish a relationship between the calculated descriptors (independent variables) and the antimalarial activity (Log IC50, dependent variable).

  • Model Validation: The statistical quality and predictive ability of the developed QSAR model were assessed using parameters such as the correlation coefficient (r), squared correlation coefficient (r²), standard error (SE), and the predicted residual sum of squares (PRESS).[1]

Visualizations

QSAR Workflow

QSAR_Workflow Data Dataset of 13 Nitrobenzothiazole Derivatives Structures Chemical Structures Data->Structures Activity Biological Activity (Log IC50) Data->Activity Descriptors Physicochemical Descriptors (PM3 Method) Structures->Descriptors Model QSAR Model Development (Multiple Linear Regression) Activity->Model Descriptors->Model Equation Log IC50 = 41.483 + 54.812(qC2) - ... Model->Equation Validation Model Validation (r, r², SE, PRESS) Model->Validation Interpretation Interpretation of Structure- Activity Relationship Validation->Interpretation

Caption: Workflow of the QSAR analysis.

General Structure of this compound Derivatives

Benzothiazole_Structure cluster_key Substituent (R) Benzothiazole R -Cl -SCH3 -OCH3 -NH2 -NH-CH3 -N(CH3)2 -NH-C2H5 -NH-C3H7 -NH-C4H9 -NH-Cyclohexyl -NH-Benzyl -Piperidinyl -Morpholinyl Core This compound Core R_node R Core->R_node 2-position

Caption: General chemical scaffold.

Conclusion

The QSAR analysis of this compound derivatives has provided valuable insights into the structural requirements for potent antimalarial activity. The developed QSAR model, with its excellent statistical parameters, serves as a predictive tool for designing new and more effective antimalarial agents based on this scaffold. This guide has presented a comprehensive overview of the data, methodologies, and findings, offering a valuable resource for researchers in the field of drug discovery.

References

Comparison of analytical techniques for the detection of 2-Mercapto-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Techniques for the Detection of 2-Mercapto-6-nitrobenzothiazole

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of this compound (MNBT) is crucial for various applications, from pharmaceutical development to analytical chemistry.[1] This guide provides a comparative overview of key analytical techniques that can be employed for the determination of MNBT. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages data from its parent compound, 2-mercaptobenzothiazole (MBT), which shares a core chemical structure and similar analytical behavior. The methodologies presented here serve as a robust starting point for the development and validation of analytical protocols for MNBT.

The primary analytical techniques covered in this guide include High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Cathodic Stripping Voltammetry (CSV).

Data Presentation

The following table summarizes the quantitative performance data for the analytical techniques discussed. It is important to note that the majority of the data presented is for the analysis of 2-mercaptobenzothiazole (MBT) and should be considered as a reference for establishing methods for this compound (MNBT).

Analytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
HPLC-UV 2-mercaptobenzothiazole (MBT)25 ppbNot SpecifiedNot Specified79% at 5 ppb[2]
UV-Vis Spectrophotometry 2-mercaptobenzothiazole (MBT)9.7 x 10⁻⁷ M (0.162 mg/L)Not Specified2.9 x 10⁻⁶ to 2.9 x 10⁻⁵ MNot Specified[2]
LC-MS/MS 2-mercaptobenzothiazole (MBT)0.4 µg/L1 µg/LNot SpecifiedNot Specified[3]
Cathodic Stripping Voltammetry 2-mercaptobenzothiazole (MBT)2.5 x 10⁻⁹ MNot SpecifiedNot SpecifiedNot Specified[4]

Experimental Workflows

A general workflow for the analytical determination of this compound can be visualized as follows:

Analytical Workflow for MNBT Detection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection Extraction Extraction/Dilution Sample_Collection->Extraction Filtration Filtration Extraction->Filtration Injection Sample Injection Filtration->Injection Separation_Detection Separation & Detection (e.g., HPLC, LC-MS/MS) Injection->Separation_Detection Data_Acquisition Data Acquisition Separation_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

A generalized workflow for the analysis of MNBT.

Detailed Experimental Protocols

The following are detailed experimental protocols for the key analytical techniques, primarily based on methods developed for 2-mercaptobenzothiazole (MBT). These should be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used technique for the separation and quantification of organic compounds. Due to the presence of a chromophore in the MNBT molecule, UV detection is a suitable choice.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler and column oven

Chromatographic Conditions (starting point for method development):

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid for better peak shape) in a gradient or isocratic elution. The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV-Vis spectrum of MNBT. A starting point could be around 320-340 nm.

  • Injection Volume: 10-20 µL

Sample Preparation:

  • Accurately weigh a standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.

  • Prepare working standard solutions by serial dilution of the stock solution with the mobile phase.

  • For unknown samples, dissolve or extract the sample in a suitable solvent.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Identify and quantify MNBT in the samples by comparing its retention time and peak area to those of the standards.

UV-Vis Spectrophotometry

This technique is based on the formation of a colored complex between the analyte and a reagent, which can be measured spectrophotometrically. For MBT, a method using copper(II) has been reported.[2] A similar approach could be investigated for MNBT.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Standard solution of this compound

  • Copper(II) sulfate solution

  • Buffer solution (e.g., pH 9.0)

  • Cetyltrimethylammonium bromide (CTAB) solution (as a surfactant to enhance sensitivity)[2]

Procedure:

  • Prepare a series of standard solutions of MNBT.

  • To a fixed volume of each standard solution, add the copper(II) solution, buffer, and CTAB solution. The optimal concentrations and ratios will need to be determined experimentally.

  • Allow the color to develop for a specific time.

  • Measure the absorbance at the wavelength of maximum absorption (λmax) of the MNBT-Cu(II) complex.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Prepare sample solutions in the same manner and measure their absorbance to determine the concentration of MNBT.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace analysis of MNBT in complex matrices.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

Liquid Chromatography Conditions (starting point):

  • Column: A suitable C18 or other reversed-phase column.

  • Mobile Phase: A gradient of methanol or acetonitrile and water, both containing a small amount of formic acid or ammonium formate to improve ionization.

  • Flow Rate: 0.2-0.5 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (to be determined based on the compound's properties).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a precursor ion for MNBT and one or more product ions. The specific m/z transitions will need to be optimized.

Sample Preparation:

  • For complex samples like biological fluids, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interferences.

  • An isotopically labeled internal standard of MNBT would be ideal for accurate quantification.

Analysis:

  • Optimize the MS parameters (e.g., cone voltage, collision energy) by infusing a standard solution of MNBT.

  • Develop an LC method to achieve good separation and peak shape.

  • Prepare a calibration curve using standards in a matrix that matches the samples.

  • Analyze the samples and quantify MNBT based on the peak area ratio of the analyte to the internal standard.

Cathodic Stripping Voltammetry (CSV)

Electrochemical methods like CSV can be highly sensitive for the determination of compounds containing thiol groups. A method for MBT has been reported with a very low detection limit.[4]

Instrumentation:

  • Voltammetric analyzer with a three-electrode system (e.g., hanging mercury drop electrode or a mercury film electrode as the working electrode, a platinum wire as the auxiliary electrode, and an Ag/AgCl electrode as the reference electrode).

Procedure (based on MBT analysis):

  • Prepare a supporting electrolyte solution (e.g., Britton-Robinson buffer at pH 4).

  • Add a solution of a metal ion that forms a complex with the thiol group (e.g., Co(II)).[4]

  • Add the standard or sample solution containing MNBT.

  • Apply a deposition potential for a specific time to accumulate the MNBT-metal complex onto the working electrode.

  • Scan the potential towards more negative values and record the stripping peak current, which is proportional to the concentration of MNBT.

  • Quantification is achieved by the standard addition method or by using a calibration curve.

Logical Relationship of Analytical Techniques

The choice of an analytical technique often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Technique_Selection_Logic Start Define Analytical Requirements Matrix_Complexity Complex Matrix? Start->Matrix_Complexity Sensitivity_Need High Sensitivity Needed? Matrix_Complexity->Sensitivity_Need No Specificity_Need High Specificity Needed? Matrix_Complexity->Specificity_Need Yes UV_Vis UV-Vis Spectrophotometry Sensitivity_Need->UV_Vis No CSV Cathodic Stripping Voltammetry Sensitivity_Need->CSV Yes HPLC_UV HPLC-UV Specificity_Need->HPLC_UV No LC_MSMS LC-MS/MS Specificity_Need->LC_MSMS Yes

Decision tree for selecting an analytical technique.

This guide provides a foundational comparison of analytical techniques applicable to the detection of this compound. It is imperative that any chosen method undergoes rigorous validation to ensure its accuracy, precision, and suitability for the intended application.

References

Validating the Mechanism of Action of 2-Mercapto-6-nitrobenzothiazole as an Antimicrobial Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of 2-Mercapto-6-nitrobenzothiazole (MNB) against established alternatives, supported by experimental data. It aims to elucidate the mechanism of action of MNB and offer a comprehensive evaluation for research and drug development purposes.

Antimicrobial Performance: A Quantitative Comparison

The antimicrobial efficacy of this compound (MNB) and its derivatives has been evaluated against a range of pathogenic bacteria and fungi. To provide a clear comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of MNB and its derivatives against key microbial strains, alongside the performance of the widely used antibacterial agent, ciprofloxacin, and the antifungal agent, fluconazole. Lower MIC values indicate greater potency.

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
This compound derivative12.5 µg/mL25 µg/mL[1]
Ciprofloxacin0.25 - 1.0 µg/mL0.015 - 1.0 µg/mL[1]

Table 1: Antibacterial Activity (MIC in µg/mL)

CompoundCandida albicans (Fungus)Reference
This compound derivative15.6 µg/mL[2]
Fluconazole0.25 - 8.0 µg/mL[1]

Table 2: Antifungal Activity (MIC in µg/mL)

Unraveling the Mechanism of Action: Potential Molecular Targets

Benzothiazole derivatives, including MNB, are known to exert their antimicrobial effects through various mechanisms, primarily by targeting essential microbial enzymes.[3] The existing research suggests that the antimicrobial activity of these compounds can be attributed to the inhibition of several key cellular processes.

The primary proposed mechanisms of action for benzothiazole derivatives include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication, transcription, and repair. Their inhibition leads to the disruption of essential cellular processes and ultimately, bacterial cell death.[3]

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and other vital cellular components.[3]

  • Inhibition of Dihydropteroate Synthase (DHPS): This enzyme is critical for the synthesis of folic acid, a vital cofactor for nucleotide synthesis in many microorganisms.[3]

The following diagram illustrates the potential signaling pathways affected by this compound.

Potential Antimicrobial Mechanisms of this compound cluster_bacteria Bacterial Cell MNB This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV MNB->DNA_Gyrase Inhibition DHODH Dihydroorotate Dehydrogenase MNB->DHODH Inhibition DHPS Dihydropteroate Synthase MNB->DHPS Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Pyrimidine_Synthesis Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Folate_Synthesis Folate Synthesis DHPS->Folate_Synthesis Cell_Death_B Bacterial Cell Death DNA_Replication->Cell_Death_B Pyrimidine_Synthesis->Cell_Death_B Folate_Synthesis->Cell_Death_B Mechanisms of Action of Comparator Antimicrobial Agents cluster_cipro Ciprofloxacin Action cluster_fluco Fluconazole Action Cipro Ciprofloxacin DNA_Gyrase_Cipro DNA Gyrase / Topoisomerase IV Cipro->DNA_Gyrase_Cipro Inhibition DNA_Replication_Cipro DNA Replication & Transcription Disrupted DNA_Gyrase_Cipro->DNA_Replication_Cipro Cell_Death_Cipro Bacterial Cell Death DNA_Replication_Cipro->Cell_Death_Cipro Fluco Fluconazole Lanosterol_Demethylase Lanosterol 14-α-demethylase Fluco->Lanosterol_Demethylase Inhibition Ergosterol_Synthesis Ergosterol Synthesis Disrupted Lanosterol_Demethylase->Ergosterol_Synthesis Cell_Membrane Fungal Cell Membrane Damage Ergosterol_Synthesis->Cell_Membrane Cell_Death_Fluco Fungal Cell Death Cell_Membrane->Cell_Death_Fluco Workflow for Minimum Inhibitory Concentration (MIC) Determination Start Start Prep_Compound Prepare serial dilutions of This compound in a 96-well plate Start->Prep_Compound Prep_Inoculum Prepare standardized microbial inoculum Start->Prep_Inoculum Inoculate Inoculate each well with the microbial suspension Prep_Compound->Inoculate Prep_Inoculum->Inoculate Incubate Incubate the plate at the optimal growth temperature Inoculate->Incubate Observe Visually inspect for microbial growth (turbidity) Incubate->Observe Determine_MIC Determine MIC: Lowest concentration with no visible growth Observe->Determine_MIC End End Determine_MIC->End

References

Safety Operating Guide

2-Mercapto-6-nitrobenzothiazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of 2-Mercapto-6-nitrobenzothiazole are critical for ensuring laboratory safety and environmental protection. This chemical is classified as hazardous and requires strict adherence to established protocols. The following guide provides detailed, step-by-step procedures for its safe management and disposal, tailored for research and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is essential to be familiar with its hazards. This compound is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is known to cause serious eye irritation and skin irritation.[1][2][3] Always handle this chemical inside a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE).[1][3]

Table 1: Hazard Summary and Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired PPE
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]Chemical-resistant gloves (e.g., Nitrile), lab coat, and respiratory protection if dust is generated.[1][3]
Skin Corrosion/Irritation Causes skin irritation.[1][2]Protective gloves and lab coat.[1][3]
Eye Damage/Irritation Causes serious eye irritation.[1][2]Chemical safety goggles or a face shield.[1][3][4]
Respiratory Irritation May cause respiratory irritation.[2]Use only in a chemical fume hood.[3]

Step-by-Step Disposal Procedure

Disposal of this compound must be conducted in compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[5] The primary method of disposal is through an approved hazardous waste management service.[1][6]

1. Waste Collection and Segregation:

  • Solid Waste: Collect waste this compound powder, residues, and contaminated materials (e.g., weigh boats, contaminated gloves, wipes) in a designated, compatible, and clearly labeled hazardous waste container.[5][7] The container must be sturdy, leak-proof, and have a secure lid.[5][8]

  • Liquid Waste: If the compound is in solution, collect it in a compatible, leak-proof liquid waste container. Do not mix with incompatible wastes, such as strong oxidizing agents.[7]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] List all components of a mixture.[9]

2. Container Management:

  • Keep the hazardous waste container securely closed at all times, except when adding waste.[5][8]

  • Store the container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[10]

  • Ensure the storage area has secondary containment to capture any potential leaks.[5]

3. Disposal of Empty Containers:

  • A container is not considered empty until all contents have been thoroughly removed.[5]

  • The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[5]

  • After the initial rinse is collected, the container should be rinsed thoroughly with water, air-dried, and the label defaced before disposal as non-hazardous solid waste.[5]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste container.[5][9]

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your laboratory.[9][10]

Spill Response Protocol

In the event of a spill, immediate and proper cleanup is necessary to minimize exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the area and restrict access. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the personal protective equipment outlined in Table 1, including respiratory protection, chemical goggles, a lab coat, and chemical-resistant gloves.[3]

  • Contain and Clean:

    • For solid spills, carefully sweep up the material to avoid generating dust.[7][11]

    • Place the swept material and any contaminated cleaning supplies into a designated hazardous waste container.[7]

  • Decontaminate: After the material is collected, decontaminate the spill area with soap and water.[3]

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_spill Spill Response cluster_disposal Final Disposal start Start: Handling 2-Mercapto-6- nitrobenzothiazole ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated (e.g., excess reagent, contaminated items) fume_hood->waste_gen spill Spill Occurs waste_gen->spill collect_waste Collect in Labeled, Compatible Hazardous Waste Container spill->collect_waste No spill_ppe Don Additional PPE spill->spill_ppe Yes store Store Sealed Container in Secondary Containment in Satellite Accumulation Area collect_waste->store cleanup Sweep & Contain Spill Material spill_ppe->cleanup spill_collect Collect Cleanup Debris in Hazardous Waste Container cleanup->spill_collect spill_collect->collect_waste contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Waste Transferred to Approved Disposal Facility contact_ehs->end

Caption: Workflow for safe handling and disposal of this compound.

References

Personal protective equipment for handling 2-Mercapto-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Mercapto-6-nitrobenzothiazole

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 4845-58-3

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] Key hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]

  • Eye Damage/Irritation: Causes serious eye irritation.[1][2][4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory to minimize exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses complying with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be used if there is a risk of splashing.To protect against eye irritation and serious eye damage from dust or splashes.
Skin Protection Chemically resistant, impervious gloves (e.g., nitrile, neoprene).[5] Wear protective clothing, including a lab coat, to prevent skin contact.[1]To prevent skin irritation and absorption of the harmful substance through the skin.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Handling should be conducted in a chemical fume hood.[2]To prevent inhalation of harmful dust.
Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[2]

    • Verify that a safety shower and eyewash station are readily accessible.

    • Assemble and inspect all required PPE for integrity.

    • Have spill containment materials readily available.

  • Handling:

    • Conduct all weighing and transferring of the solid chemical within a chemical fume hood to control dust.

    • Avoid creating dust.[1][3]

    • Wash hands thoroughly after handling the substance.[1][3]

    • Do not eat, drink, or smoke in the work area.[1]

  • Storage:

    • Store in a tightly closed container in a dry, well-ventilated place.[2]

    • Keep away from oxidizing agents.[1]

Emergency Procedures

Immediate and appropriate response to emergencies can significantly mitigate harm.

Emergency ScenarioFirst-Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1][4] If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing.[3] If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Rinse cautiously with water for several minutes.[1][2][4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3][4] Get immediate medical aid.[3]
Ingestion Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[1] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[3]
Accidental Release/Spill Evacuate personnel to safe areas.[1] Wear appropriate PPE.[3] Sweep up the material, avoiding dust formation, and shovel it into a suitable container for disposal.[1][3] Ventilate the area and wash the spill site after material pickup is complete.[2]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Disposal: Dispose of the chemical and any contaminated materials in an approved waste disposal plant.[1] This material should be treated as hazardous waste.

  • Container Disposal: Do not reuse empty containers. The first rinse of the container should be collected and disposed of as hazardous waste.[6] Contaminated packaging should be handled in the same way as the substance itself.

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling this compound safely.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_storage 3. Storage cluster_disposal 4. Disposal Prep1 Verify Fume Hood & Eyewash Prep2 Assemble & Inspect PPE Prep1->Prep2 Prep3 Prepare Spill Kit Prep2->Prep3 Handling1 Weigh & Transfer Prep3->Handling1 Handling2 Avoid Dust Generation Handling1->Handling2 Handling3 Wash Hands After Use Handling2->Handling3 Storage1 Tightly Closed Container Handling3->Storage1 Disposal1 Hazardous Waste Container Handling3->Disposal1 Storage2 Dry, Well-Ventilated Area Storage1->Storage2 Disposal2 Approved Disposal Facility Disposal1->Disposal2

Caption: Workflow for safe handling of this compound.

EmergencyResponse cluster_actions cluster_followup Spill Accidental Spill or Exposure Evacuate Evacuate Area Spill->Evacuate Assess Assess Situation Spill->Assess PPE Don Appropriate PPE Assess->PPE FirstAid Administer First Aid Assess->FirstAid Contain Contain Spill PPE->Contain Cleanup Clean & Decontaminate Contain->Cleanup Medical Seek Medical Attention FirstAid->Medical Dispose Dispose of Waste Cleanup->Dispose Report Report Incident Dispose->Report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Mercapto-6-nitrobenzothiazole
Reactant of Route 2
Reactant of Route 2
2-Mercapto-6-nitrobenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.